molecular formula C6H12ClNO2 B3025268 trans-4-Dimethylaminocrotonic acid hydrochloride CAS No. 98548-81-3

trans-4-Dimethylaminocrotonic acid hydrochloride

Cat. No.: B3025268
CAS No.: 98548-81-3
M. Wt: 165.62
InChI Key: UUHNQHFOIVLAQX-BJILWQEISA-N
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Description

Trans-4-Dimethylaminocrotonic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62. The purity is usually 95%.
The exact mass of the compound trans-4-Dimethylaminocrotonic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-4-Dimethylaminocrotonic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Dimethylaminocrotonic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoic acid;hydrochloride
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InChI

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHNQHFOIVLAQX-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101347107
Record name (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

848133-35-7, 98548-81-3
Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)-
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Record name (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride
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Record name (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride
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Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)
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Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1)
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Record name (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of trans-4-Dimethylaminocrotonic acid hydrochloride, a key intermediate in the synthesis of targeted cancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to facilitate its application in research and manufacturing.

Introduction: A Pivotal Intermediate in Oncology

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS RN: 848133-35-7) is a crucial building block in the synthesis of several tyrosine kinase inhibitors (TKIs), most notably afatinib and neratinib.[1][2] These drugs represent a significant advancement in the treatment of cancers with specific genetic mutations, such as non-small cell lung cancer. The presence of the α,β-unsaturated carbonyl system in its structure allows for its function as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues in the target protein's active site.[3] This guide will delve into the essential chemical properties, synthesis, and analytical considerations for this important pharmaceutical intermediate.

Physicochemical Properties

trans-4-Dimethylaminocrotonic acid hydrochloride is typically a white to off-white solid.[4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 848133-35-7[5][6]
Molecular Formula C₆H₁₂ClNO₂[5][6]
Molecular Weight 165.62 g/mol [5][6]
Appearance White to off-white solid[4]
Melting Point Approximately 162 °C[7]
Solubility Soluble in DMSO (125 mg/mL with heating), slight solubility in methanol and water.[8][9]
IUPAC Name (E)-4-(dimethylamino)but-2-enoic acid hydrochloride[6]
Synonyms (E)-4-(Dimethylamino)-2-butenoic acid hydrochloride, Afatinib intermediate E[7]

Spectroscopic Characterization

Definitive structural confirmation of trans-4-Dimethylaminocrotonic acid hydrochloride relies on standard spectroscopic techniques. While publicly accessible raw spectra are limited, data for ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) are available through chemical suppliers and databases.[1] Researchers should obtain a certificate of analysis with spectral data for any procured material.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the crotonic acid backbone, the methylene protons adjacent to the dimethylamino group, and the methyl protons of the dimethylamino group. The coupling constants between the vinyl protons will confirm the trans stereochemistry.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a prominent carbonyl (C=O) stretch from the carboxylic acid, C=C stretching from the alkene, and C-N stretching from the dimethylamino group. The presence of the hydrochloride salt will also influence the spectrum, particularly in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base and/or fragments resulting from the loss of specific functional groups.

Synthesis Methodologies

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride has been described in several patents, often focusing on process efficiency and purity for pharmaceutical manufacturing. A common synthetic pathway involves the hydrolysis of a corresponding ester precursor.

Generalized Synthesis Protocol

A generalized, multi-step synthesis is outlined below, based on common patent literature.[2][4] This should be regarded as a representative procedure, and specific reaction conditions may require optimization.

Synthesis_Workflow A trans-Crotonate Ester B trans-4-Bromocrotonate Ester A->B Bromination (e.g., NBS) C trans-4-Dimethylaminocrotonate Ester B->C Amination (Dimethylamine) D trans-4-Dimethylaminocrotonic Acid C->D Hydrolysis (e.g., NaOH) E trans-4-Dimethylaminocrotonic Acid Hydrochloride D->E Salt Formation (HCl) Stability_Testing cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Degradation Profile & Pathways F->G

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-faceted approach to the complete structure elucidation of (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride (DMABA-HCl), a key intermediate in the synthesis of the targeted cancer therapeutic, Afatinib.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere recitation of methods, this guide delves into the strategic rationale behind the experimental workflow, the interpretation of complex spectral data, and the corroboration of findings to achieve an unambiguous structural assignment.

Introduction: The Strategic Importance of DMABA-HCl

In the multi-step synthesis of complex pharmaceutical agents, the structural integrity of each intermediate is paramount. (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride (also known as trans-4-Dimethylaminocrotonic acid hydrochloride) serves as a critical building block in the production of Afatinib, a potent tyrosine kinase inhibitor used in oncology.[1] Its precise molecular structure, including the stereochemistry of the carbon-carbon double bond, is crucial for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide presents a systematic and self-validating workflow for the complete structural verification of this vital intermediate.

Molecular Profile:

PropertyValue
Chemical Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol [1]
CAS Number 848133-35-7[1]
Appearance White to off-white crystalline powder[1]

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

The definitive confirmation of a molecule's structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Our approach is designed to systematically build the structure from fundamental information to fine stereochemical detail.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Stereochemistry & Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Identify Proton & Carbon Environments MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assigns Nuclei NMR_J ¹H NMR Coupling Constants Confirm (E)-Alkene Geometry NMR_2D->NMR_J Identifies Coupled Protons XRay Single Crystal X-Ray (Optional) Absolute 3D Structure NMR_J->XRay Corroborates Stereochemistry

Caption: A logical workflow for the structure elucidation of DMABA-HCl.

Mass Spectrometry: Establishing the Molecular Blueprint

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of DMABA-HCl is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions.

  • Analysis: The ions are accelerated into the TOF mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its mass-to-charge ratio (m/z).

  • Detection: The arrival of ions at the detector generates a signal, resulting in a mass spectrum.

Predicted Data & Interpretation:

IonPredicted m/zInterpretation
[M+H]⁺ 130.0862The protonated molecular ion of the free base, (C₆H₁₁NO₂ + H)⁺. This peak confirms the molecular weight of the organic component is 129.16 g/mol .[2]
[M+Na]⁺ 152.0682The sodium adduct of the free base, a common observation in ESI-MS.

Fragmentation Analysis (MS/MS):

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can gain insights into the molecule's structure.

Fragment m/zProposed Structure/Loss
85.06 Loss of COOH (45 Da)
58.07 [CH₂=N(CH₃)₂]⁺ - a characteristic fragment from the dimethylaminoethyl moiety.

The high-resolution mass spectrum provides the exact mass, which can be used to confirm the elemental formula (C₆H₁₁NO₂) with a high degree of confidence.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the key functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid DMABA-HCl powder is placed directly on the ATR crystal.

  • Analysis: The IR beam passes through the crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to the vibrational modes of its functional groups.

  • Detection: The attenuated IR beam is directed to the detector, and a Fourier transform is applied to generate the infrared spectrum.

Predicted Data & Interpretation:

Frequency Range (cm⁻¹)Vibration ModeFunctional GroupInterpretation
~2500-3300 (very broad) O-H stretchCarboxylic Acid (H-bonded)The broadness is characteristic of the strong hydrogen bonding in the carboxylic acid dimer.[3][4]
~2400-2700 (broad) N⁺-H stretchAmmonium SaltOverlapping with the O-H stretch, these broad absorptions are indicative of the protonated amine hydrochloride.
~1710 C=O stretchα,β-Unsaturated Carboxylic AcidConjugation with the C=C double bond lowers the stretching frequency from that of a saturated carboxylic acid (~1760 cm⁻¹).[3][4]
~1650 C=C stretchAlkeneThe carbon-carbon double bond stretch.
~970 C-H bend (out-of-plane)Trans (E)-AlkeneThis absorption is highly characteristic of a trans-disubstituted double bond and is a key piece of evidence for the (E)-stereochemistry.
~1210-1320 C-O stretchCarboxylic AcidAssociated with the carbon-oxygen single bond of the carboxylic acid.

The IR spectrum provides rapid, confirmatory evidence for the presence of a carboxylic acid, an alkene, and a protonated amine, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom and their connectivity.

Methodology: High-Field NMR Spectroscopy

  • Sample Preparation: The DMABA-HCl sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or DMSO-d₆, containing a small amount of a reference standard like TMS or DSS.

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (spin-spin splitting).

    • ¹³C NMR: Shows the number of different carbon environments.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, crucial for connecting molecular fragments.

Predicted ¹H NMR Data (500 MHz, D₂O):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a ~6.85dt1HJ_ab ≈ 15.5, J_ac ≈ 6.5=CH-COOH
H-b ~6.10d1HJ_ab ≈ 15.5=CH-CH₂
H-c ~3.90d2HJ_ac ≈ 6.5-CH₂-N⁺H-
H-d ~2.95s6H--N⁺H(CH₃)₂
-COOH/-N⁺H VariableBroad s2H-Exchangeable Protons

Interpretation of ¹H NMR:

  • Stereochemistry: The large coupling constant (J_ab ≈ 15.5 Hz) between H-a and H-b is definitive proof of a trans or (E) configuration for the double bond. Cis isomers typically show coupling constants in the range of 6-12 Hz.[5][6]

  • Connectivity: The splitting patterns reveal the connectivity. H-a is a doublet of triplets (dt) because it is coupled to both H-b (large doublet splitting) and the two H-c protons (smaller triplet splitting). H-b is a doublet because it is only coupled to H-a. H-c is a doublet due to coupling with H-a.

  • Functional Groups: The downfield shifts of H-a and H-b are characteristic of vinylic protons. The chemical shift of H-c is deshielded due to the adjacent protonated nitrogen. The singlet at ~2.95 ppm integrating to 6 protons is characteristic of two equivalent methyl groups on a nitrogen.

Predicted ¹³C NMR Data (125 MHz, D₂O):

LabelChemical Shift (δ, ppm)Assignment
C-1 ~170C=O (Carboxylic Acid)
C-3 ~140=CH-COOH
C-2 ~125=CH-CH₂
C-4 ~55-CH₂-N⁺H-
C-5, C-6 ~45-N⁺H(CH₃)₂

Interpretation of ¹³C NMR: The chemical shifts are consistent with the proposed structure. The carbonyl carbon (C-1) is the most downfield. The two sp² hybridized carbons of the alkene (C-2, C-3) appear in the characteristic 120-140 ppm range. The sp³ carbons attached to the electronegative nitrogen (C-4, C-5, C-6) are found further upfield.

2D NMR Correlation Analysis:

Caption: Key 2D NMR correlations for DMABA-HCl.

  • HSQC: Confirms the direct one-bond connections: H-a to C-3, H-b to C-2, H-c to C-4, and H-d to C-5/C-6.

  • COSY: Shows the proton-proton coupling network, confirming the H-a -> H-b -> H-c spin system.

  • HMBC: This is the key experiment for assembling the molecular skeleton.

    • A correlation from the olefinic proton H-a to the carbonyl carbon C-1 connects the double bond to the carboxylic acid.

    • A correlation from the methylene protons H-c to the olefinic carbon C-2 links the dimethylaminoethyl fragment to the double bond.

    • A correlation from the methyl protons H-d to the methylene carbon C-4 confirms the dimethylaminoethyl moiety.

(Optional) Single Crystal X-Ray Crystallography: The Ultimate Confirmation

For an unequivocal determination of the three-dimensional structure in the solid state, Single Crystal X-ray Crystallography is the gold standard.[5][6][7][8][9]

Methodology:

  • Crystallization: High-purity DMABA-HCl is dissolved in a suitable solvent system and allowed to slowly evaporate or cool, promoting the growth of single crystals of sufficient size and quality.[9]

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[5][8]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of all non-hydrogen atoms can be determined. The structure is then refined to achieve the best fit between the calculated and observed diffraction data.

Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering absolute confirmation of the (E)-stereochemistry of the double bond and the overall connectivity of the molecule.

Conclusion

The structural elucidation of (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula, while IR spectroscopy provides a quick confirmation of the key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which not only piece together the molecular skeleton but also definitively establish the crucial (E)-stereochemistry of the alkene through the analysis of proton-proton coupling constants. Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous confirmation of the molecular structure, ensuring the quality and reliability of this critical pharmaceutical intermediate.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Gesher. (2024). Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. Available from: [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. Available from: [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available from: [Link]

  • McPherson, A. (2014). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. Available from: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. Available from: [Link]

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Available from: [Link]

  • PubChem. (2E)-4-(Dimethylamino)-2-butenoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

A-Technical-Guide-to-trans-4-Dimethylaminocrotonic-acid-hydrochloride-CAS-848133-35-7-A-Key-Intermediate-in-the-Synthesis-of-Afatinib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7) is a critical pharmaceutical intermediate whose primary significance lies in its role as a key building block in the synthesis of potent tyrosine kinase inhibitors, most notably Afatinib and Neratinib.[1][2][3] Afatinib, an irreversible ErbB family blocker, is a crucial medication for treating non-small cell lung cancer (NSCLC).[4] The structural integrity and purity of this intermediate are paramount, as they directly influence the efficiency of the synthetic route and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, and its pivotal application in the manufacturing of Afatinib.

Chemical Identity and Physicochemical Properties

trans-4-Dimethylaminocrotonic acid hydrochloride is a white to off-white solid.[2][5] Its structure features a carboxylic acid, a trans-configured double bond, and a dimethylamino group, which is protonated in the hydrochloride salt form. This specific arrangement of functional groups is crucial for its reactivity in subsequent synthetic steps.

PropertyValueSource
CAS Number 848133-35-7[1][2][4]
Molecular Formula C6H12ClNO2[4][6][7]
Molecular Weight 165.62 g/mol [4][6][7]
Appearance White to Off-White Solid[2][5]
Melting Point 162 °C[3][5]
Solubility Slightly soluble in DMSO, Methanol, and Water[2][3]
Storage Inert atmosphere, Room Temperature, Protect from moisture[3][5]
Chemical Stability Stable under normal conditions[5]

Role in the Synthesis of Afatinib: A Mechanistic Overview

The principal application of trans-4-Dimethylaminocrotonic acid hydrochloride is as an essential acylating agent in the synthesis of Afatinib.[4] In the overall synthetic pathway, the core quinazoline amine intermediate is coupled with the crotonic acid derivative to form the final amide bond present in Afatinib.

The hydrochloride salt is typically converted in situ to the highly reactive acyl chloride, (E)-4-(dimethylamino)but-2-enoyl chloride, often using a chlorinating agent like thionyl chloride or oxalyl chloride.[8][9] This activated intermediate then readily reacts with the primary amine on the quinazoline core to form the target amide. The dimethylamino group in the molecule plays a crucial role, as it is believed to be the Michael acceptor that forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR protein, leading to irreversible inhibition.

Afatinib_Synthesis cluster_activation Activation Step cluster_coupling Amide Coupling Quinazoline Quinazoline Amine Core (e.g., N4-(3-chloro-4-fluorophenyl)-7-((S)- tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine) Afatinib Afatinib Quinazoline->Afatinib Intermediate trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7) AcylChloride (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride Intermediate->AcylChloride Thionyl Chloride (SOCl2) AcylChloride->Afatinib

Caption: Role of the intermediate in Afatinib synthesis.

Synthesis Protocols for trans-4-Dimethylaminocrotonic acid hydrochloride

Several synthetic routes to prepare trans-4-Dimethylaminocrotonic acid hydrochloride have been reported in the literature, primarily in patents. The choice of method often depends on factors like starting material availability, scalability, and desired purity profile.

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction

A common method involves the Horner-Wadsworth-Emmons (HWE) reaction.[10] This approach offers good stereocontrol, yielding the desired trans isomer.

Protocol:

  • Preparation of Reagents: Dissolve triethyl phosphonoacetate in a mixed solvent system (e.g., methanol and dichloromethane).[10]

  • Reaction Initiation: Add a base to the solution to generate the phosphonate ylide.

  • Aldehyde Addition: Slowly add an aqueous solution of N,N-dimethylamino acetaldehyde hydrosulfite to the reaction mixture at a controlled temperature (e.g., 20-40°C).[10]

  • Reaction Monitoring: Stir the reaction until completion, which can be monitored by techniques like TLC or LC-MS.[10]

  • Work-up and Isolation: Upon completion, adjust the pH of the reaction mixture to 2-3 with hydrochloric acid to precipitate the crude product.[10]

  • Purification: Collect the crude solid by filtration and recrystallize from a suitable solvent like isopropanol or ethanol to obtain the high-purity final product.[10]

HWE_Synthesis start Start Materials: - N,N-dimethylamino acetaldehyde - Triethyl phosphonoacetate react HWE Reaction (Base, Solvent, 20-40°C) start->react acidify Acidification (HCl, pH 2-3) react->acidify filter Filtration acidify->filter recrystallize Recrystallization (Isopropanol/Ethanol) filter->recrystallize product Final Product: trans-4-Dimethylaminocrotonic acid hydrochloride recrystallize->product

Caption: Workflow for the HWE synthesis method.

Method 2: One-Pot Synthesis from Crotonate

Another efficient approach is a "one-pot" synthesis starting from a trans-crotonate ester.[11] This method avoids the isolation of intermediates, simplifying the operational steps.

Protocol:

  • Bromination: React a trans-crotonate ester (e.g., methyl trans-crotonate) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to generate the corresponding trans-4-bromocrotonate.[11]

  • Amination: Directly add an aqueous solution of dimethylamine to the reaction mixture. The dimethylamine displaces the bromide to form trans-4-dimethylaminocrotonate ester.[11]

  • Hydrolysis: Add a base (e.g., sodium hydroxide) to hydrolyze the ester to the carboxylate salt.

  • Salt Formation: Acidify the mixture with hydrochloric acid to form the final hydrochloride salt product. This method is noted for its wide source of materials, low cost, and suitability for industrial production.[11]

Analytical and Quality Control

Ensuring the purity and identity of trans-4-Dimethylaminocrotonic acid hydrochloride is critical for its use in GMP (Good Manufacturing Practices) synthesis of APIs. A robust set of analytical methods is required for quality control.

Analytical TestMethodPurposeTypical Specification
Assay/Purity High-Performance Liquid Chromatography (HPLC)To quantify the main component and detect impurities.≥98.0%[4], often ≥99.0%[12]
Identity ¹H NMR, ¹³C NMRTo confirm the chemical structure and stereochemistry.Conforms to reference standard
Identity Mass Spectrometry (MS)To confirm the molecular weight.Conforms to theoretical mass
Appearance Visual InspectionTo check physical form and color.White to Off-White Solid
Melting Point Melting Point ApparatusTo confirm identity and purity.162 °C[3][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling trans-4-Dimethylaminocrotonic acid hydrochloride.

  • Hazards: The compound is classified as a skin and serious eye irritant.[5] It is advisable to avoid breathing dust, fumes, or spray.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][5]

  • First Aid: In case of skin contact, wash with plenty of water.[5] If in eyes, rinse cautiously with water for several minutes.[1] If irritation persists, seek medical attention.[5]

  • Storage: Store in a tightly closed container in a cool, well-ventilated area.[5] It is crucial to protect the compound from moisture and keep it under an inert gas atmosphere to maintain its stability.[5]

Conclusion: The Criticality of a Well-Characterized Intermediate

trans-4-Dimethylaminocrotonic acid hydrochloride is more than a simple chemical; it is an enabling component in the production of life-saving oncology drugs like Afatinib.[4] A thorough understanding of its synthesis, properties, and analytical controls is fundamental for any organization involved in the development and manufacturing of these targeted therapies. The robustness of the API manufacturing process is directly dependent on the quality and consistency of such key intermediates. Future research may focus on developing even more efficient, greener, and cost-effective synthetic routes to further streamline the production of this vital pharmaceutical building block.

References

  • Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Google Patents. (2016). CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method.
  • Google Patents. (2016). CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology.
  • PubChem. (n.d.). (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). Trans-4-Dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. Retrieved from [Link]

  • Google Patents. (2016). CN105330652A - Preparation method for afatinib.
  • Kumar, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. Retrieved from [Link]

  • Google Patents. (2013). CN103242303A - Afatinib preparation method.

Sources

An In-Depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Dimethylaminocrotonic acid hydrochloride, a pivotal intermediate in the synthesis of targeted cancer therapies, represents a molecule of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, in-depth characterization through spectroscopic methods, and robust analytical procedures for quality control. By elucidating the causal relationships behind experimental choices and grounding all claims in verifiable data, this document serves as an essential resource for professionals engaged in the research and development of advanced pharmaceutical agents.

Introduction: A Key Building Block in Oncology

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS Number: 848133-35-7) is a critical precursor in the manufacture of several irreversible tyrosine kinase inhibitors (TKIs), most notably afatinib and neratinib.[1][2] These drugs function by covalently binding to the kinase domain of the epidermal growth factor receptor (EGFR), thereby providing a powerful therapeutic option for certain types of non-small cell lung cancer and other malignancies.[1][3] The unique chemical structure of trans-4-Dimethylaminocrotonic acid hydrochloride, featuring a reactive α,β-unsaturated carboxylic acid system and a tertiary amine, makes it an ideal pharmacophore for this class of drugs.[1] This guide will delve into the essential technical details of this compound, providing a foundation for its effective utilization in drug discovery and manufacturing.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of trans-4-Dimethylaminocrotonic acid hydrochloride is fundamental to its handling, synthesis, and quality control.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [3]
CAS Number 848133-35-7[3]
Appearance White to off-white solid/powder[3]
Melting Point 157-162 °C[4]
Purity Typically ≥98.0%[3]
Storage Store in a cool, well-ventilated area[3]
Spectroscopic Characterization

While publicly available, fully assigned spectra are limited, the expected NMR signals can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene protons adjacent to the nitrogen, and the N-methyl protons. The trans configuration of the double bond would result in a large coupling constant (typically >12 Hz) between the vinyl protons. The methylene and N-methyl protons would likely appear as singlets or multiplets depending on the solvent and protonation state.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the two vinyl carbons, the methylene carbon, and the two equivalent N-methyl carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the dimethylamino group.

The FTIR spectrum of trans-4-Dimethylaminocrotonic acid hydrochloride is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a broad O-H stretch from the carboxylic acid, a C=O stretch (around 1700-1725 cm⁻¹), C=C stretching from the alkene, and C-N stretching from the tertiary amine.

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum would likely involve the loss of the dimethylamino group, the carboxylic acid group, and cleavage of the carbon-carbon bonds in the butenoic acid chain, providing further structural confirmation.

Synthesis Methodologies

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride is a critical step in the overall production of afatinib and related drugs. Several synthetic routes have been developed, with the choice often depending on factors such as starting material availability, scalability, and desired purity.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway.

G cluster_0 Synthesis Pathway Start Methyl 4-bromocrotonate Step1 Substitution with Dimethylamine Start->Step1 Dimethylamine, Base Intermediate (E)-4-(dimethylamino)-2-butenoic acid methyl ester Step1->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 NaOH(aq) Free_Base (E)-4-(dimethylamino)but-2-enoic acid Step2->Free_Base Step3 Acidification with HCl Free_Base->Step3 HCl Product trans-4-Dimethylaminocrotonic acid hydrochloride Step3->Product G cluster_1 HPLC Method Development Analyte Define Analyte Properties (Polarity, pKa, UV λmax) Column Select Column (e.g., C18) Analyte->Column Mobile_Phase Optimize Mobile Phase (Organic:Aqueous Ratio, pH) Column->Mobile_Phase Detection Set Detection Wavelength (e.g., 256 nm) Mobile_Phase->Detection Validation Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision) Detection->Validation

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Afatinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Afatinib, an irreversible ErbB family blocker, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[1][] Its chemical architecture, featuring a quinazoline core, a chiral tetrahydrofuran moiety, and a reactive Michael acceptor, necessitates a multi-step synthesis. This guide provides a detailed exploration of the key intermediates in the synthesis of afatinib, offering insights into the strategic considerations and experimental protocols that underpin its production.

The Quinazoline Core: A Foundation for Activity

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. In the synthesis of afatinib, a key intermediate is a substituted quinazoline that serves as the foundation for subsequent modifications. A common and crucial intermediate in this class is 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline .

The synthesis of this core intermediate is a multi-step process that begins with appropriately substituted benzene derivatives. The strategic introduction of the nitro group and the fluorine atom at the 6- and 7-positions, respectively, is critical for the subsequent elaboration of the molecule. The nitro group serves as a precursor to the amine functionality, which is later acylated to introduce the Michael acceptor. The fluorine atom at the 7-position acts as a leaving group for the introduction of the chiral tetrahydrofuran side chain via nucleophilic aromatic substitution.

The final step in the formation of this key intermediate involves the nucleophilic substitution of a chlorine atom at the 4-position of the quinazoline ring with 3-chloro-4-fluoroaniline. This reaction locks in the anilino moiety that is essential for binding to the ATP pocket of the EGFR kinase domain.

Synthetic Pathway for the Quinazoline Core

cluster_0 Synthesis of the Quinazoline Core 2-Amino-4-fluoro-5-nitrobenzoic acid 2-Amino-4-fluoro-5-nitrobenzoic acid 7-Fluoro-6-nitroquinazolin-4(3H)-one 7-Fluoro-6-nitroquinazolin-4(3H)-one 2-Amino-4-fluoro-5-nitrobenzoic acid->7-Fluoro-6-nitroquinazolin-4(3H)-one Formamide, 170°C 4-Chloro-7-fluoro-6-nitroquinazoline 4-Chloro-7-fluoro-6-nitroquinazoline 7-Fluoro-6-nitroquinazolin-4(3H)-one->4-Chloro-7-fluoro-6-nitroquinazoline SOCl2/POCl3, DMF (cat.) 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline 4-Chloro-7-fluoro-6-nitroquinazoline->4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline 3-Chloro-4-fluoroaniline, Isopropanol

Figure 1. Synthesis of the key quinazoline intermediate.

The Chiral Element: (S)-(+)-3-Hydroxytetrahydrofuran

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. Afatinib incorporates a chiral (S)-tetrahydrofuran-3-yloxy moiety at the 7-position of the quinazoline ring. This chiral side chain plays a crucial role in the drug's interaction with the EGFR kinase domain. The precursor for this critical structural element is (S)-(+)-3-Hydroxytetrahydrofuran .[3]

The enantiomeric purity of this intermediate is of paramount importance, as the (R)-enantiomer may exhibit different biological activity or toxicological properties. Therefore, the synthesis or procurement of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran is a critical consideration in the overall synthesis of afatinib. This intermediate is typically introduced into the afatinib molecule via a nucleophilic aromatic substitution reaction, where the hydroxyl group displaces the fluorine atom at the 7-position of the quinazoline core.

The Penultimate Intermediate: N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine

Following the successful coupling of the chiral side chain, the next key transformation is the reduction of the nitro group at the 6-position to an amine. This step yields the penultimate intermediate, N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine .[3][4]

This reduction is a critical step, as the resulting primary amine is the site of the final acylation reaction that introduces the Michael acceptor moiety. Various reducing agents can be employed for this transformation, and the choice of reagent can be influenced by factors such as selectivity, yield, and process safety.

Elaboration of the Quinazoline Core

cluster_1 Introduction of the Chiral Side Chain and Amine Formation 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline Intermediate_A 4-[(3-Chloro-4-fluorophenyl)amino]-6-nitro-7-[[(3S)-tetrahydro-3-furanyl]oxy]quinazoline 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline->Intermediate_A (S)-(+)-3-Hydroxytetrahydrofuran, Base (e.g., t-BuOK) N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine Intermediate_A->N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine Reduction (e.g., Fe/NH4Cl)

Figure 2. Synthesis of the key amino-quinazoline intermediate.

The Michael Acceptor: trans-4-Dimethylaminocrotonic Acid

The irreversible inhibitory activity of afatinib is attributed to the presence of a Michael acceptor moiety, which forms a covalent bond with a cysteine residue in the active site of the EGFR kinase.[] The key intermediate that provides this reactive group is trans-4-Dimethylaminocrotonic acid or its activated derivatives.[3]

The geometry of the double bond in this intermediate is critical; the (E)-isomer is required for optimal reactivity and biological activity. This intermediate is typically activated, for example, as an acyl chloride, before being reacted with the amino group of the penultimate quinazoline intermediate to form the final afatinib molecule.

A Convergent Approach: An Alternative Strategy

While a linear synthesis is commonly employed, alternative, more convergent strategies have also been developed. These approaches involve the synthesis of larger, more complex intermediates that are then combined in the final stages of the synthesis. One such key intermediate in a convergent synthesis is 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline .[5]

In this strategy, the chiral side chain and the Michael acceptor are attached to an aniline precursor. This highly functionalized aniline is then cyclized to form the quinazoline ring in the final steps of the synthesis. Convergent syntheses can offer advantages in terms of overall yield and flexibility.

Convergent Synthesis Pathway

cluster_2 Convergent Synthesis Strategy Functionalized Aniline 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline Afatinib Afatinib Functionalized Aniline->Afatinib Cyclization with 4-fluoro-3-chloroaniline derivative

Figure 3. A high-level overview of a convergent synthesis route.

Experimental Protocols

Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

While not a direct intermediate for the most common afatinib synthesis routes, the synthesis of the related compound 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline provides a representative example of the chlorination step of the quinazolinone core.[6]

Procedure:

  • To a solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g) in toluene, add phosphorus oxychloride (25.5 g, 167 mmol) and triethylamine (33.7 g, 334 mmol).[6]

  • Heat the reaction mixture to 70-80°C and stir for 3 hours.[6]

  • After the reaction is complete, remove the excess POCl3 by rotary evaporation. It is crucial to avoid contact with water during workup to prevent hydrolysis of the product.[6]

Reagent/SolventMolar Equivalent/VolumePurpose
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one1Starting material
Phosphorus oxychloride~1.2Chlorinating agent
Triethylamine~2.4Base
Toluene-Solvent

Table 1. Reagents for the synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Procedure:

  • A solution of 4-chloro-7-fluoro-6-nitro-quinazoline (10.0 g, 0.0440 mol) and 3-chloro-4-fluoroaniline (7.7 g, 0.0528 mol) in isopropanol (100 mL) is prepared.[7]

  • Triethylamine (5.3 g, 0.0528 mol) is added dropwise at room temperature.[7]

  • The reaction mixture is stirred at room temperature for 1.5 hours, with the reaction progress monitored by TLC.[7]

  • Upon completion, the reaction mixture is poured into water (500 mL) and the resulting precipitate is filtered, washed with water, and dried to yield the product.[7]

Reagent/SolventMolar Equivalent/VolumePurpose
4-chloro-7-fluoro-6-nitro-quinazoline1Starting material
3-chloro-4-fluoroaniline1.2Nucleophile
Triethylamine1.2Base
Isopropanol100 mLSolvent

Table 2. Reagents for the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Conclusion

The synthesis of afatinib is a complex undertaking that relies on the careful and efficient preparation of several key intermediates. Understanding the structure and synthesis of these intermediates, from the core quinazoline scaffold to the chiral side chain and the reactive Michael acceptor, is essential for any scientist or researcher involved in the development and production of this important anticancer drug. The choice of synthetic strategy, whether linear or convergent, will be dictated by factors such as scalability, cost, and desired purity of the final product. Continued innovation in the synthesis of these key intermediates will be crucial for ensuring the continued availability of afatinib to patients worldwide.

References

  • Shen, C. et al. (2016). Industrial & Engineering Chemistry Research, 55(11), 3177-3181.
  • (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Kumar, P. et al. (2019).
  • Kumar, P. et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. Available at: [Link]

  • (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters, 59(47), 4180-4182.
  • (2025). Chemical Spotlight: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in API Synthesis. Available at: [Link]

  • (2016). Method for preparing afatinib and intermediate thereof. Google Patents.
  • (2014). Afatinib and preparation method of intermediate thereof. Google Patents.
  • Kovacevic, T. et al. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. ResearchGate. Available at: [Link]

  • (2023). Intermediates of Afatinib. Manus Aktteva Biopharma LLP. Available at: [Link]

  • (2013). Preparation method of afatinib intermediate. Eureka | Patsnap. Available at: [Link]

  • (2019). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Available at: [Link]

  • (2011). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

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A Guide to the Synthesis of Neratinib: The Pivotal Role of trans-4-Dimethylaminocrotonic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neratinib is a potent, irreversible tyrosine kinase inhibitor (TKI) integral to the treatment of HER2-positive breast cancer. Its mechanism of action relies on the covalent modification of a key cysteine residue within the ATP-binding site of HER2 and EGFR kinases. This in-depth technical guide elucidates the core synthetic strategies for neratinib, with a specific focus on the indispensable role of trans-4-Dimethylaminocrotonic acid hydrochloride. We will dissect the chemical logic behind its use, detailing the reaction mechanisms, providing a representative experimental protocol, and contextualizing its importance in creating the irreversible inhibitory profile of the final active pharmaceutical ingredient (API).

Introduction to Neratinib: Mechanism and Clinical Significance

Neratinib, marketed as Nerlynx®, is an oral TKI that targets the human epidermal growth factor receptor family, including HER1 (EGFR) and HER2.[1] Unlike first-generation reversible inhibitors, neratinib's therapeutic efficacy stems from its ability to form a permanent, covalent bond with its target kinases.[1] This irreversible engagement effectively shuts down the downstream signaling pathways that drive cellular proliferation and survival in HER2-overexpressing tumors.[1] Its clinical application, particularly in the extended adjuvant treatment of early-stage HER2-positive breast cancer, underscores the importance of its unique molecular architecture.

The chemical structure of neratinib is (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide.[2] The key to its irreversibility lies in the 4-(dimethylamino)-2-butenamide side chain, which acts as a Michael acceptor. This reactive moiety is introduced during the final stages of synthesis, a process in which trans-4-Dimethylaminocrotonic acid hydrochloride is the critical building block.

The Core Synthetic Challenge: Constructing the Michael Acceptor

The synthesis of neratinib culminates in the formation of a stable amide bond between the advanced quinoline core (specifically, 6-amino-4-[3-chloro-4-(2-pyridinyl methoxy)-anilino]-3-cyano-7-ethoxy quinoline) and the reactive side chain.[3][4] The primary challenge is not merely forming the amide linkage but doing so while preserving the crucial α,β-unsaturated system of the butenamide moiety. This functionality is essential for the subsequent covalent reaction in the body.

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7) serves as the ideal precursor for this side chain.[5][6][7] It provides the necessary carbon skeleton and functional groups—the carboxylic acid for amide bond formation, the dimethylamino group for solubility and positioning, and the trans-configured double bond that makes the molecule a reactive Michael acceptor.[8][9]

Causality of Irreversible Inhibition

The strategic incorporation of the butenamide group is a deliberate design choice rooted in mechanism-based inhibition.

  • Targeting Cysteine: The α,β-unsaturated carbonyl of the neratinib side chain is an electrophilic center.

  • Covalent Modification: Within the ATP binding pocket of HER2 and EGFR, a nucleophilic cysteine residue (Cys-805 in HER2) attacks the β-carbon of the double bond in a Michael addition reaction.

  • Irreversible Blockade: This forms a durable covalent bond between the drug and the enzyme, permanently inactivating the kinase and blocking its signaling function.

The entire synthetic strategy is therefore geared towards the successful and stereochemically controlled installation of this reactive warhead.

The Amide Coupling Reaction: Mechanism and Protocol

The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxyl group. In the context of neratinib synthesis, this is a critical step where efficiency, purity, and preservation of stereochemistry are paramount.

Activation of the Carboxylic Acid

A conventional and effective method for activating trans-4-Dimethylaminocrotonic acid is its conversion to a more reactive acyl chloride. This is typically achieved using a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent. While effective, this route involves highly corrosive and toxic reagents, which can pose challenges for large-scale production.[10][11]

Alternative, milder coupling strategies employing standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can also be utilized to avoid the harsh conditions associated with acyl chloride formation. Furthermore, innovative routes like the Wittig-Horner reaction have been developed to construct the side chain, thereby circumventing the direct use of the crotonic acid derivative altogether.[11] However, the acyl chloride route remains a fundamental and well-documented approach.

Logical Flow of the Key Coupling Step

The following diagram illustrates the primary synthetic transformation where the quinoline core is coupled with the activated side chain precursor.

G cluster_0 Reactants cluster_1 Activation Step cluster_2 Final Product A 6-Amino-Quinoline Core (Nucleophile) D Neratinib (Final API) A->D Amide Coupling (Base, Inert Solvent) B trans-4-Dimethylaminocrotonic acid HCl (Side Chain Precursor) C Activated Acyl Chloride (Electrophile) B->C Activation (e.g., Oxalyl Chloride) C->D Amide Coupling (Base, Inert Solvent)

Caption: Synthetic pathway from precursors to Neratinib.

Representative Experimental Protocol: Amide Coupling via Acyl Chloride

Disclaimer: This protocol is a representative synthesis for educational purposes and should be adapted and optimized based on laboratory safety standards and scale.

Step 1: Activation of trans-4-Dimethylaminocrotonic acid hydrochloride

  • Suspend trans-4-Dimethylaminocrotonic acid hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM, 10 vol) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.3 eq) dropwise over 30 minutes. Gas evolution (CO, CO₂, HCl) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the suspension becomes a clear solution, indicating the formation of the acyl chloride.

  • The resulting solution of the activated acyl chloride is used directly in the next step.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve the 6-amino-quinoline core intermediate (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous tetrahydrofuran (THF, 15 vol).

  • Cool this solution to 0 °C.

  • Slowly add the previously prepared acyl chloride solution from Step 1 to the quinoline solution dropwise over 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude neratinib free base by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetonitrile/THF) to yield a pale yellow solid.[12]

Data Summary of Reagents
ReagentM.W. ( g/mol )RoleKey Function
6-Amino-Quinoline Core~498.96NucleophileThe core structure of the final drug.
trans-4-Dimethylaminocrotonic acid HCl165.62PrecursorSource of the irreversible binding side chain.[5]
Oxalyl Chloride126.93Activating AgentConverts carboxylic acid to reactive acyl chloride.
DIPEA129.24BaseScavenges HCl produced during the coupling reaction.
Dichloromethane (DCM)84.93SolventInert medium for acyl chloride formation.
Tetrahydrofuran (THF)72.11SolventInert medium for the coupling reaction.

Conclusion

trans-4-Dimethylaminocrotonic acid hydrochloride is not merely an intermediate in the synthesis of neratinib; it is the linchpin that enables its mechanism of action. As the donor of the α,β-unsaturated butenamide side chain, it provides the "warhead" necessary for the covalent and irreversible inhibition of HER2 and EGFR kinases. The successful synthesis of neratinib is a testament to the precise and strategic incorporation of this key building block, transforming a quinoline core into a potent, targeted anti-cancer agent. Understanding the chemistry behind this coupling step is fundamental for researchers, scientists, and professionals involved in the development and manufacturing of next-generation kinase inhibitors.

References

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available from: [Link]

  • The preparation method of Neratinib. Google Patents (CN103588755B).
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  • The Wittig–Horner reaction for the synthesis of neratinib. ResearchGate. Available from: [Link]

  • Preparation method of neratinib. Google Patents (CN103265530A).
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  • Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. ChemRxiv. Available from: [Link]

  • trans-4-Dimethylaminocrotonic acid hydrochloride CAS NO.848133-35-7. Autechems. Available from: [Link]

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Physical characteristics of solid trans-4-Dimethylaminocrotonic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of Solid trans-4-Dimethylaminocrotonic Acid Hydrochloride

Introduction

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS No. 848133-35-7) is a pivotal organic intermediate in the synthesis of several targeted anti-cancer therapies.[1][2] Notably, it forms a critical structural component of tyrosine kinase inhibitors such as afatinib and neratinib, which are instrumental in modern oncology.[1][2][3] The physical properties of this solid-state material are of paramount importance for drug development professionals, as they directly influence processability, formulation, stability, and bioavailability of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the core physical characteristics of solid trans-4-Dimethylaminocrotonic acid hydrochloride. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and provides field-proven protocols, offering researchers a self-validating framework for its characterization.

Section 1: Molecular Identity and Specification

A precise understanding of the molecular structure is the foundation of all physical characterization. The compound is the hydrochloride salt of (E)-4-(dimethylamino)but-2-enoic acid, with the "trans" (or "E") designation referring to the stereochemistry of the double bond, a feature often established during synthesis, for instance, via a Horner-Wadsworth-Emmons reaction.[4]

Identifier Value Source
CAS Number 848133-35-7[1][3][5]
Molecular Formula C₆H₁₂ClNO₂[3][5][6]
Molecular Weight 165.62 g/mol [3][5][6]
IUPAC Name (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride[3][6]
Appearance White to off-white crystalline solid/powder[2][7][8]
InChI Key UUHNQHFOIVLAQX-BJILWQEISA-N[6][9]
Canonical SMILES CN(C)C/C=C/C(=O)O.Cl[6][9]

Section 2: Solubility Profile

Solubility is a critical parameter for API intermediates, dictating the choice of solvents for reaction, purification, and formulation. The protonated amine in the hydrochloride salt form generally imparts aqueous solubility.

Solvent Qualitative/Quantitative Solubility Source
Water Soluble[7][8]
Methanol Soluble[7]
DMSO Soluble at 125 mg/mL with heating to 60°C[10]
Experimental Protocol: Equilibrium Solubility Determination

The choice of this protocol is to ensure that the measured solubility represents a true thermodynamic equilibrium, preventing the misinterpretation of data from kinetically trapped supersaturated solutions.

  • Preparation : Add an excess amount of solid trans-4-Dimethylaminocrotonic acid hydrochloride to a known volume of the selected solvent (e.g., 10 mL) in a sealed glass vial at a constant temperature (e.g., 25°C).

  • Equilibration : Agitate the slurry using a magnetic stirrer or orbital shaker for a period sufficient to reach equilibrium (typically 24-48 hours). The extended duration is crucial to overcome any kinetic barriers to dissolution.

  • Phase Separation : Cease agitation and allow the excess solid to settle. To ensure no suspended solids contaminate the sample, filter the supernatant through a 0.22 µm syringe filter. This filtration step is a self-validating measure to guarantee only the dissolved solute is analyzed.

  • Quantification : Analyze the concentration of the solute in the clear filtrate using a calibrated analytical technique, such as HPLC-UV or quantitative NMR.

  • Validation : Repeat the measurement at a different time point (e.g., 72 hours) to confirm that the concentration is no longer changing, thereby verifying that equilibrium has been reached.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to known solvent volume B Agitate at constant T for 24-48 hours A->B Achieve Equilibrium C Filter supernatant (0.22 µm filter) B->C Isolate Saturated Solution D Analyze filtrate (e.g., HPLC-UV) C->D Measure Concentration G A Weigh 2-5 mg sample into Al pan B Place sample & reference in DSC cell A->B C Purge with N₂ (50 mL/min) B->C D Heat at 10°C/min C->D E Record heat flow vs. temperature D->E F Analyze thermogram for Tonset and ΔHfusion E->F

Caption: Standard workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. [11]It is exceptionally useful for quantifying residual solvents or water (volatiles) and determining the thermal decomposition temperature, which defines the upper limit of thermal stability. [12]

Experimental Protocol: Thermal Stability Assessment via TGA

The goal of this protocol is to unambiguously distinguish between the loss of volatiles and thermal decomposition.

  • Sample Preparation : Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup : Position the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program : Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a controlled rate of 10°C/min.

  • Data Analysis : The resulting TGA curve plots percent weight loss versus temperature.

    • Expected Results for Anhydrous/Ansolvous Sample : For a pure, dry, and stable sample of trans-4-Dimethylaminocrotonic acid hydrochloride, one would expect a flat baseline (no mass loss) up to the onset of thermal decomposition. A sharp, single-step mass loss would then occur, indicating decomposition.

    • Interpretation : Any mass loss observed at temperatures below ~120°C typically corresponds to the loss of adsorbed water or residual volatile solvents. [12]The onset temperature of the major decomposition step is a critical measure of the compound's thermal stability.

Section 4: Spectroscopic and Crystallographic Identity

While thermal and solubility data are crucial, definitive identification and solid-form characterization require spectroscopic and crystallographic techniques. The following protocols describe the standard, authoritative methods for confirming the structure and crystalline nature of the material.

X-Ray Powder Diffraction (XRPD)

Principle : XRPD is the primary technique for analyzing crystalline solids. The diffraction pattern produced is a unique "fingerprint" of a specific crystal lattice, making it invaluable for identifying the crystalline form and detecting polymorphism—the existence of multiple crystal forms, which can have different physical properties.

Protocol :

  • A small amount of the powder is gently packed into a sample holder to ensure a flat surface and random orientation of crystallites.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα).

  • A detector measures the intensity of diffracted X-rays as a function of the diffraction angle (2θ).

  • The resulting diffractogram (a plot of intensity vs. 2θ) provides the unique fingerprint of the crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle : ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the molecule in solution. The chemical shifts, integration, and coupling patterns of the nuclei provide a detailed map of the molecular framework.

Protocol :

  • Dissolve a small amount (~5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

  • Expected ¹H NMR Features : Key signals would include a singlet for the two methyl groups of the N(CH₃)₂ moiety, a doublet for the CH₂ group, and two vinyl protons (CH=CH). The large coupling constant (typically >14 Hz) between the vinyl protons is the definitive confirmation of the trans (E) configuration of the double bond.

Infrared (IR) Spectroscopy

Principle : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol :

  • Prepare a sample, typically as a KBr (potassium bromide) pellet, to minimize interference.

  • Acquire the spectrum using an FTIR spectrometer.

  • Expected Characteristic Bands :

    • ~1700-1725 cm⁻¹ : Strong C=O stretch from the carboxylic acid.

    • ~2400-3000 cm⁻¹ (broad) : O-H stretch of the carboxylic acid and N⁺-H stretch of the ammonium salt.

    • ~960-980 cm⁻¹ : Strong C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.

Summary

trans-4-Dimethylaminocrotonic acid hydrochloride is a white, crystalline solid with well-defined physical properties that are crucial for its role as a pharmaceutical intermediate. It exhibits good solubility in polar solvents like water and methanol and has a sharp melting point in the range of 160-162°C, indicative of high purity. Its thermal stability, molecular structure, and solid form can be rigorously characterized using a suite of standard analytical techniques including DSC, TGA, XRPD, and spectroscopy. The protocols and interpretive guidance provided herein offer a robust framework for researchers and drug development professionals to ensure the quality and consistency of this critical synthetic building block.

References

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trans-4-Dimethylaminocrotonic acid hydrochloride mechanism of action

The inhibition of GABA reuptake, particularly via the GAT-1 transporter, is a validated and powerful mechanism for enhancing inhibitory neurotransmission in the CNS. This approach offers a therapeutic strategy for conditions rooted in neuronal hyperexcitability. Future research in this area will likely focus on developing GRIs with improved subtype selectivity to minimize off-target effects and on exploring their therapeutic potential in a wider range of neurological and psychiatric disorders. The elucidation of high-resolution structures of transporters like GAT-1 will further enable the rational design of novel and more effective modulators. [14]

References

  • GABA reuptake inhibitor. Wikipedia. [Link]

  • What are GAT1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. PubMed. [Link]

  • GABA reuptake inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. [Link]

  • Structural basis of GABA reuptake inhibition. Twist Bioscience. [Link]

  • Structural basis of GABA reuptake inhibition. Nature. [Link]

  • Buy trans-4-Dimethylaminocrotonic acid hydrochloride. Pharmaffiliates. [Link]

  • Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. PubMed Central. [Link]

  • A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry. [Link]

An In-depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of trans-4-Dimethylaminocrotonic acid hydrochloride, a critical pharmaceutical intermediate. While not an active therapeutic agent itself, its significance lies in its structural role in the synthesis of potent anti-tumor drugs, specifically tyrosine kinase inhibitors such as afatinib and neratinib. This document will delve into the physicochemical properties, synthesis methodologies, and its pivotal application in the development of targeted cancer therapies. Furthermore, we will explore the biological activity of the final drug products derived from this intermediate and propose hypothetical experimental workflows to investigate any intrinsic biological activity. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the synthesis and evaluation of novel oncology therapeutics.

Introduction

trans-4-Dimethylaminocrotonic acid hydrochloride, also known by its IUPAC name (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride, is a white solid organic compound.[1][2] Its primary and most significant role in the pharmaceutical industry is as a key building block in the synthesis of irreversible tyrosine kinase inhibitors (TKIs).[1][2][3] Specifically, it is an essential component in the manufacture of afatinib and neratinib, drugs that have demonstrated efficacy in the treatment of certain types of cancer.[1][4][5] The incorporation of the trans-4-dimethylaminocrotonic acid moiety is crucial for the covalent binding mechanism of these drugs to their target receptors, a feature that distinguishes them from many other TKIs. Understanding the chemistry and handling of this intermediate is therefore fundamental for chemists and pharmacologists working on the synthesis and development of next-generation targeted cancer therapies.

Physicochemical Properties

A clear understanding of the physicochemical properties of trans-4-Dimethylaminocrotonic acid hydrochloride is essential for its handling, storage, and use in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueReferences
CAS Number 848133-35-7[1][3][4]
Molecular Formula C₆H₁₂ClNO₂[3][6]
Molecular Weight 165.62 g/mol [3][6]
Appearance White Solid[1]
Melting Point ~162 °C[2]
Synonyms (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride, (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride[2][3]

Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride can be achieved through various routes. One common method involves a Horner-Wadsworth-Emmons (HWE) reaction.[7] Another approach utilizes a one-pot technology starting from trans-crotonate.[8] A generalized synthetic workflow is outlined below.

Generalized Synthetic Workflow

Synthesis_Workflow cluster_0 Horner-Wadsworth-Emmons Route cluster_1 One-Pot Synthesis from Crotonate N,N-dimethylamino_acetaldehyde N,N-dimethylamino acetaldehyde hydrosulphite HWE_Reaction HWE Reaction N,N-dimethylamino_acetaldehyde->HWE_Reaction Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphonoacetate->HWE_Reaction Crude_Product Crude Product HWE_Reaction->Crude_Product Acidification (HCl) Recrystallization Recrystallization Crude_Product->Recrystallization e.g., Isopropanol Final_Product_HWE trans-4-Dimethylaminocrotonic acid hydrochloride Recrystallization->Final_Product_HWE trans-Crotonate trans-Crotonate Bromination Bromination (e.g., NBS) trans-Crotonate->Bromination 4-bromocrotonate trans-4-bromocrotonate Bromination->4-bromocrotonate Condensation Condensation with Dimethylamine 4-bromocrotonate->Condensation 4-dimethylaminocrotonate trans-4-dimethylaminocrotonate Condensation->4-dimethylaminocrotonate Hydrolysis Hydrolysis (Alkali) 4-dimethylaminocrotonate->Hydrolysis Final_Product_OnePot trans-4-Dimethylaminocrotonic acid hydrochloride Hydrolysis->Final_Product_OnePot Acidification (HCl)

Caption: Generalized synthetic routes for trans-4-Dimethylaminocrotonic acid hydrochloride.

Role in the Synthesis of Tyrosine Kinase Inhibitors

The primary utility of trans-4-Dimethylaminocrotonic acid hydrochloride is as a reactive intermediate in the synthesis of irreversible tyrosine kinase inhibitors.

Mechanism of Action of Afatinib and Neratinib

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. In many forms of cancer, these kinases are constitutively active, leading to uncontrolled cell division. Afatinib and neratinib are potent inhibitors of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).

These drugs are designed to bind to the ATP-binding pocket of the kinase domain. The trans-4-dimethylaminocrotonic acid moiety provides a reactive acrylamide group that forms a covalent bond with a specific cysteine residue in the active site of the receptor. This irreversible binding permanently inactivates the enzyme, leading to a sustained blockade of downstream signaling pathways and subsequent inhibition of tumor growth.

Synthetic Pathway to Irreversible TKIs

The synthesis of afatinib and neratinib involves the coupling of trans-4-Dimethylaminocrotonic acid hydrochloride with a substituted quinazoline core. The hydrochloride salt is typically converted to the free base or an activated species (e.g., an acyl chloride) in situ before the coupling reaction.

TKI_Synthesis DMAC_HCl trans-4-Dimethylaminocrotonic acid hydrochloride Activation Activation/ Coupling DMAC_HCl->Activation Final_TKI Irreversible TKI (e.g., Afatinib, Neratinib) Activation->Final_TKI Quinazoline_Core Substituted Quinazoline Core Quinazoline_Core->Activation

Caption: General scheme for the synthesis of irreversible TKIs using the title compound.

Implied Biological Relevance via its Derivatives

As established, the direct biological activity of trans-4-Dimethylaminocrotonic acid hydrochloride is not its primary feature. However, the biological activity of its derivatives, afatinib and neratinib, is profound and well-documented. These drugs exhibit potent anti-tumor activity by irreversibly inhibiting key signaling pathways implicated in cancer progression. The structural contribution of the trans-4-dimethylaminocrotonic acid precursor is indispensable for this activity.

Hypothetical Experimental Protocols for Intrinsic Activity Screening

While its role as an intermediate is clear, the intrinsic biological activity of trans-4-Dimethylaminocrotonic acid hydrochloride has not been extensively reported. Structurally, it bears some resemblance to GABA analogues like trans-4-aminocrotonic acid, which are known to interact with GABA receptors.[9][10][11] The following are hypothetical protocols to screen for such activity.

Protocol 1: GABA Receptor Binding Assay

Objective: To determine if trans-4-Dimethylaminocrotonic acid hydrochloride can displace known ligands for GABAA or GABAB receptors.

Methodology:

  • Prepare synaptic membrane fractions from rat brain tissue.

  • Incubate the membrane preparations with a radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABAA or [³H]baclofen for GABAB).

  • Add increasing concentrations of trans-4-Dimethylaminocrotonic acid hydrochloride to compete with the radioligand.

  • After incubation, separate bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay

Objective: To assess whether the compound itself has any inhibitory activity against a panel of tyrosine kinases.

Methodology:

  • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Screen trans-4-Dimethylaminocrotonic acid hydrochloride at a fixed concentration (e.g., 10 µM) against a panel of recombinant tyrosine kinases (e.g., EGFR, HER2, Src).

  • The assay measures the amount of ADP produced, which is proportional to kinase activity. A decrease in ADP production in the presence of the compound indicates inhibition.

  • For any "hits," perform a dose-response curve to determine the IC₅₀ value.

Safety and Handling

trans-4-Dimethylaminocrotonic acid hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] It is advisable to avoid breathing dust, fumes, or vapors.[1] In case of eye contact, rinse cautiously with water for several minutes.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

trans-4-Dimethylaminocrotonic acid hydrochloride is a compound of significant interest not for its own therapeutic effects, but as an indispensable building block in the synthesis of highly effective, targeted anti-cancer drugs. Its role in forming the reactive acrylamide "warhead" of irreversible tyrosine kinase inhibitors like afatinib and neratinib highlights the importance of specialized intermediates in modern medicinal chemistry. A thorough understanding of its synthesis, properties, and handling is crucial for researchers and developers in the field of oncology. Future research could explore potential, albeit likely modest, intrinsic biological activities of this molecule.

References

  • CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method.
  • CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology.
  • CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride.
  • Effects of DMAC on the chlorinating activity of MPO... ResearchGate. [Link]

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  • Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. PubMed. [Link]

  • Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed. [Link]

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An In-Depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride: Synthesis, Properties, and Application in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of second-generation irreversible tyrosine kinase inhibitors (TKIs). Its structure incorporates a reactive acrylamide precursor that is fundamental to the mechanism of action of blockbuster anti-cancer drugs such as afatinib and neratinib. This guide provides an in-depth exploration of the synonyms, chemical properties, synthesis protocols, and the mechanistic significance of this compound in the context of modern drug development, with a focus on ErbB family receptor inhibition.

Part 1: Chemical Identity and Properties

Known Synonyms and Identifiers

Precise identification of chemical compounds is critical for research and development. Trans-4-Dimethylaminocrotonic acid hydrochloride is known by several names in scientific literature and commercial catalogs.

Identifier TypeValue
Primary Name trans-4-Dimethylaminocrotonic acid hydrochloride
CAS Number 848133-35-7[1][2]
Molecular Formula C₆H₁₂ClNO₂[1][2]
Molecular Weight 165.62 g/mol [1][2]
IUPAC Name (E)-4-(dimethylamino)but-2-enoic acid;hydrochloride
Synonyms (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride[1][2], (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride[1], Afatinib intermediate E[3], THRX-196194
InChI Key UUHNQHFOIVLAQX-BJILWQEISA-N
FDA UNII ZRA8B68TND
Physicochemical Properties

The physicochemical properties of trans-4-Dimethylaminocrotonic acid hydrochloride are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Appearance White to off-white solid[4]
Melting Point 162 °C[3]
Solubility Slightly soluble in DMSO, Methanol, and Water
Storage Inert atmosphere, Room Temperature

Spectroscopic data, such as 1H NMR, 13C NMR, and Mass Spectrometry, are essential for the structural confirmation of this intermediate. While specific spectra are proprietary to manufacturers, representative data can be found in chemical database resources.[5]

Part 2: The Role in Irreversible Tyrosine Kinase Inhibition

The primary significance of trans-4-Dimethylaminocrotonic acid hydrochloride lies in its function as a precursor to the "warhead" moiety of irreversible kinase inhibitors. This section delves into the causality behind its use in drugs like afatinib and neratinib.

The Michael Acceptor: A Covalent "Warhead"

The crotonic acid portion of the molecule, once incorporated into the final drug structure (e.g., afatinib or neratinib), functions as a Michael acceptor .[6][7][8] This is an α,β-unsaturated carbonyl group that is electrophilic and susceptible to nucleophilic attack.[7][8]

Mechanism of Irreversible Inhibition

Afatinib and neratinib target members of the ErbB (or HER) family of receptor tyrosine kinases, which include EGFR (HER1), HER2, and HER4.[1][9] These kinases have a conserved cysteine residue within their ATP-binding pocket (Cys797 in EGFR, Cys805 in HER2).[10][11]

The therapeutic mechanism unfolds as follows:

  • Initial Binding: The drug, containing the 4-aminoquinazoline core, first binds non-covalently to the ATP pocket of the target kinase.[12]

  • Covalent Bond Formation: The proximity and orientation afforded by this initial binding allow the nucleophilic thiol group (-SH) of the specific cysteine residue to attack the β-carbon of the Michael acceptor.[6][11]

  • Irreversible Inhibition: This Michael addition reaction forms a stable, covalent bond between the drug and the kinase.[1][13][14] This permanent linkage physically blocks the ATP-binding site, leading to the irreversible inhibition of kinase activity and all downstream signaling.[1][9]

This covalent and irreversible binding provides several advantages over first-generation, reversible inhibitors, including prolonged pharmacodynamics and the ability to overcome certain forms of acquired resistance.[1][6]

Irreversible Inhibition Mechanism cluster_0 Cell Membrane Kinase ErbB Kinase Domain (EGFR/HER2) ATP_pocket ATP Binding Pocket Inactive_Kinase Irreversibly Inhibited Kinase (Covalent Adduct) Kinase->Inactive_Kinase 2. Michael Addition (Covalent Bond Formation) Cys Cys797/805 Drug Afatinib / Neratinib (with Michael Acceptor) Drug->Kinase 1. Reversible Binding Block Downstream Signaling Blocked (e.g., PI3K/AKT, MAPK) Inactive_Kinase->Block 3. Inhibition of Activity Synthesis Workflow Start Ethyl-4-(dimethylamino)crotonate Step1 1. Add NaOH / Ethanol (Saponification) Start->Step1 Intermediate Sodium (E)-4-(dimethylamino)but-2-enoate (in solution) Step1->Intermediate Step2 2. Add conc. HCl (Acidification / Salt Formation) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 3. Recrystallization (from Isopropanol) Crude->Step3 Final trans-4-Dimethylaminocrotonic Acid Hydrochloride Step3->Final

Caption: General workflow for the synthesis of the title compound.

Coupling Reaction: Synthesis of Afatinib/Neratinib Precursor

The synthesized trans-4-Dimethylaminocrotonic acid hydrochloride is then activated and coupled to the core 4-aminoquinazoline structure. This typically involves converting the carboxylic acid to a more reactive species like an acid chloride.

Protocol 2: Amide Bond Formation (Conceptual)

This is a generalized protocol based on standard organic chemistry principles for amide bond formation, a key step in the synthesis of afatinib and neratinib. [12][15] Materials:

  • trans-4-Dimethylaminocrotonic acid hydrochloride

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • The appropriate 4-aminoquinazoline intermediate (e.g., N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine for afatinib)

  • An organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

  • Acid Chloride Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend trans-4-Dimethylaminocrotonic acid hydrochloride in an anhydrous solvent like DCM. Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at a low temperature (e.g., 0°C). The reaction is allowed to warm to room temperature and stirred until the conversion to the acid chloride is complete. This activation step is crucial as carboxylic acids are generally not reactive enough to form amide bonds directly.

  • Coupling Reaction: In a separate flask, dissolve the 4-aminoquinazoline intermediate and an organic base (to neutralize the HCl generated) in an anhydrous solvent.

  • Amide Formation: Cool the quinazoline solution and slowly add the freshly prepared acid chloride solution. The reaction is typically stirred for several hours at room temperature.

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water or a saturated bicarbonate solution) and the organic layer is separated, washed, dried, and concentrated. The resulting crude product (the afatinib or neratinib precursor) is then purified, typically by column chromatography or recrystallization.

Part 4: Safety and Handling

Trans-4-Dimethylaminocrotonic acid hydrochloride is a chemical reagent and must be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and May cause respiratory irritation (H335). [16]* Precautionary Measures:

    • Use in a well-ventilated area or under a chemical fume hood. [16][17] * Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. [16][17] * Avoid breathing dust. [16][17] * In case of contact with eyes, rinse cautiously with water for several minutes. [16] * Store in a tightly closed container in a dry, cool place. [17]

Conclusion

Trans-4-Dimethylaminocrotonic acid hydrochloride is more than just a chemical intermediate; it is a key enabler of modern targeted cancer therapy. Its role as a precursor to the Michael acceptor "warhead" in irreversible kinase inhibitors like afatinib and neratinib highlights the importance of rational drug design. Understanding its synthesis, properties, and the profound mechanistic implications of its structure provides researchers and drug development professionals with the foundational knowledge necessary for innovation in the ongoing development of covalent inhibitors and other advanced therapeutics.

References

  • Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase. Cancer Research, 64(11), 3958-3965.
  • Li, D., et al. (2008). BIBW2992, an irreversible dual EGFR/HER2 receptor tyrosine kinase inhibitor. Cancer Research, 68(9 Supplement), 2992.
  • Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • Schwartz, P. A., et al. (2014). Covalent kinase inhibitors: a chemical perspective. Journal of Medicinal Chemistry, 57(19), 7838-7853.
  • Angene Chemical. Safety Data Sheet: trans-4-Dimethylaminocrotonic acid hydrochloride. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • PubChem. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. [Link]

  • Patents Google.
  • Patents Google. CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride.
  • Patents Google. CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology.
  • Patents Google.
  • Fengchen Group. Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. [Link]

  • Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.
  • PharmaCompass. trans-4-Dimethylaminocrotonic acid HCl. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Stereoselective Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the HWE Reaction

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon double bonds.[1] It represents a significant refinement of the classic Wittig reaction, employing phosphonate-stabilized carbanions to react with aldehydes or ketones.[2] This modification offers several practical advantages, including the generally higher nucleophilicity of the phosphonate carbanion and, most notably, the straightforward removal of the water-soluble dialkyl phosphate byproduct, which simplifies product purification considerably.[3][4]

The HWE reaction is particularly renowned for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, a critical feature for controlling geometry in complex molecules.[2][5] This application note provides a comprehensive, field-proven protocol for the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride, an important pharmaceutical intermediate used in the preparation of tyrosine kinase inhibiting antitumor agents.[6][7] We will delve into the mechanistic underpinnings of the reaction, explain the causality behind key procedural steps, and provide a detailed, self-validating methodology suitable for researchers in synthetic chemistry and drug development.

Reaction Mechanism and the Origin of (E)-Stereoselectivity

The reliability of the HWE reaction stems from its well-understood mechanism, which dictates its high stereochemical fidelity. The process unfolds in a sequence of distinct steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base. The presence of an adjacent electron-withdrawing group (like the ester in triethyl phosphonoacetate) increases the acidity of this proton, facilitating the formation of a resonance-stabilized phosphonate carbanion.[2]

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates.[2]

  • Oxaphosphetane Formation & Elimination: These intermediates undergo reversible cyclization to form four-membered oxaphosphetane rings. The key to the reaction's stereoselectivity lies in the relative stability of the transition states leading to elimination. The pathway that minimizes steric interactions—placing the bulky substituents on opposite sides of the ring—is strongly favored. This intermediate rapidly and irreversibly eliminates a dialkyl phosphate salt to yield the thermodynamically preferred (E)-alkene.[4][8]

Fig. 1: General Mechanism of the Horner-Wadsworth-Emmons Reaction.

Protocol: Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

This protocol details the synthesis in three main stages: (I) the HWE reaction to form ethyl trans-4-dimethylaminocrotonate, (II) saponification to the corresponding carboxylate, and (III) acidification to yield the final hydrochloride salt.

Materials and Reagents
ReagentM.W. ( g/mol )GradeSupplier
Triethyl phosphonoacetate224.16≥98%Sigma-Aldrich
Sodium Hydride (NaH)24.0060% disp. in oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11DriSolv®EMD Millipore
N,N-Dimethylaminoacetaldehyde87.12(as diethyl acetal)TCI
Sodium Hydroxide (NaOH)40.00ACS ReagentFisher Scientific
Hydrochloric Acid (HCl)36.4637% (conc.)J.T. Baker
Ethyl Acetate (EtOAc)88.11ACS GradeVWR
Saturated aq. NH₄Cl--Lab Prepared
Saturated aq. NaCl (Brine)--Lab Prepared
Anhydrous MgSO₄120.37-Alfa Aesar
Quantitative Data Summary
CompoundM.W.AmountMoles (mmol)Equivalents
NaH (60% disp.)24.000.96 g24.01.2
Triethyl phosphonoacetate224.164.48 g20.01.0
N,N-Dimethylaminoacetaldehyde87.121.74 g20.01.0
Sodium Hydroxide40.001.20 g30.01.5
Conc. Hydrochloric Acid36.46As needed--
Step-by-Step Experimental Procedure

Part I: HWE Olefination to Ethyl trans-4-dimethylaminocrotonate

  • Ylide Formation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (0.96 g of 60% dispersion, 24.0 mmol).

    • Wash the NaH three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the solvent each time under a gentle stream of nitrogen.

    • Add anhydrous THF (80 mL) to the flask and cool the resulting suspension to 0 °C in an ice-water bath.

    • Dissolve triethyl phosphonoacetate (4.48 g, 20.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 20 minutes.

    • Causality Check: The slow addition and cooling are critical to manage the exothermic reaction and the evolution of hydrogen gas. Anhydrous conditions are paramount as the phosphonate carbanion is a strong base and will be quenched by water.[9]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of H₂ gas ceases and the solution becomes clear or translucent. This indicates the complete formation of the phosphonate ylide.

  • Olefination Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Dissolve N,N-dimethylaminoacetaldehyde (1.74 g, 20.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the reaction mixture over 20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl trans-4-dimethylaminocrotonate as an oil. The product at this stage is often pure enough for the next step.

Part II & III: Saponification and Hydrochloride Salt Formation

  • Saponification:

    • Dissolve the crude ester from the previous step in a mixture of methanol (50 mL) and water (25 mL).

    • Add sodium hydroxide (1.20 g, 30.0 mmol) and stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting ester.

  • Acidification and Isolation:

    • Remove the methanol from the reaction mixture under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate should form.

    • Causality Check: The final product is a hydrochloride salt, which is often a crystalline solid with improved stability and handling properties compared to the free amino acid.[10]

    • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold water, followed by cold diethyl ether.

    • Dry the product under high vacuum to afford trans-4-Dimethylaminocrotonic acid hydrochloride as a white crystalline solid.

Visualized Synthesis Workflow

Fig. 2: Workflow for the synthesis of trans-4-Dimethylaminocrotonic acid HCl.

Discussion of Critical Experimental Parameters

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, making it ideal for the irreversible deprotonation of the phosphonate ester without competing side reactions.[11] For substrates that are sensitive to strongly basic conditions, milder systems like lithium chloride with DBU (Masamune-Roush conditions) can be employed, though reaction times may be longer.[2][12]

  • Solvent Integrity: The use of anhydrous solvents is non-negotiable for the ylide formation step. Any protic contaminants like water or alcohols will protonate the highly basic carbanion, quenching the reaction. While a patent suggests a methanol/dichloromethane solvent system for a similar transformation, this would be highly unconventional for the ylide formation step itself and may refer to a different part of the process or a specialized procedure, as methanol would instantly quench the ylide.[13] The standard and most reliable solvent is anhydrous THF.[9]

  • Temperature Management: Initial cooling to 0 °C during ylide formation and aldehyde addition is a standard precaution to control the reaction's exothermicity. Allowing the reaction to proceed to completion at room temperature ensures a reasonable reaction rate without requiring heat, which could promote side reactions.

Conclusion

The Horner-Wadsworth-Emmons reaction is an exceptionally reliable and stereoselective method for synthesizing (E)-α,β-unsaturated esters. The protocol detailed herein provides a robust and reproducible pathway to trans-4-Dimethylaminocrotonic acid hydrochloride, a valuable building block in pharmaceutical synthesis. By understanding the underlying mechanism and the critical role of reaction parameters such as base selection, solvent purity, and temperature control, researchers can confidently apply this methodology to achieve high yields of the desired trans-isomer.

References

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from NROChemistry website. [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]

  • Google Patents. (2016).
  • Barros, M. T. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Kim, H., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from Organic Syntheses website. [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Organic & Biomolecular Chemistry. (2018). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. [Link]

  • Science of Synthesis. (n.d.). Sodium hydride. Thieme. [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from Chem-Station website. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from Organic Chemistry Portal website. [Link]

  • PharmaCompass. (n.d.). trans-4-Dimethylaminocrotonic acid HCl. Retrieved from PharmaCompass website. [Link]

  • National Institutes of Health. (2013). Mechanism of the Phospha-Wittig–Horner Reaction. PMC. [Link]

  • ResearchGate. (n.d.). HWE reaction protocols frequently found in the literature. [Link]

  • Google Patents. (2015). CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride.

Sources

Application Notes and Protocols for the Use of trans-4-Dimethylaminocrotonic acid hydrochloride in the Development of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein tyrosine kinases (TKs) are a pivotal class of enzymes that govern a multitude of cellular signaling pathways, including those controlling growth, proliferation, differentiation, and survival.[1][2][3] Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of trans-4-Dimethylaminocrotonic acid hydrochloride as a key chemical intermediate in the synthesis of covalent tyrosine kinase inhibitors (TKIs). We will detail the rationale for its use, provide a representative synthetic workflow, and present detailed protocols for the subsequent evaluation of the synthesized inhibitors' efficacy using both enzymatic and cell-based assays.

Introduction: The Role of Covalent Inhibition and the Utility of trans-4-Dimethylaminocrotonic acid hydrochloride

Tyrosine kinase inhibitors have revolutionized the treatment of various cancers.[2][3] A particularly effective class of TKIs are covalent inhibitors, which form a permanent bond with a specific amino acid residue, typically a cysteine, within the ATP-binding site of the kinase. This irreversible binding can lead to a more sustained and potent inhibition of the target enzyme.

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7) is a critical building block in the synthesis of several potent covalent TKIs, including the FDA-approved drugs afatinib and neratinib.[5][6] Its chemical structure features a reactive acrylamide precursor, the crotonic acid moiety, which acts as a Michael acceptor. This functional group is specifically designed to react with a nucleophilic cysteine residue in the target kinase, forming a stable covalent bond. The dimethylamino group enhances the solubility and can influence the reactivity of the molecule. This application note will guide the user through the conceptual synthesis of a novel TKI using this precursor and the subsequent biological evaluation.

Synthesis of a Covalent TKI: A Conceptual Workflow

The following section outlines a representative synthetic strategy for incorporating trans-4-Dimethylaminocrotonic acid hydrochloride into a heterocyclic scaffold, such as a quinazoline core, which is common in many TKIs targeting the EGFR family.

General Synthetic Scheme

The overall process involves the activation of the carboxylic acid of trans-4-Dimethylaminocrotonic acid and its subsequent amide coupling to a core scaffold (e.g., an amino-quinazoline derivative).

G cluster_0 Activation & Coupling Start trans-4-Dimethylaminocrotonic acid hydrochloride Base Deprotonation (e.g., DIEA) Start->Base ActivatedAcid Activated Acid (e.g., with HATU/HOBt) Base->ActivatedAcid Coupling Amide Bond Formation ActivatedAcid->Coupling Core Amino-Quinazoline Scaffold Core->Coupling Product Final Covalent TKI Coupling->Product

Sources

Application as an intermediate for novel pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 1,3-Dicarbonyl Compounds as Versatile Intermediates for the Synthesis of Novel Pyrazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4] The synthetic accessibility and structural versatility of pyrazole derivatives make them a cornerstone of modern drug discovery.[5][6] This guide details the application of 1,3-dicarbonyl compounds as foundational intermediates for the efficient synthesis of novel pyrazole derivatives. We provide a comprehensive overview of the Knorr pyrazole synthesis, a robust and widely used method, explaining the mechanistic principles that govern the reaction.[7][8] A detailed, step-by-step protocol for the synthesis of a model 1,3,5-trisubstituted pyrazole is presented, complete with characterization data, troubleshooting advice, and a discussion of advanced synthetic strategies. This document serves as a practical resource for researchers aiming to leverage these critical intermediates for the creation of diverse chemical libraries for therapeutic screening.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique arrangement confers a range of favorable physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular interactions with biological targets.[2] The immense therapeutic potential of this scaffold is validated by its presence in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and Crizotinib (an anti-cancer agent).[1][2][3]

The power of pyrazole chemistry in drug development lies in the ability to strategically decorate the core ring with various substituents to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[5] This is achieved through the use of versatile intermediates, among which 1,3-dicarbonyl compounds are paramount.[9][10] These readily available precursors serve as a three-carbon building block that, upon reaction with hydrazine derivatives, provides a reliable and high-yielding pathway to a vast array of substituted pyrazoles.[7][9]

Mechanistic Foundation: The Knorr Pyrazole Synthesis

The cornerstone of pyrazole synthesis from 1,3-dicarbonyl intermediates is the Knorr pyrazole synthesis, first reported in 1883.[11] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[8] Understanding the mechanism is key to optimizing reaction conditions and predicting outcomes, particularly regarding regioselectivity.

The reaction proceeds through several distinct steps:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. The use of a catalytic amount of acid can facilitate this step by protonating the carbonyl oxygen, rendering the carbon more electrophilic.[8]

  • Hydrazone/Enamine Formation: A condensation reaction occurs, eliminating a molecule of water to form a hydrazone or a related enamine intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine intermediate performs a nucleophilic attack on the second carbonyl carbon, closing the five-membered ring.

  • Dehydration: A final dehydration step occurs, resulting in the formation of the stable aromatic pyrazole ring.

Knorr_Mechanism cluster_steps Reaction Pathway R1 1,3-Dicarbonyl Compound I1 Hydrazone/ Enamine Intermediate R1->I1 + H₂N-NHR' R2 Hydrazine Derivative I2 Cyclized Non-aromatic Intermediate I1->I2 Intramolecular Cyclization P Substituted Pyrazole I2->P - H₂O (Dehydration) Workflow A 1. Reagent Setup (1,3-Dicarbonyl, Hydrazine, Solvent) B 2. Reaction (Reflux under Inert Atmosphere) A->B C 3. Reaction Monitoring (Thin Layer Chromatography) B->C C->B Reaction Incomplete D 4. Work-up (Solvent Removal, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Product Characterization (NMR, MS, MP) E->F G Final Product F->G

Caption: General workflow for pyrazole synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,4,4-Trifluoro-1-phenyl-1,3-butanedione≥98%Sigma-AldrichKey 1,3-dicarbonyl intermediate.
Phenylhydrazine≥97%Acros OrganicsCan be an irritant; handle in a fume hood.
Glacial Acetic AcidACS GradeFisher ScientificActs as both solvent and catalyst.
Ethanol200 ProofDecon LabsUsed for recrystallization.
Ethyl AcetateHPLC GradeVWRUsed as TLC and chromatography eluent.
HexanesHPLC GradeVWRUsed as TLC and chromatography eluent.
Round-bottom flask (100 mL)--Ensure it is oven-dried.
Condenser--For reflux.
Magnetic Stirrer/Hotplate---
TLC Plates (Silica gel 60 F254)--For reaction monitoring.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (2.16 g, 10.0 mmol).

    • Add 20 mL of glacial acetic acid to dissolve the solid.

    • Scientist's Note: Acetic acid serves as a mildly acidic medium that catalyzes the condensation steps without being overly harsh, preventing potential side reactions.

  • Addition of Hydrazine:

    • In a chemical fume hood, carefully add phenylhydrazine (1.08 g, 1.0 mL, 10.0 mmol) dropwise to the stirring solution at room temperature.

    • An exothermic reaction may be observed, and the solution may change color.

  • Cyclocondensation Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

    • Maintain the reflux for 2 hours.

    • Scientist's Note: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion.

  • Reaction Monitoring:

    • After 2 hours, cool the reaction slightly and take a small aliquot using a capillary tube.

    • Spot the aliquot on a TLC plate alongside the starting materials.

    • Develop the plate using a 20% Ethyl Acetate/Hexanes solvent system.

    • Visualize under a UV lamp (254 nm). The reaction is complete when the starting material spots have been consumed and a new, major product spot has appeared.

  • Product Isolation and Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.

    • Continue stirring for 15 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration, washing the solid with cold water (2 x 20 mL).

  • Purification:

    • The crude solid can be purified by recrystallization.

    • Transfer the solid to a 100 mL Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Expected Results and Characterization

The expected product is 1-phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole, typically obtained as a white to off-white crystalline solid.

AnalysisExpected Result
Yield 75-85%
Melting Point 68-70 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.50-7.30 (m, 5H, Ar-H), 6.55 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH₃)
¹⁹F NMR (CDCl₃, 376 MHz)δ -62.5 (s, 3F, CF₃)
MS (ESI+) m/z 241.08 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents degraded (especially hydrazine).1. Extend reflux time and monitor by TLC. 2. Use freshly opened or distilled phenylhydrazine.
Multiple Products on TLC 1. Formation of regioisomers. 2. Side reactions due to high temperature.1. Purify via column chromatography. Consider a different solvent/catalyst system to improve regioselectivity. 2. Reduce reaction temperature and increase time.
Product Fails to Crystallize 1. Product is an oil. 2. Presence of impurities.1. Attempt purification by silica gel column chromatography. 2. Re-dissolve and attempt recrystallization with a different solvent system (e.g., ethanol/water).

Advanced Strategies and Future Directions

The protocol described is a classic and reliable method. However, the field has evolved to embrace more efficient and environmentally friendly techniques. [12][13]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. [9]* Green Chemistry Approaches: Researchers have developed protocols using water as a solvent or employing solid-supported catalysts (e.g., nano-ZnO) to minimize waste and avoid harsh reagents. [10][13]* Multicomponent Reactions (MCRs): For rapid library synthesis, MCRs combine three or more starting materials in a one-pot reaction to build complex pyrazoles, improving step and atom economy. [9][14]* Diversity-Oriented Synthesis: The true power of using 1,3-dicarbonyl intermediates is the ability to generate large libraries of analogs. By simply varying the substituents on both the dicarbonyl and the hydrazine, a vast chemical space can be explored to identify novel bioactive compounds. [7][9]

Conclusion

1,3-Dicarbonyl compounds are indispensable intermediates in the synthesis of novel pyrazole derivatives. The Knorr synthesis provides a robust, high-yielding, and mechanistically well-understood pathway to access this privileged scaffold. The protocol detailed herein serves as a foundational method that can be readily adapted and modernized for applications in high-throughput chemistry and drug discovery. By mastering the use of these versatile building blocks, researchers are well-equipped to design and construct the next generation of pyrazole-based therapeutics.

References

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  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Thieme. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

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  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

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  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals. [Link]

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LC/MS/MS analytical method for crotonic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of crotonic acid and its key biological derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). This document provides detailed protocols and expert insights for researchers in metabolomics and drug development.

Abstract

Crotonic acid and its derivatives, such as crotonyl-CoA and crotonylated proteins, are pivotal molecules in cellular metabolism and epigenetic regulation. Their accurate quantification is essential for understanding their roles in health and disease. However, their diverse physicochemical properties present significant analytical challenges. This application note details robust and validated LC/MS/MS methodologies for the sensitive and specific quantification of free crotonic acid and crotonyl-CoA in biological matrices. We address the common issues of poor chromatographic retention for polar acids and the instability of thioester intermediates by providing tailored protocols for sample preparation, including chemical derivatization for free crotonic acid and specific extraction methods for crotonyl-CoA. The described methods offer the precision, accuracy, and reliability required for advanced biomedical research.

Introduction: The Biological Significance of Crotonyl Moieties

The crotonyl group, a four-carbon unsaturated acyl moiety, is a key player in cellular biochemistry. Its importance spans two major domains:

  • Intermediary Metabolism: Crotonyl-CoA is a central intermediate in the metabolism of fatty acids and certain amino acids, including lysine and tryptophan. Dysregulation of pathways involving crotonyl-CoA can be indicative of metabolic disorders.

  • Epigenetic Regulation: Lysine crotonylation (Kcr) is a recently discovered post-translational modification (PTM) found on histones and non-histone proteins.[1][2][3] This modification, structurally distinct from the well-studied lysine acetylation, plays a crucial role in regulating gene expression and chromatin dynamics.[1] The level of protein crotonylation is directly linked to the intracellular concentration of its donor, crotonyl-CoA, making the quantification of this precursor vital for epigenetic studies.

Given their low endogenous concentrations and diverse chemical nature, highly sensitive and specific analytical techniques are required for their study. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[4]

Integrated Analytical Workflow

The successful analysis of crotonic acid derivatives hinges on a multi-step workflow that is optimized for the specific analyte and matrix. The general process involves sample preparation to isolate and stabilize the target molecule, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.

cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Extract Extraction & Purification Sample->Extract Deriv Derivatization (for Free Crotonic Acid) Extract->Deriv LC Liquid Chromatography (Separation) Deriv->LC Analyte Injection MS Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification (Calibration Curve) MS->Quant Raw Data Report Final Report Quant->Report

Figure 1: General workflow for the LC/MS/MS analysis of crotonic acid derivatives.

Analyte-Specific Sample Preparation Protocols

The choice of sample preparation is the most critical step and must be tailored to the target analyte's chemical properties. Free crotonic acid and crotonyl-CoA cannot be analyzed using the same protocol due to their vastly different stability and chromatographic behavior.

Protocol 1: Free Crotonic Acid in Plasma/Serum via Derivatization

Rationale: Short-chain fatty acids (SCFAs) like crotonic acid are highly polar and exhibit poor retention on conventional reversed-phase C18 columns.[5] Furthermore, their ionization efficiency in electrospray ionization (ESI) can be low. Chemical derivatization addresses both issues by adding a larger, non-polar, and easily ionizable moiety to the crotonic acid molecule, thereby improving chromatographic performance and MS sensitivity.[6][7] We will use 3-nitrophenylhydrazine (3-NPH), a widely cited reagent for SCFA analysis.[5][8]

Step-by-Step Protocol:

  • Sample Collection: Collect plasma or serum using standard procedures. To maintain stability, it is advisable to add an acidification agent like ethanoic acid.[9] Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma/serum samples on ice. To 50 µL of sample, add 5 µL of a stable isotope-labeled internal standard (e.g., Crotonic Acid-d3) to account for variability in extraction and derivatization.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • Add 20 µL of 200 mM 3-NPH hydrochloride in 50% acetonitrile.

    • Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) with 6% pyridine in 50% acetonitrile.[8]

    • Vortex briefly and incubate the mixture at 40°C for 30 minutes.

  • Quenching & Dilution: After incubation, cool the samples on ice. Add 710 µL of 90% water/10% acetonitrile to dilute the sample before injection.

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for LC/MS/MS analysis.

Protocol 2: Crotonyl-CoA in Cells/Tissues

Rationale: The thioester bond in acyl-CoAs is labile. Therefore, the extraction method must efficiently precipitate proteins and quench enzymatic activity while preserving the integrity of the analyte. Acidic precipitation is the standard method.[10][11] This protocol avoids derivatization, as the CoA moiety itself is large and provides sufficient chromatographic retention and ionization efficiency.

Step-by-Step Protocol:

  • Sample Collection & Homogenization:

    • Cells: Aspirate culture media, wash cells with ice-cold PBS, and immediately add 1 mL of ice-cold 10% Trichloroacetic Acid (TCA).[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Tissues: Weigh frozen tissue (10-20 mg), and homogenize in 500 µL of ice-cold 2.5% Sulfosalicylic Acid (SSA) using a bead beater or Dounce homogenizer.[10]

  • Internal Standard Spiking: Add a suitable internal standard. While a stable isotope-labeled crotonyl-CoA is ideal, a structurally similar but non-endogenous acyl-CoA (e.g., heptanoyl-CoA) can be used if a labeled standard is unavailable.[10]

  • Incubation & Lysis: Sonicate the samples briefly (e.g., 10 pulses of 0.5 seconds) on ice to ensure complete cell lysis.[11]

  • Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[11]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Injection: Transfer the extract to an autosampler vial for direct LC/MS/MS analysis.

cluster_analyte Target Analyte cluster_rationale Key Challenge cluster_solution Preparation Strategy CrotonicAcid Free Crotonic Acid Polarity High Polarity, Poor Retention CrotonicAcid->Polarity CrotonylCoA Crotonyl-CoA Stability Labile Thioester Bond CrotonylCoA->Stability Derivatization Chemical Derivatization (e.g., 3-NPH) Polarity->Derivatization Extraction Acid Precipitation (e.g., TCA, SSA) Stability->Extraction

Figure 2: Logic of selecting a sample preparation strategy based on the analyte's properties.

LC/MS/MS Instrumental Analysis

Optimal instrumental conditions are crucial for achieving the required separation and sensitivity.

Liquid Chromatography (LC)

Separation is typically achieved using reversed-phase chromatography. The specific conditions will vary based on whether the analyte has been derivatized.

ParameterMethod for 3-NPH Derivatized Crotonic AcidMethod for Crotonyl-CoA
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[8]C18 Reversed-Phase with Ion-Pairing (e.g., 2.1 x 150 mm, 2.6 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water[8]10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]10 mM Ammonium Acetate in 90% Methanol
Flow Rate 0.35 mL/min[8]0.40 mL/min
Gradient 15% B to 55% B over 7 min, then wash and re-equilibrate[8]2% B to 95% B over 10 min, then wash and re-equilibrate
Column Temp. 40°C[12]35°C
Injection Vol. 5 µL10 µL

Causality: For derivatized crotonic acid, a standard acidic mobile phase provides good peak shape and ionization. For crotonyl-CoA, an ion-pairing agent like ammonium acetate is often used to improve retention and peak shape of the polar CoA molecule.[10]

Tandem Mass Spectrometry (MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Ionization ModeNotes
Crotonyl-CoA 834.2327.1ESI PositiveProduct ion corresponds to the characteristic [M-507+H]⁺ fragment from the loss of 3'-phospho-ADP.[10][13]
834.2428.1ESI PositiveA common qualifier ion for CoA species.[10]
Crotonic Acid-3NPH 223.1137.1ESI PositiveTransitions are representative and must be optimized empirically for the specific derivative.

Causality: ESI in positive mode is highly effective for the CoA moiety due to the presence of the basic adenine group. The fragmentation of the phosphodiester bond is highly conserved across all acyl-CoA species, yielding a characteristic neutral loss of 507 Da, making it an excellent basis for a specific MRM transition.[10][13] For the derivatized crotonic acid, the precursor and product ions will depend on the derivatizing agent used and should be determined by infusing a standard.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, the analytical method must be validated.[14] Key parameters to assess include:

  • Linearity and Range: The method should be linear over a defined concentration range, established by analyzing a calibration curve prepared in a surrogate matrix (e.g., stripped plasma or water). A correlation coefficient (r²) > 0.99 is typically desired.

  • Accuracy and Precision: Accuracy (% deviation from the nominal value) and precision (% relative standard deviation or RSD) should be assessed at multiple quality control (QC) levels (low, medium, high). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[9]

  • Selectivity: The method's ability to differentiate the analyte from other matrix components should be confirmed by analyzing blank matrix samples.

  • Matrix Effect: The potential for ion suppression or enhancement from the biological matrix should be evaluated, often by comparing the response of an analyte in a neat solution versus a post-extraction spiked matrix sample.[14]

  • Stability: The stability of the analyte should be tested under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.[8]

Conclusion

The LC/MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of crotonic acid and its vital derivative, crotonyl-CoA. By employing analyte-specific sample preparation strategies—derivatization for free crotonic acid and direct acidic extraction for crotonyl-CoA—the inherent challenges associated with these molecules can be effectively overcome. These protocols offer the high sensitivity and specificity required to advance research into the metabolic and epigenetic roles of crotonyl moieties in biological systems.

References

  • Xie, L., et al. (2025-01-03). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science. Available at: [Link]

  • Zhao, S., et al. (2022-08-08). Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus. Clinical Proteomics. Available at: [Link]

  • Novoprolabs. Protein Crotonylation: Biochemical Mechanisms, Significance, and Research Applications. Available at: [Link]

  • Song, Y., et al. (1989-09-09). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites. Available at: [Link]

  • Zou, X., et al. (2021-04-06). Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Valdivia-Gómez, G., et al. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules. Available at: [Link]

  • Silveira, M. R., et al. (2019-10-15). STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Mass Spectrometry Reviews. Available at: [Link]

  • Jones, A. E., et al. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. Available at: [Link]

  • Creative Biolabs. High Performance Liquid Chromatography (HPLC) for Short Chain Fatty Acid (SCFA) Analysis. Available at: [Link]

  • De Spiegeleer, A., et al. (2025-02-05). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites. Available at: [Link]

  • Gertsman, I., et al. Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical. ChemRxiv. Available at: [Link]

  • Larson, T. R., & Shanklin, J. (2006). MS-MS spectra of acetyl-CoA (A), 3-methylcrotonyl-CoA (B), and succinyl-CoA (C) obtained at collision energy of 1 V. ResearchGate. Available at: [Link]

  • D'Alessandro, A., et al. (2020-03-17). Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues. bioRxiv. Available at: [Link]

  • Li, W., et al. (2017). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Analytical Methods. Available at: [Link]

  • Li, W., & Cohen, L. H. (2014). Derivatization in Sample Preparation for LC‐MS Bioanalysis. ResearchGate. Available at: [Link]

  • Higashi, T. (2014). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. Bioanalysis. Available at: [Link]

Sources

Certificate of Analysis for trans-4-Dimethylaminocrotonic acid hydrochloride: A Comprehensive Guide for Researchers and Quality Control Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trans-4-Dimethylaminocrotonic acid hydrochloride is a critical starting material in the synthesis of several targeted cancer therapeutics, most notably as a key intermediate for kinase inhibitors such as afatinib and neratinib.[1][2] The purity and quality of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the analytical methods and protocols required for a comprehensive Certificate of Analysis (CoA) of trans-4-Dimethylaminocrotonic acid hydrochloride, ensuring its suitability for use in drug development and manufacturing.

The methodologies outlined herein are designed to provide a robust framework for the identification, purity determination, and safety assessment of this vital pharmaceutical intermediate. As a Senior Application Scientist, the rationale behind each analytical test and the establishment of acceptance criteria are explained to provide a deeper understanding of the quality control process.

Chemical and Physical Properties

A foundational aspect of any Certificate of Analysis is the accurate reporting of the compound's fundamental properties.

PropertySpecification
Chemical Name (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride
CAS Number 848133-35-7
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol

Analytical Testing Protocols

A comprehensive Certificate of Analysis for a pharmaceutical intermediate must include a battery of tests to ensure identity, strength, quality, and purity.[3][4][5][6] The following sections detail the recommended analytical procedures.

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The resulting spectrum serves as a unique molecular fingerprint, which can be compared against a reference standard to confirm the identity of the material.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the resulting spectrum with that of a qualified reference standard of trans-4-Dimethylaminocrotonic acid hydrochloride. The positions and relative intensities of the major absorption bands should be concordant.

Expected Spectral Features: The FTIR spectrum of a similar compound, crotonic acid, shows characteristic peaks that can be used as a reference point.[7][8][9] For trans-4-Dimethylaminocrotonic acid hydrochloride, key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and C-N stretching vibrations.

Identification and Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: A stability-indicating HPLC method is essential for separating the main component from any process-related impurities and degradation products.[10][11][12] This method provides a quantitative measure of purity and is a cornerstone of the CoA. The development of such a method for a pharmaceutical intermediate is guided by principles outlined in ICH guidelines.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Column & Mobile Phase Screening Dev2 Gradient Optimization Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity & Forced Degradation Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: High-level workflow for HPLC method development and validation.

Recommended HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm, based on the UV absorbance of the crotonic acid chromophore.[13][14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Acceptance Criteria:

TestAcceptance Criteria
Assay (on as-is basis) 98.0% - 102.0%
Purity (by area %) ≥ 99.0%
Individual Impurity ≤ 0.15%
Total Impurities ≤ 0.5%
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule, confirming the identity and stereochemistry of the compound.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of trans-4-Dimethylaminocrotonic acid hydrochloride. The trans-configuration of the double bond can be confirmed by the coupling constant of the vinyl protons, which is typically in the range of 11-18 Hz.

Residual Solvents Analysis by Gas Chromatography (GC)

Principle: Residual solvents are organic volatile chemicals that may be present from the manufacturing process.[15][16][17][18] Their levels must be controlled to ensure patient safety. Headspace Gas Chromatography (HS-GC) is the standard method for this analysis, as outlined in USP <467>.[19]

Protocol (based on USP <467>):

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide or water).

  • Instrumentation: Use a GC system equipped with a headspace autosampler and a flame ionization detector (FID). The column selection will depend on the potential solvents used in the synthesis.

  • Data Analysis: Quantify any detected solvents against a standard containing known amounts of the relevant solvents.

Acceptance Criteria: The limits for residual solvents are categorized into three classes based on their toxicity and are defined in the ICH Q3C guidelines, which are harmonized with USP <467>.[17] The specific limits will depend on the solvents used in the manufacturing process.

Elemental Impurities Analysis

Principle: Elemental impurities (heavy metals) can be introduced into the product from raw materials, catalysts, or equipment. Modern methods, as described in USP <232> and <233>, utilize Inductively Coupled Plasma (ICP) techniques for their superior sensitivity and specificity compared to the outdated wet chemistry methods.[20][21][22][23]

Workflow for Elemental Impurity Analysis:

Elemental_Impurity_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Prep1 Accurate Weighing Prep2 Microwave Digestion (with Nitric Acid) Prep1->Prep2 Analysis1 ICP-MS or ICP-OES Prep2->Analysis1 Introduce Sample Analysis2 Quantification against Standards Analysis1->Analysis2

Caption: General workflow for the analysis of elemental impurities.

Protocol:

  • Sample Preparation: Accurately weigh the sample and digest it using a closed-vessel microwave digestion system with concentrated nitric acid.

  • Instrumentation: Analyze the digested sample solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[24]

  • Data Analysis: Quantify the elemental impurities against certified reference standards.

Acceptance Criteria: The permitted daily exposure (PDE) for each elemental impurity is defined in USP <232>. The concentration limits in the intermediate should be established based on the maximum daily dose of the final drug product.

Loss on Drying (LOD)

Principle: The Loss on Drying test determines the percentage of volatile matter (including water and residual solvents) that is removed under specified drying conditions.[25][26][27][28] This is a critical parameter for ensuring the consistency of the material.

Protocol (based on USP <731>):

  • Accurately weigh 1-2 g of the sample into a tared, shallow weighing bottle.

  • Place the open bottle (with the stopper alongside) in a drying oven at 105 °C for 2 hours, or until a constant weight is achieved.

  • Cool the bottle in a desiccator before re-weighing.

  • Calculate the percentage loss in weight.

Acceptance Criteria:

TestAcceptance Criteria
Loss on Drying ≤ 1.0%

Conclusion

The comprehensive analysis of trans-4-Dimethylaminocrotonic acid hydrochloride as outlined in these application notes is crucial for ensuring its quality and suitability as a pharmaceutical intermediate. Adherence to these, or similarly validated, protocols will provide the necessary assurance to researchers, scientists, and drug development professionals. A thorough and well-documented Certificate of Analysis, based on sound scientific principles and validated methodologies, is a fundamental component of good manufacturing practice and regulatory compliance in the pharmaceutical industry.[29]

References

  • United States Pharmacopeia. General Chapter <731> Loss on Drying. USP-NF.
  • PharmaSciences. Loss on Drying (LOD). Available from: [Link]

  • United States Pharmacopeia. USP-NF. General Chapter <731> Loss on Drying. Available from: [Link]

  • Reesach. General Testing Procedure for Loss on Drying (LOD). Available from: [Link]

  • USP-BPEP. General Chapters: <731> LOSS ON DRYING. Available from: [Link]

  • Avomeen. Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Available from: [Link]

  • ECA Academy. GMP Requirements for Certificates of Analysis (CoA). Available from: [Link]

  • Scribd. GMP Requirements For Certificates of Analysis. Available from: [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. Available from: [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • AMRI. Heavy Metals Testing. Available from: [Link]

  • Pharmaceutical Technology. Residual Solvent Analysis in Pharmaceuticals. Available from: [Link]

  • PMC. Specification-driven acceptance criteria for validation of biopharmaceutical processes. Available from: [Link]

  • Longdom Publishing. New RP-HPLC method for the determination of Afatinib dimaleate in bulk and pharmaceutical dosage forms. Available from: [Link]

  • UFAG Laboratorien AG. New test methods for the determination of heavy metals pursuant to usp <232> and <233>. Available from: [Link]

  • S4Science. Implementation of USP New Chapters <232> and <233> on Elemental Impurities in Pharmaceutical Products. Available from: [Link]

  • Eurolab. USP 232 Elemental Impurities in Pharmaceuticals. Available from: [Link]

  • FDA. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available from: [Link]

  • Tradeindia. Trans-4-Dimethylaminocrotonic Acid Hydrochloride Cas No: 848133-35-7. Available from: [Link]

  • ResearchGate. FTIR Spectrum of Acrylamide - Crotonic acid /carbon nanotubes... Available from: [Link]

  • FDA. BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. Available from: [Link]

  • Aromatic. Certificate of Analysis (COA): Understanding Its Importance and Key Components. Available from: [Link]

  • DDReg Pharma. What is a Certificate of Analysis (CoA). Available from: [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available from: [Link]

  • World Journal of Pharmaceutical and Life Sciences. METHOD DEVELOPMENT AND VALIDATION OF AFATINIB USING CHIRAL HPLC. Available from: [Link]

  • Pharma Topics. Acceptance Criteria. Available from: [Link]

  • CNKI. HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials. Available from: [Link]

  • ResearchGate. VALIDATED STABILITY INDICATING UPLC METHOD FOR AFATINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOSAGE FORM. Available from: [Link]

  • IAJPS. PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Fengchen Group. Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • ResearchGate. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • ResearchGate. (PDF) NEW STABILITY INDICATING UPLC METHOD FOR THE ESTIMATION OF AFATINIB DIMALEATE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResearchGate. HPLC chromatograms recorded at 210 nm. (a) Crotonic acid; (b)... Available from: [Link]

  • Analytice. Laboratory analysis of crotonic acid (CAS: 3724-65-0). Available from: [Link]

  • SpectraBase. alpha-Crotonic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. HPLC diagrams of the standard crotonic acid and the produced PHP. Available from: [Link]

  • ScienceDirect. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Available from: [Link]

  • ResearchGate. FTIR spectrum of the raw and acid-treated selected samples. Available from: [Link]

Sources

Application Notes and Protocols for the Purification of trans-4-Dimethylaminocrotonic Acid Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the purification of trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7), a key intermediate in the synthesis of several tyrosine kinase inhibitors. The protocol herein is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity material suitable for downstream applications. This guide emphasizes the principles of recrystallization, offering a robust, step-by-step procedure, and troubleshooting advice based on established chemical principles and available literature.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of this method lies in the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, which are ideally more soluble or present in smaller quantities, remain in the mother liquor.

trans-4-Dimethylaminocrotonic acid hydrochloride is a polar molecule, and its purification can be challenging due to its solubility characteristics. This guide presents a mixed-solvent recrystallization approach, which is often effective for compounds that are either too soluble or insufficiently soluble in a single solvent.[2]

Compound and Solvent Properties

A thorough understanding of the physical and chemical properties of trans-4-Dimethylaminocrotonic acid hydrochloride and the solvents to be used is critical for a successful recrystallization.

Propertytrans-4-Dimethylaminocrotonic acid hydrochlorideIsopropanol (IPA)AcetoneEthanolWater
CAS Number 848133-35-767-63-067-64-164-17-57732-18-5
Molecular Weight 165.62 g/mol 60.10 g/mol 58.08 g/mol 46.07 g/mol 18.02 g/mol
Melting Point 162 °C-89 °C-95 °C-114 °C0 °C
Boiling Point N/A82.6 °C56 °C78.37 °C100 °C
Solubility Data Slightly soluble in water and methanolMiscible with water, ethanol, and acetoneMiscible with water, ethanol, and isopropanolMiscible with water and acetone-

Potential Impurities and Their Removal

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride can introduce several impurities. One common synthetic route involves the reaction of a trans-crotonate with a brominating agent, followed by reaction with dimethylamine and subsequent hydrolysis.[3] This process can lead to the following potential impurities:

  • Unreacted starting materials (e.g., trans-crotonic acid esters)

  • Brominated intermediates

  • The corresponding ester of the final product

The selection of an appropriate solvent system is crucial for the effective removal of these impurities. A mixed-solvent system, such as isopropanol/acetone or ethanol/acetone, is often effective. The more polar desired product, the hydrochloride salt, will have lower solubility in the less polar solvent mixture, while the less polar ester and brominated impurities will tend to remain in solution.

Health and Safety Precautions

trans-4-Dimethylaminocrotonic acid hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed safety information.

Isopropanol, acetone, and ethanol are flammable liquids. Keep them away from ignition sources and use them in a well-ventilated area.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol is based on a mixed-solvent system of isopropanol and acetone, as suggested by the patent literature for similar compounds. An alternative using ethanol is also presented.

Materials and Equipment
  • Crude trans-4-Dimethylaminocrotonic acid hydrochloride

  • Isopropanol (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Step-by-Step Procedure
  • Dissolution: Place the crude trans-4-Dimethylaminocrotonic acid hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (isopropanol or ethanol) to the flask. Gently heat the mixture on a hot plate with stirring. Continue to add the primary solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, solid reagents), perform a hot gravity filtration. To do this, pre-heat a glass funnel and a second Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through the filter paper into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat. While the solution is still hot, slowly add the anti-solvent (acetone) dropwise with continuous stirring. The anti-solvent decreases the solubility of the target compound. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of crystallization.

  • Crystal Growth: Once turbidity is observed, add a few drops of the primary solvent (isopropanol or ethanol) until the solution becomes clear again. This ensures that the solution is saturated. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture (e.g., a pre-chilled mixture of isopropanol and acetone in the empirically determined ratio) to remove any remaining mother liquor and impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow

Caption: Workflow for the recrystallization of trans-4-Dimethylaminocrotonic acid hydrochloride.

Troubleshooting

IssuePossible CauseRecommended Solution
No crystals form upon cooling Too much solvent was used.Reheat the solution and evaporate some of the solvent to concentrate it. Allow to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute.This is unlikely in this case as the melting point of the product is 162 °C. However, if it occurs, reheat the solution and add more of the primary solvent.
The solution is cooling too quickly.Allow the solution to cool more slowly.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals were washed with a solvent that was not cold.Always use ice-cold solvent for washing to minimize dissolution of the product.
The product is significantly soluble in the cold solvent.Optimize the solvent system to find one with lower solubility at cold temperatures.
Colored impurities remain in the crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product.

Characterization of the Purified Product

To confirm the purity of the recrystallized trans-4-Dimethylaminocrotonic acid hydrochloride, the following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value (162 °C) is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting trace impurities.

Conclusion

The mixed-solvent recrystallization procedure detailed in this application note provides a reliable method for the purification of trans-4-Dimethylaminocrotonic acid hydrochloride. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical research and development. It is recommended to perform a small-scale solvent screen to optimize the solvent ratios for the specific crude material being purified.

References

  • CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google P
  • CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology - Google P
  • EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google P
  • Mixed Solvents - Chemistry LibreTexts. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar. (URL: [Link])

  • Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride. This molecule is a critical pharmaceutical intermediate, notably forming a key structural component of anti-tumor medications such as afatinib and neratinib.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature to help you navigate common pitfalls and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Problem 1: Consistently Low Overall Yield

Question: My final isolated yield of trans-4-Dimethylaminocrotonic acid hydrochloride is consistently below 50%, starting from a 4-halocrotonate ester. What are the likely causes and how can I improve it?

Symptoms: The mass of the final, dry product is significantly lower than the theoretical maximum, even when starting materials appear fully consumed.

Root Cause Analysis & Solutions:

Low yield is often a result of cumulative losses across multiple steps. The most common synthesis pathway involves a nucleophilic substitution on a 4-halocrotonate ester with dimethylamine, followed by ester hydrolysis and final salt formation.[3][4] Issues can arise at each stage.

Causality Chain & Mitigation Strategy

cluster_0 Diagnosis: Low Yield cluster_1 Troubleshooting Actions start Low Final Yield sub Step 1: Substitution Reaction (4-Bromocrotonate + Dimethylamine) start->sub Investigate hyd Step 2: Saponification (Ester Hydrolysis) start->hyd Investigate iso Step 3: Isolation & Purification (Acidification & Crystallization) start->iso Investigate sub_sol 1. Control Temp (-10 to 0°C) 2. Use Dimethylamine HCl + Base 3. Monitor by TLC sub->sub_sol Optimize hyd_sol 1. Ensure >1 eq. Base (NaOH/KOH) 2. Increase Reaction Time/Temp 3. Confirm with TLC/LC-MS hyd->hyd_sol Optimize iso_sol 1. Precise pH adjustment (1-2) 2. Use Anti-Solvent (Acetone/IPA) 3. Cool thoroughly before filtering iso->iso_sol Optimize

Caption: Troubleshooting workflow for diagnosing low yield.

Detailed Troubleshooting Steps:

  • Optimize the Substitution Reaction:

    • Temperature Control is Critical: The reaction between methyl 4-bromocrotonate and dimethylamine is exothermic. Maintaining a low temperature, ideally between -10 °C and 0 °C, is crucial to prevent side reactions, such as the formation of quaternary ammonium salts or polymerization.[3]

    • Choice of Dimethylamine Source: While aqueous or alcoholic dimethylamine solutions can be used, they introduce water which can complicate the reaction. A highly effective method is to use dimethylamine hydrochloride with a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] This allows for better stoichiometric control and an anhydrous environment.

    • Reaction Monitoring: Do not assume the reaction is complete after a set time. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting 4-bromocrotonate ester.[3]

  • Ensure Complete Hydrolysis:

    • Sufficient Base: The saponification of the intermediate ester requires a strong base like sodium hydroxide or potassium hydroxide.[5] Use at least one, and preferably 1.1-1.2 equivalents, to ensure the reaction goes to completion.

    • Solvent and Temperature: The hydrolysis can be performed in water or a mixture of water and a miscible organic solvent like methanol or ethanol.[2][5] Gentle heating (e.g., 50-60 °C) can accelerate the reaction, which should be monitored by TLC or LC-MS until the ester is no longer detectable.[5]

  • Minimize Losses During Isolation:

    • Precise pH Adjustment: After hydrolysis, the product exists as a carboxylate salt. It must be carefully acidified, typically with hydrochloric acid, to a pH of 1-2 to precipitate the hydrochloride salt of the carboxylic acid.[3][6] Use a calibrated pH meter and add the acid slowly, as overshooting the pH can sometimes increase solubility.

    • Crystallization/Precipitation: The product has some solubility in water. After acidification and concentration, adding an "anti-solvent" such as isopropanol or acetone can significantly improve the recovery of the solid product.[4][5] Ensure the mixture is thoroughly cooled (e.g., 0-5 °C) for an adequate period before filtration to maximize crystallization.

Problem 2: Final Product is Oily, Impure, or Fails to Crystallize

Question: After the final acidification and concentration, my product is a sticky oil or a discolored solid that shows multiple spots on TLC. How can I obtain a clean, crystalline product?

Symptoms: The isolated product is not a white, free-flowing solid. Analytical data (e.g., NMR, HPLC) indicates the presence of significant impurities.

Root Cause Analysis & Solutions:

This issue typically stems from incomplete reactions, side-product formation, or improper purification techniques. The key is to remove unreacted intermediates and byproducts.

Troubleshooting Steps:

  • Re-evaluate Reaction Completion: Confirm that both the substitution and hydrolysis steps went to completion. If not, impurities are carried through the synthesis. The presence of the intermediate ester is a common cause of oiling.

  • Implement a Robust Recrystallization Protocol: This is the most effective method for purifying the final product.

    • Solvent Selection: Isopropanol and ethanol have been reported as effective solvents for recrystallization.[5][6] The goal is to find a solvent (or solvent system) in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to achieve a saturated solution. If the solution is colored, a charcoal treatment can be performed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Washing and Workup: During a "one-pot" synthesis, aqueous washes can be used to remove water-soluble byproducts before the final acidification step. After hydrolysis, washing the basic aqueous layer with a non-polar organic solvent like dichloromethane or ethyl acetate can remove unreacted starting ester and other non-polar impurities before proceeding to acidification.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for trans-4-Dimethylaminocrotonic acid hydrochloride?

There are two primary routes described in the literature:

  • The Substitution Route: This is the most common approach, starting with a trans-4-halocrotonic acid ester (e.g., methyl 4-bromocrotonate) and reacting it with a dimethylamine source, followed by hydrolysis.[3][4] This method is often preferred for its straightforwardness and scalability.

  • The Horner-Wadsworth-Emmons (HWE) Route: This method involves an HWE reaction between N,N-dimethylamino acetaldehyde and a phosphonate reagent like triethyl phosphonoacetate.[6] This can be an effective alternative, particularly if the stereochemistry of the double bond needs to be rigorously controlled.

Synthesis Route Starting Materials Advantages Challenges
Substitution 4-Halocrotonate Ester, DimethylamineReadily available starting materials, scalable.[4]Requires careful temperature control, potential for side reactions.[3]
HWE Reaction N,N-dimethylamino acetaldehyde, Triethyl phosphonoacetateHigh stereoselectivity for the trans isomer.Starting aldehyde can be less stable; phosphonate reagents are more expensive.[6]

Q2: How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes) to clearly separate the starting material, intermediate, and product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the critical safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • 4-Halocrotonate Esters: These are often lachrymators and irritants. Handle them exclusively in a well-ventilated fume hood.

    • Dimethylamine: This is a flammable and corrosive gas/solution with a strong odor. Ensure it is handled in a fume hood.

    • Bases and Acids: Handle strong bases (NaOH, KOH) and acids (HCl) with care to avoid chemical burns.

  • General Precautions: Be aware of the exothermic nature of the substitution and neutralization steps and have appropriate cooling baths ready.

Detailed Experimental Protocols

Protocol 1: Synthesis from Methyl 4-Bromocrotonate (Adapted from Patent Literature)

This protocol is a representative procedure adapted from common methods.[3][4]

Reaction Scheme

start Methyl 4-bromocrotonate intermed_ester (E)-4-(dimethylamino)-2-butenoic acid methyl ester start->intermed_ester 1. Dimethylamine HCl, TEA THF, -10 to 0°C intermed_salt Sodium (E)-4-(dimethylamino)crotonate intermed_ester->intermed_salt 2. NaOH (aq) MeOH, 50°C final trans-4-Dimethylaminocrotonic acid hydrochloride intermed_salt->final 3. HCl (aq) pH 1-2

Caption: General synthesis workflow.

Step-by-Step Procedure:

  • Substitution Reaction:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dimethylamine hydrochloride (1.2 eq) and anhydrous tetrahydrofuran (THF, approx. 5 mL per gram of starting ester).

    • Cool the suspension to -10 °C using an acetone/dry ice bath.

    • Slowly add triethylamine (1.5 eq) dropwise, ensuring the internal temperature does not exceed 0 °C. Stir for 30 minutes.

    • In a separate flask, dissolve methyl 4-bromocrotonate (1.0 eq) in THF. Add this solution dropwise to the reaction mixture, again maintaining the temperature between -10 °C and 0 °C.

    • Stir the reaction at this temperature for 12-16 hours, monitoring its progress by TLC until the starting bromide is consumed.[3]

  • Workup and Hydrolysis:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the filter cake with a small amount of cold THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude intermediate ester as an oil.

    • To the crude ester, add methanol (2 mL per gram of starting ester) and a solution of sodium hydroxide (1.2 eq) in water (1 mL per gram of NaOH).

    • Heat the mixture to 50-55 °C and stir for 1-2 hours, monitoring by TLC for the disappearance of the ester.[5]

  • Isolation and Purification:

    • Cool the reaction mixture to 5 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 1.5, monitoring with a pH meter.[5]

    • Concentrate the mixture under reduced pressure to remove most of the solvent.

    • To the resulting residue, add isopropanol (approx. 4 mL per gram of starting ester) and stir vigorously for 1-2 hours to induce precipitation.[5]

    • Cool the slurry to 0-5 °C for at least 1 hour.

    • Collect the white solid by vacuum filtration, wash the cake with a small amount of cold isopropanol, and dry under vacuum to yield the final product.

Protocol 2: Recrystallization for High-Purity Product
  • Place the crude trans-4-Dimethylaminocrotonic acid hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol (or ethanol) and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.[5][6]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold isopropanol.

  • Dry the crystals under vacuum to obtain the high-purity product.

References

  • Google Patents. (2015). CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride. Retrieved from [3]

  • PharmaCompass. (n.d.). trans-4-Dimethylaminocrotonic acid HCl | Drug Information. Retrieved from [Link]

  • Google Patents. (2016). CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method. Retrieved from [6]

  • Google Patents. (2016). CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology. Retrieved from [4]

  • Google Patents. (2015). WO2015186065A1 - Process for the preparation of 4-dimethylaminocrotonic acid. Retrieved from [5]

Sources

trans-4-Dimethylaminocrotonic acid hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7). This document is intended for researchers, scientists, and drug development professionals who are utilizing this critical pharmaceutical intermediate in their work. As a key building block in the synthesis of tyrosine kinase inhibitors like afatinib and neratinib, understanding its stability and handling is paramount to successful and reproducible experimental outcomes.[1] This guide provides in-depth answers to frequently asked questions and a troubleshooting guide for common issues that may arise during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid trans-4-Dimethylaminocrotonic acid hydrochloride?

For optimal long-term stability, the solid compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[2] Different suppliers recommend slightly different temperature ranges, with some advising long-term storage at 2-8°C, while others state room temperature is acceptable. To ensure the longest possible shelf-life and minimize degradation, it is prudent to store it in a refrigerator at 2-8°C. The compound is also noted to be hygroscopic, making a desiccated environment crucial.

Q2: How should I handle the compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Q3: What solvents are compatible with trans-4-Dimethylaminocrotonic acid hydrochloride?

The compound is soluble in dimethyl sulfoxide (DMSO). One supplier specifies a solubility of 125 mg/mL in DMSO with ultrasonic warming to 60°C. It is also soluble in water and methanol. When preparing solutions for experimental use, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be for a short duration at a low temperature (-20°C or -80°C) and protected from light. The stability of the compound in various solvents over time is not well-documented in publicly available literature, so fresh preparation is the best practice.

Q4: What materials are incompatible with this compound?

Strong oxidizing agents should be avoided as they can react with the compound.[2] Additionally, contact with strong bases should be avoided as they will deprotonate the hydrochloride salt and may initiate degradation pathways.

Q5: What is the typical shelf-life or re-test period?

The shelf-life or re-test period is determined by the manufacturer and should be indicated on the certificate of analysis. Generally, for active pharmaceutical ingredients (APIs) and intermediates, a re-test date is provided, after which the material should be re-analyzed to ensure it still meets specifications before use.[3] A provisional shelf-life of 24 months is common for many chemical reagents when stored under ideal conditions.[2]

Troubleshooting Guide

Researchers may encounter issues during their experiments that could be related to the stability of trans-4-Dimethylaminocrotonic acid hydrochloride. This section provides a guide to troubleshooting common problems.

Scenario 1: Inconsistent or low yields in a reaction.

Potential Cause: Degradation of the trans-4-Dimethylaminocrotonic acid hydrochloride reagent.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored correctly (cool, dry, tightly sealed). If the container has been opened multiple times in a humid environment, the compound may have absorbed moisture, which can affect its stability and stoichiometry.

  • Assess Age of Reagent: Check the date of receipt and the manufacturer's re-test date. If the reagent is old or past its re-test date, it is advisable to use a fresh batch.

  • Consider Solution Stability: If you are using a stock solution, it may have degraded. Prepare a fresh solution immediately before use. The stability of this compound in solution, particularly in protic or aqueous solvents, has not been extensively studied and should be considered a potential point of failure.

  • Analyze Reagent Purity: If possible, run a purity check on your reagent using a suitable analytical method like HPLC or NMR to confirm its integrity.

Scenario 2: Appearance of unexpected byproducts in your reaction.

Potential Cause: The use of a partially degraded reagent that contains impurities.

Troubleshooting Steps:

  • Hypothesize Degradation Pathways: Based on the structure of trans-4-Dimethylaminocrotonic acid hydrochloride, several degradation pathways are plausible:

    • Hydrolysis: The α,β-unsaturated system can be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Oxidation: The tertiary amine is susceptible to oxidation.

    • Polymerization: α,β-unsaturated carbonyl compounds can be prone to polymerization.

  • Characterize Byproducts: If possible, isolate and characterize the unexpected byproducts using techniques like LC-MS or NMR. This can provide clues as to the degradation pathway. For instance, the presence of a compound with a hydroxyl group at the β-position might suggest a hydration reaction has occurred.

  • Review Reaction Conditions: Ensure your reaction conditions are not inadvertently promoting degradation. For example, prolonged heating or exposure to strong acids or bases could be problematic. While the final product, afatinib, is known to be unstable under hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic conditions, the stability of this intermediate under similar stresses should also be considered.[4]

Logical Flow for Troubleshooting Reaction Failures

The following diagram illustrates a logical workflow for troubleshooting issues that may be related to the stability of trans-4-Dimethylaminocrotonic acid hydrochloride.

troubleshooting_flow start Reaction Failure (Low Yield / Impurities) check_storage Verify Reagent Storage Conditions (Temp, Humidity, Light) start->check_storage check_age Check Reagent Age & Re-test Date check_storage->check_age end_fail Consult Further (e.g., Technical Support) check_storage->end_fail Improper Storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_age->purity_analysis check_age->end_fail Reagent Outdated fresh_reagent Use a Fresh Batch of Reagent end_success Problem Resolved fresh_reagent->end_success solution_prep Review Solution Preparation & Storage fresh_solution Prepare Solution Fresh Before Use solution_prep->fresh_solution reaction_conditions Review Reaction Conditions (pH, Temp) fresh_solution->reaction_conditions degraded Reagent Degraded? purity_analysis->degraded degraded->fresh_reagent Yes degraded->solution_prep No optimize_conditions Optimize Reaction Conditions to Minimize Degradation reaction_conditions->optimize_conditions optimize_conditions->end_success

Caption: Troubleshooting workflow for reaction issues potentially caused by reagent instability.

Summary of Stability and Storage Conditions

ParameterRecommendationRationale
Storage Temperature 2-8°C (refrigerated) for long-term storage. Room temperature for short-term.To minimize thermal degradation and preserve chemical integrity.
Humidity Store in a dry environment, preferably with a desiccant.The compound is hygroscopic; moisture can lead to hydrolysis and other degradation.
Light Protect from light.To prevent potential photolytic degradation.
Container Tightly-closed, inert container.To prevent exposure to moisture and atmospheric contaminants.
Incompatibilities Strong oxidizing agents, strong bases.To avoid chemical reactions that would degrade the compound.[2]
Solution Stability Prepare solutions fresh before use. If short-term storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light.The stability of the compound in various solvents over time is not well characterized.

Conclusion

trans-4-Dimethylaminocrotonic acid hydrochloride is a stable compound when stored and handled correctly. However, its structural features—an α,β-unsaturated carboxylic acid and a tertiary amine hydrochloride—suggest potential liabilities under certain conditions, particularly in solution. By adhering to the storage and handling recommendations in this guide and considering the troubleshooting steps provided, researchers can minimize the risk of experimental variability and failure due to reagent instability. For critical applications, it is always recommended to verify the purity of the reagent before use.

References

  • AK Scientific, Inc. Safety Data Sheet: trans-4-Dimethylaminocrotonic acid HCl.
  • Singh, S., et al. (2019). Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 166, 247-256. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: trans-4-Dimethylaminocrotonic acid hydrochloride.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific.
  • CDMS.net. (2015).
  • Thermo Fisher Scientific. (2005).
  • PharmaCompass. trans-4-Dimethylaminocrotonic acid HCl Drug Information. [Link]

  • Shanghai Tachizaki. trans-4-Dimethylaminocrotonic acid hydrochloride.
  • Google Patents. (2016).
  • ECA Academy. (2025). Shelf Life vs. Retest Date - What's the Difference? [Link]

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Technical Support Center: Solubility of trans-4-Dimethylaminocrotonic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-4-Dimethylaminocrotonic acid hydrochloride . This document provides researchers, scientists, and drug development professionals with in-depth technical information, a validated experimental protocol for solubility determination, and a troubleshooting guide to address common challenges encountered in the laboratory.

Compound Profile

  • Chemical Name: trans-4-Dimethylaminocrotonic acid hydrochloride

  • Synonyms: (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride, Afatinib Intermediate

  • CAS Number: 848133-35-7[1][2][3]

  • Molecular Formula: C₆H₁₂ClNO₂[1][2][3]

  • Molecular Weight: 165.62 g/mol [1][2][3]

  • Appearance: White to off-white solid powder[3]

This compound is a key pharmaceutical intermediate, notably used in the synthesis of tyrosine kinase inhibitors.[4] Understanding its solubility is critical for its application in organic synthesis, formulation, and biological screening.

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5] As a hydrochloride salt, this compound is ionic and thus exhibits higher solubility in polar solvents.

Below is a summary of the available solubility data for trans-4-Dimethylaminocrotonic acid hydrochloride at room temperature unless otherwise specified.

SolventFormulaTypeSolubility (mg/mL)Remarks
Water H₂OPolar ProticSlightly SolubleAs a hydrochloride salt, aqueous solubility is expected to be pH-dependent. Solubility increases significantly in acidic conditions.
Methanol CH₃OHPolar ProticSlightly Soluble
Ethanol C₂H₅OHPolar ProticData Not AvailableExpected to have some solubility due to its polar nature.
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOPolar Aprotic~125 mg/mL (See Note) Note: This high value requires heating to 60°C and sonication. This procedure may result in a supersaturated solution that can precipitate over time or upon dilution into an aqueous buffer.[6] The thermodynamic equilibrium solubility at room temperature is lower.
Acetone (CH₃)₂COPolar AproticData Not Available

Expert Insight: The term "slightly soluble" typically implies a solubility range of 1-10 mg/mL. For quantitative applications, it is imperative to determine the precise solubility in your specific solvent or buffer system using a validated method, such as the one described below.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[7][8] This protocol ensures that the solution is truly saturated and that the measurement is accurate and reproducible.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep_solid Weigh excess solid compound into a vial add_solvent Add precise volume of solvent prep_solid->add_solvent Step 1 agitate Agitate at constant temperature (e.g., 24-48h) add_solvent->agitate Step 2 centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Step 3 filtrate Filter supernatant (0.22 µm PTFE filter) to remove fine particulates centrifuge->filtrate Step 4 quantify Quantify concentration in filtrate via HPLC or LC-MS filtrate->quantify Step 5 calculate Calculate solubility (e.g., in mg/mL or mM) quantify->calculate Step 6

Caption: Workflow for the shake-flask equilibrium solubility protocol.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid trans-4-Dimethylaminocrotonic acid hydrochloride to a glass vial. "Excess" means adding enough compound so that undissolved solid remains visible after the equilibration period. This ensures saturation.[9]

    • Pipette a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) into the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.[9]

    • Place the vial in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is required.[7] A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vial to rest to let larger particles settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., >10,000 x g for 15 minutes).[5]

    • Carefully draw off the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[5] This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound at known concentrations.

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[5][7]

    • The measured concentration represents the thermodynamic equilibrium solubility of the compound in that specific solvent at that temperature.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in my aqueous buffer, even at a low concentration. What should I do?

  • Answer: There are several potential causes.

    • pH Effect: trans-4-Dimethylaminocrotonic acid hydrochloride is the salt of a weak base (the dimethylamino group). Its aqueous solubility is highly pH-dependent.[10][11] The hydrochloride salt is protonated and thus more soluble. In neutral or basic buffers, it can convert to the less soluble free base form. To increase solubility, try lowering the pH of your buffer (e.g., to pH 4-5). The protonated amine is significantly more water-soluble.[12][13]

    • Incorrect Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution above the compound's solubility limit.

    • Purity: Impurities in either the compound or the solvent can affect solubility.[9]

Q2: I dissolved the compound in DMSO at a high concentration, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

  • Answer: This is a very common issue caused by creating a supersaturated solution .[6] While the compound may be highly soluble in 100% DMSO, its solubility in the final aqueous buffer is much lower. When the concentrated DMSO stock is rapidly diluted, the compound doesn't have time to equilibrate and temporarily stays in solution at a concentration above its thermodynamic limit. Over time, it crashes out.

    • Solution: Always perform a kinetic solubility assessment in your final assay buffer to determine the maximum concentration that remains stable.[6] Prepare fresh dilutions for your experiment and use them promptly. Avoid long-term storage of diluted aqueous solutions prepared from a DMSO stock.

Q3: How can I visually confirm if my compound is truly dissolved?

  • Answer: A truly dissolved compound forms a clear, particle-free solution.

    • Visual Inspection: Hold the solution up to a light source. There should be no visible particulates, cloudiness, or haze.

    • Tyndall Effect: For a more rigorous check, shine a laser pointer through the solution in a dark room. If you can see the laser beam's path through the liquid, it indicates the presence of suspended colloidal particles, meaning the compound is not truly dissolved.[6] A true solution will not scatter the light, and the beam will not be visible.

Q4: Can I heat the solution to get more compound to dissolve?

  • Answer: Yes, but with significant caveats. Heating generally increases the solubility of solids. However, this creates a supersaturated solution upon cooling to room temperature, which is thermodynamically unstable and likely to precipitate.[6] This practice is not recommended for preparing stock solutions for quantitative assays unless the experiment is specifically designed to work with a supersaturated system. For determining equilibrium solubility, the experiment must be conducted at the target temperature without pre-heating.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. Retrieved from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved from [Link]

  • What are the errors that can occur in determining the solubility of a substance? (2018). Quora. Retrieved from [Link]

  • Solubility of Organic Hydrochlorides. (n.d.). AMiner. Retrieved from [Link]

  • Why do amines dissolve in hydrochloric acid? (2017). Quora. Retrieved from [Link]

  • trans-4-Dimethylaminocrotonic acid HCl. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • trans-4-Dimethylaminocrotonic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. Retrieved from [Link]

  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.). Westlab. Retrieved from [Link]

  • Practical Tip: Trouble-shooting Common Problems with Laboratory Equipment. (2025). Lab Autoclave. Retrieved from [Link]

  • Solubility of Amines. (n.d.). Retrieved from [Link]

  • Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. (n.d.). Fengchen Group. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to help you overcome challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing the Horner-Wadsworth-Emmons reaction.

Q1: What is the primary advantage of the HWE reaction over the Wittig reaction?

The Horner-Wadsworth-Emmons reaction offers several key advantages over the traditional Wittig reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[1][2][3] This increased nucleophilicity allows for reactions with a broader range of aldehydes and ketones, including sterically hindered ones that may be unreactive in Wittig reactions.[4] A significant practical advantage is the nature of the byproduct: the dialkylphosphate salt generated in the HWE reaction is water-soluble, which greatly simplifies purification as it can be easily removed by aqueous extraction.[1][2][5]

Q2: How do I choose the right base for my HWE reaction?

The choice of base is critical and depends on the acidity of the phosphonate and the sensitivity of your substrate. For stabilized phosphonates (e.g., those with an adjacent ester or ketone group), moderately strong bases are usually sufficient. Sodium hydride (NaH) is a common and effective choice.[6] For substrates that are sensitive to strong bases, milder conditions are recommended. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, are an excellent alternative for base-sensitive compounds.[4][7]

Q3: How can I control the stereoselectivity of the HWE reaction to favor the (E)- or (Z)-alkene?

The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][8] To enhance (E)-selectivity, you can:

  • Increase the reaction temperature (e.g., room temperature instead of -78 °C) to allow for equilibration to the more stable intermediate.[1]

  • Use lithium or sodium bases, as their counterions promote (E)-selectivity.[1][9]

  • Increase the steric bulk of the aldehyde.[1]

To obtain the (Z)-alkene, the Still-Gennari modification is the method of choice.[8][10][11] This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[8][10][12] These conditions favor kinetic control, leading to the (Z)-isomer.[10]

Q4: How are the phosphonate esters for the HWE reaction typically prepared?

Phosphonate esters are most commonly synthesized via the Michaelis-Arbuzov reaction.[4][5][13] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For example, reacting triethyl phosphite with an α-haloester will produce the corresponding phosphonate ester, which is a common reagent for the HWE reaction.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the Horner-Wadsworth-Emmons reaction.

Issue 1: Low or No Product Yield

A low yield of the desired alkene is a frequent issue. The root cause often lies in the reagents, reaction conditions, or substrate reactivity.

Possible Causes and Solutions:

  • Inefficient Deprotonation of the Phosphonate: The chosen base may be too weak or may have degraded.

    • Solution: Ensure your base is fresh and of high quality. If using sodium hydride, ensure it is properly stored and handled. For less acidic phosphonates, a stronger base may be required. For base-sensitive substrates, consider the milder Masamune-Roush conditions (LiCl/DBU).[2][7]

  • Poor Quality or Impure Reagents: The aldehyde, ketone, or phosphonate reagent may be impure, degraded, or contain residual acid or water.

    • Solution: Purify the aldehyde or ketone before use, for instance, by distillation or column chromatography. Ensure the phosphonate ester is pure and dry.

  • Side Reactions: Several side reactions can compete with the desired HWE olefination.

    • Aldol Condensation: If the aldehyde substrate can enolize, the base may catalyze self-condensation.[7] To minimize this, add the aldehyde slowly to the pre-formed phosphonate carbanion.

    • Reaction with Solvent: Tetrahydrofuran (THF), a common solvent, can form hydroperoxides which may lead to unwanted side reactions, especially under microwave irradiation or in the presence of reducing agents.[14] Using freshly distilled or inhibitor-free THF is recommended.

Visualizing the HWE Reaction: Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

HWE Reaction Mechanism

The reaction proceeds through several key steps: deprotonation of the phosphonate, nucleophilic attack on the carbonyl, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene and a water-soluble phosphate byproduct.[4][15]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Aldehyde Aldehyde/ Ketone Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane + Aldehyde Alkene Alkene Oxaphosphetane->Alkene Elimination Phosphate Dialkyl Phosphate Oxaphosphetane->Phosphate

Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocols

Here are detailed, step-by-step methodologies for standard and modified HWE reactions.

Protocol 1: Standard HWE Reaction for (E)-Alkenes (using NaH)
  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dimethyl ether (DME) via syringe.

  • Phosphonate Addition: Cool the suspension to 0 °C and add the phosphonate ester (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add the aldehyde (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring progress by TLC.

  • Quench and Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification for (Z)-Alkenes
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the bis(2,2,2-trifluoroethyl)phosphonate (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Add 18-crown-6 (2.0 equivalents) followed by the dropwise addition of potassium bis(trimethylsilyl)amide (KHMDS, 1.02 equivalents) as a solution in THF. Stir the resulting mixture vigorously at -78 °C for 1 hour.[4]

  • Aldehyde Addition: Add the aldehyde (1.0 equivalent) as a solution in THF.

  • Reaction: Maintain the reaction at -78 °C and stir for 2-4 hours, monitoring by TLC.

  • Quench and Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, then extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[8]

Data Presentation: Base and Condition Selection Guide

The choice of base and reaction conditions is paramount for the success of the HWE reaction. The following table provides a summary to guide your selection based on the desired outcome and substrate sensitivity.

Desired Outcome Base System Typical Conditions Rationale/Key Considerations References
(E) -Alkene (Standard)NaH in THF/DME0 °C to RTEffective for stabilized phosphonates. Economical and widely used.[7][10]
(E) -Alkene (Base-Sensitive Substrate)DBU / LiCl in MeCN-15 °C to RTMasamune-Roush conditions; milder and suitable for delicate substrates.[4][7]
(Z) -AlkeneKHMDS / 18-crown-6 in THF-78 °CStill-Gennari conditions; kinetic control favors the (Z)-isomer. Requires electron-withdrawing phosphonates.[1][7][10]
Hindered KetonesNaH or KHMDS in THFRT to refluxThe higher nucleophilicity of phosphonate carbanions allows reaction with sterically hindered ketones.[4]
Troubleshooting Workflow

When faced with a challenging HWE reaction, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose and resolve common issues.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield or Poor Selectivity CheckReagents Verify Reagent Purity (Aldehyde, Phosphonate, Base) Start->CheckReagents CheckConditions Review Reaction Conditions (Base, Solvent, Temperature) CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Impurity Suspected CheckStereo Analyze Stereochemical Outcome (E/Z Ratio) CheckConditions->CheckStereo Conditions Appear Correct ModifyBase Change Base/Counterion CheckConditions->ModifyBase Inefficient Deprotonation or Side Reactions MasamuneRoush Use Masamune-Roush Conditions CheckConditions->MasamuneRoush Base-Sensitive Substrate ModifyTemp Adjust Temperature CheckStereo->ModifyTemp Incorrect E/Z Ratio (Thermodynamic Control) StillGennari Use Still-Gennari Conditions CheckStereo->StillGennari Need Z-Alkene

Caption: A troubleshooting workflow for common issues in the HWE reaction.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Błaszczyk, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7179. Available from: [Link]

  • Grokipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • ResearchGate. The Still–Gennari versus HWE olefination of aldehydes. Available from: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. Available from: [Link]

  • Chen, C.-A., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(17), 11843-11855. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2009). Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Synlett, 2009(11), 1801-1804. Available from: [Link]

  • Zahoor, A. F., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Topics in Current Chemistry, 383(2), 20. Available from: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. Available from: [Link]

  • Rein, T., & Pedersen, T. M. (1998). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry, 63(6), 1837-1843. Available from: [Link]

  • Bisceglia, J. Á., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-775. Available from: [Link]

  • Chemistry Shorts. (2023). Horner-Wadsworth-Emmons reaction. Available from: [Link]

  • Slideshare. Horner-Wadsworth-Emmons reaction. Available from: [Link]

  • OC Chem Videos. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Available from: [Link]

  • Ando, K. (2010). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 12(11), 2057-2061. Available from: [Link]

  • The Organic Chemistry Channel. (2025). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. HWE reaction protocols frequently found in the literature. Available from: [Link]

  • Chem Help ASAP. (2020). Horner-Wadsworth-Emmons Reaction. Available from: [Link]

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Technical Support Center: A Guide to Preventing Degradation of trans-4-Dimethylaminocrotonic Acid Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for trans-4-Dimethylaminocrotonic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. As a key precursor in the synthesis of tyrosine kinase inhibitors like afatinib and neratinib, maintaining its integrity in solution is paramount for reproducible and accurate experimental outcomes[1][2].

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you understand the molecule's stability profile and prevent its degradation during your experiments.

Section 1: Chemical Profile and Stability Overview

trans-4-Dimethylaminocrotonic acid hydrochloride is a short-chain unsaturated carboxylic acid. Its structure contains several functional groups that can be susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step toward prevention.

Key Structural Features and Potential Degradation Pathways:

  • α,β-Unsaturated Carbonyl System (C=C-COOH): The carbon-carbon double bond is electron-deficient and susceptible to nucleophilic attack and oxidation. It is also a chromophore that can absorb light, leading to photodegradation.

  • Carboxylic Acid (-COOH): This group's ionization state is pH-dependent, which influences the molecule's overall solubility and stability. It can also undergo decarboxylation under certain conditions, such as exposure to heat or UV light[3][4].

  • Tertiary Amine (-N(CH₃)₂): As a hydrochloride salt, this amine is protonated, which protects it from oxidation and nucleophilic reactions. However, in neutral or basic solutions, it becomes a free base, increasing its reactivity.

The primary degradation pathways to consider are outlined in the diagram below.

main_compound trans-4-Dimethylaminocrotonic acid hydrochloride main_compound->invis1 main_compound->invis2 main_compound->invis3 isomerization cis-Isomerization oxidation Oxidation of Double Bond (e.g., Epoxidation, Cleavage) decarboxylation Decarboxylation invis1->isomerization  Light (UV)  Heat invis2->oxidation  Atmospheric O₂  Peroxides  Metal Ions invis3->decarboxylation  Heat  Light (UV)

Caption: Primary degradation pathways for trans-4-Dimethylaminocrotonic acid.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments, their likely causes, and actionable solutions.

Q1: I dissolved the compound in a neutral buffer (pH 7.4), and a precipitate formed. What happened?

A: This is likely due to pH-dependent solubility. The compound is supplied as a hydrochloride salt, meaning the dimethylamino group is protonated, rendering the molecule highly soluble in water and slightly acidic solutions. When you introduce it to a neutral or alkaline buffer, the amine is deprotonated to its free base form. This neutral species is significantly less water-soluble, causing it to precipitate.

  • Solution: Always dissolve the compound in a slightly acidic buffer (pH 4-6) or prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer immediately before use. The final pH of the experimental solution should be maintained in the acidic range if possible.

Q2: My HPLC/LC-MS analysis shows new peaks appearing over time, and the main peak area is decreasing. What are these new peaks?

A: The appearance of new peaks is a clear indicator of degradation. The identity of the degradation products depends on the storage and experimental conditions.

  • Possible Cause 1: Oxidation. If your solutions were prepared with standard aqueous buffers and not protected from air, oxidation of the electron-rich double bond is a likely cause[5].

    • Solution: Prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon. If the experiment allows, add an antioxidant. Store aliquots under an inert atmosphere.

  • Possible Cause 2: Photodegradation. If your solutions were exposed to ambient or UV light, you might be observing photo-isomerization (conversion from trans to cis isomer) or other photolytic degradation products[6].

    • Solution: Always handle the compound and its solutions in a dark environment or use amber-colored vials. Protect solutions from direct light during experiments wherever possible.

  • Possible Cause 3: pH-Mediated Degradation. If the solution pH is not controlled, especially if it drifts towards neutral or basic, the deprotonated amine can become reactive, potentially leading to side reactions. While the molecule is not an ester or amide, extreme pH conditions can still promote unwanted reactions[7][8][9].

    • Solution: Use a well-buffered system in the optimal pH range of 4-6 to ensure the amine remains protonated and stable.

Q3: I'm observing poor reproducibility in my bioassays. Could this be related to the compound's stability?

A: Absolutely. If the compound degrades in your assay medium, the effective concentration of the active species will decrease over the course of the experiment, leading to inconsistent results. This is particularly problematic in cell-based assays that run for 24-72 hours.

  • Solution: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Never use aged or repeatedly freeze-thawed solutions. It is also advisable to perform a preliminary stability test of the compound in your specific assay medium over the time course of your experiment.

Section 3: Proactive Stability Management (FAQs)

Q1: What is the best solvent system for preparing stock solutions?

A: For a high-concentration stock solution, high-purity, anhydrous DMSO is recommended. DMSO is aprotic and will not promote hydrolysis. One supplier notes solubility in DMSO at 125 mg/mL with warming[10]. For aqueous experiments, a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) is a good choice.

Q2: What are the ideal storage conditions for solutions?

A: Proper storage is critical to long-term stability. The following table summarizes the recommended conditions.

Solution Type Solvent Storage Temp. Duration Key Precautions
Primary Stock Anhydrous DMSO-20°C or -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Use amber vials.
Aqueous Stock Acidic Buffer (pH 4-6)2-8°C< 24 hoursPrepare fresh daily. Protect from light.
Working Dilutions Assay-specific mediumUse ImmediatelyN/APrepare immediately before adding to the experiment.

Note: These are general guidelines. You must validate the stability for your specific experimental conditions.

Q3: How can I monitor the stability of my solutions?

A: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is the gold standard[11]. A proper method should be able to separate the parent compound from all potential degradation products.

  • Procedure:

    • Develop an HPLC method that gives a sharp, symmetrical peak for the parent compound.

    • Inject a freshly prepared sample to establish a baseline (T=0).

    • Store your solution under the desired conditions (e.g., 4°C, room temperature).

    • Inject aliquots at various time points (e.g., 1, 4, 8, 24 hours) and compare the chromatograms to the T=0 sample.

    • Stability is confirmed if there is no significant decrease (>5%) in the parent peak area and no appearance of new peaks.

Section 4: Protocols and Workflows

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes a self-validating procedure for preparing and storing a 10 mM stock solution in DMSO.

  • Preparation (Work in low light):

    • Allow the vial of solid trans-4-Dimethylaminocrotonic acid hydrochloride (MW: 165.62 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of solid in a fume hood. For 1 mL of a 10 mM stock, use 1.66 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid.

    • Vortex thoroughly until all solid is dissolved. Gentle warming (to 30-40°C) can be used if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, amber-colored microcentrifuge tubes.

    • Optional (for maximum stability): Briefly flush the headspace of each vial with dry argon or nitrogen gas before capping.

    • Label the vials clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C.

  • Usage:

    • When needed, remove a single aliquot from the freezer.

    • Allow it to thaw completely at room temperature.

    • Briefly centrifuge the vial to pull all liquid to the bottom.

    • Dilute as needed for your experiment.

    • Crucially, discard any unused portion of the thawed aliquot. Do not re-freeze.

Workflow: Investigating Solution Instability

Use the following workflow to systematically troubleshoot and identify the source of degradation in your experiments.

start Instability Suspected (e.g., new HPLC peaks) prep_fresh Prepare Fresh Solution (T=0 Sample) start->prep_fresh analyze_t0 Analyze via HPLC/LC-MS (Confirm Peak Purity) prep_fresh->analyze_t0 split Split into Aliquots for Stress Testing analyze_t0->split cond_light Store in Clear Vial (Ambient Light) split->cond_light cond_dark Store in Amber Vial (Darkness) split->cond_dark cond_rt Store at Room Temp (vs. 4°C) split->cond_rt cond_air Store Open to Air (vs. Inert Gas) split->cond_air analyze_tx Analyze at Time 'X' (e.g., 24 hours) cond_light->analyze_tx cond_dark->analyze_tx cond_rt->analyze_tx cond_air->analyze_tx compare Compare Chromatograms to T=0 Sample analyze_tx->compare result Identify Condition(s) Causing Degradation compare->result

Caption: A systematic workflow for forced degradation studies.

Section 5: Summary of Key Stability Factors

Factor Risk of Degradation Mitigation Strategy Scientific Rationale
pH High (in neutral/basic media)Maintain solution pH between 4 and 6.Keeps the tertiary amine protonated, preventing it from acting as a nucleophile and improving solubility.
Light High (especially UV)Use amber vials; work in low-light conditions.The α,β-unsaturated system absorbs light, which can provide the energy for isomerization or radical-based degradation[6].
Oxygen Moderate to HighUse degassed solvents; store under inert gas (Ar, N₂).The double bond is susceptible to oxidation by atmospheric oxygen, a process that can be catalyzed by trace metal ions[5].
Temperature ModerateStore stock solutions at -20°C or -80°C. Prepare working solutions fresh.Higher temperatures increase the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation[12].
Freeze-Thaw Cycles ModerateAliquot stock solutions into single-use volumes.Repeated freezing and thawing can introduce moisture from atmospheric condensation and physically stress the compound.

References

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). University of Leeds. Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet Crotonic acid. (n.d.). Metascientific. Retrieved January 5, 2026, from [Link]

  • Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Hydrolysis of Esters and Amides. (2021, January 15). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet: Crotonsäure. (n.d.). Carl ROTH. Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet: Crotonsäure. (n.d.). Carl ROTH. Retrieved January 5, 2026, from [Link]

  • Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. (n.d.). ElectronicsAndBooks. Retrieved January 5, 2026, from [Link]

  • The pH-dependence of enzymic ester hydrolysis. (1954). Biochemical Journal. Retrieved January 5, 2026, from [Link]

  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. (2022, October 4). Angewandte Chemie International Edition. Retrieved January 5, 2026, from [Link]

  • trans-4-Dimethylaminocrotonic acid hydrochloride. (n.d.). Shanghai Tachizaki. Retrieved January 5, 2026, from [Link]

  • trans-4-Dimethylaminocrotonic acid HCl. (n.d.). PharmaCompass. Retrieved January 5, 2026, from [Link]

  • Oxidation of unsaturated carboxylic acids under hydrothermal conditions. (2010). Bioresource Technology. Retrieved January 5, 2026, from [Link]

  • Analytical methods for the degradation of phytoconstituents. (2022). World Journal of Pharmaceutical Research. Retrieved January 5, 2026, from [Link]

  • Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder. (1980). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2022). International Journal for Scientific Research & Development. Retrieved January 5, 2026, from [Link]

  • Degradation pathway of drug. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Development and Validation of Stability-Indicating HPTLC Method for the Estimation of Drotaverine Hydrochloride. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved January 5, 2026, from [Link]

  • Fe(III) photocatalyzed degradation of low chain carboxylic acids. (2001). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 5, 2026, from [Link]

  • Crotonic acid. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021, July 31). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. (2023). Food Chemistry. Retrieved January 5, 2026, from [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. (2003). U.S. Geological Survey. Retrieved January 5, 2026, from [Link]

  • The Kinetics of Chitosan Degradation in Organic Acid Solutions. (2022). Molecules. Retrieved January 5, 2026, from [Link]

  • Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications. (2016). Polymers. Retrieved January 5, 2026, from [Link]

  • Factors Affecting the Stability of Anthocyanins. (2020). Journal of Agricultural and Food Chemistry. Retrieved January 5, 2026, from [Link]

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Troubleshooting low purity in trans-4-Dimethylaminocrotonic acid hydrochloride preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the preparation of trans-4-Dimethylaminocrotonic acid hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis and purification of this critical pharmaceutical intermediate. As a key building block in the synthesis of targeted cancer therapies such as afatinib and neratinib, achieving high purity of this compound is paramount.[1] This resource, grounded in established chemical principles and practical laboratory experience, will help you diagnose and resolve common purity issues.

Troubleshooting Guide: Addressing Low Purity

Low purity in the final product can often be traced back to specific steps in the synthesis and purification process. This section is formatted as a series of questions you might be asking in the lab, with detailed answers and protocols to guide you to a solution.

Question 1: My final product has a low melting point and broad NMR signals. Could this be a cis/trans isomer issue?

Answer: Yes, this is a very common issue. The presence of the cis-isomer (isocrotonic acid derivative) alongside the desired trans-isomer is a frequent cause of low purity, leading to a depressed and broad melting point range and complex NMR spectra. The Horner-Wadsworth-Emmons (HWE) reaction, a common synthetic route to α,β-unsaturated esters, strongly favors the formation of the thermodynamically more stable E (trans)-alkene. However, reaction conditions can influence this selectivity, and downstream conditions, such as pH, may potentially lead to isomerization.

Identifying the cis-Isomer by ¹H NMR:

  • trans-isomer: The coupling constant (J) between the two vinyl protons (at the α and β positions to the carbonyl group) is typically larger, in the range of 12-18 Hz.

  • cis-isomer: The J value for the vinyl protons is significantly smaller, usually in the range of 7-12 Hz.

You will likely see two distinct sets of vinyl proton signals if the cis-isomer is present.

Workflow for Isomer Analysis:

Caption: Workflow for identifying cis/trans isomers by ¹H NMR.

Question 2: I've confirmed the presence of the cis-isomer. How can I remove it?

Answer: The most effective method for removing the cis-isomer is through careful recrystallization. The two isomers often have different solubilities in specific solvent systems, which can be exploited for purification.

Recommended Recrystallization Protocol:

A commonly cited and effective solvent system for the purification of trans-4-Dimethylaminocrotonic acid hydrochloride is a mixture of isopropanol (IPA) and acetone.

Step-by-Step Recrystallization:

  • Dissolution: Dissolve the crude product in a minimal amount of hot isopropanol. The goal is to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add acetone to the hot IPA solution until it becomes slightly cloudy. Then, add a few drops of IPA to redissolve the precipitate and leave the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the solution in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone or an IPA/acetone mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Rationale: The trans-isomer is generally less soluble in this solvent mixture than the cis-isomer, allowing it to selectively crystallize out of the solution upon cooling, leaving the more soluble cis-isomer in the mother liquor.

Question 3: My NMR spectrum is clean of the cis-isomer, but my purity by HPLC is still low. What other impurities should I look for?

Answer: If geometric isomers are not the issue, you should consider the presence of residual starting materials, reagents, or byproducts from the specific synthetic route you have employed.

Common Potential Impurities by Synthetic Route:

Synthetic RoutePotential Impurities
From Methyl 4-bromocrotonate Methyl 4-bromocrotonate, Dimethylamine hydrochloride, Triethylamine hydrochloride
Horner-Wadsworth-Emmons (HWE) Triethyl phosphonoacetate, N,N-dimethylaminoacetaldehyde, Phosphate byproducts
One-Pot from trans-crotonate trans-crotonate starting material, Bromosuccinimide, Benzoyl peroxide residues
Hydrolysis of Ester Precursor Unhydrolyzed (E)-4-(dimethylamino)-2-butenoic acid methyl ester

Troubleshooting Strategies:

  • Aqueous Wash: Many of these impurities, particularly amine salts and phosphate byproducts, are water-soluble. An aqueous workup of the reaction mixture before the final crystallization can be effective. If your product is in a free base form in an organic solvent, washing with dilute acid can remove unreacted dimethylamine, while a wash with a dilute base can remove acidic starting materials.

  • pH Adjustment: The purity of the final hydrochloride salt is highly dependent on the final pH adjustment. Ensure the pH is carefully brought to 1-2 with hydrochloric acid before crystallization to ensure complete protonation of the desired product and to leave some byproducts in the solution.

  • Column Chromatography: While not ideal for large-scale production, silica gel chromatography can be used to purify the free base of 4-Dimethylaminocrotonic acid before conversion to the hydrochloride salt. A polar mobile phase, often with a small amount of a basic modifier like triethylamine, would be required.

Question 4: I am struggling to get consistent results with my crystallization. What factors should I be controlling more carefully?

Answer: Consistency in crystallization is key to achieving reproducible high purity. The following factors are critical:

  • Solvent Quality: Always use dry, high-purity solvents. Water content can significantly alter the solubility of your compound and impurities.

  • Cooling Rate: A slow cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Saturation Level: Achieving the right level of saturation is an art. If the solution is too dilute, the yield will be low. If it is too concentrated, impurities may co-precipitate. Experiment with the solvent ratios to find the optimal conditions for your specific impurity profile.

  • Seeding: If you have a small amount of high-purity material, adding a seed crystal to the supersaturated solution can induce crystallization and often leads to the formation of purer crystals.

Purification Workflow:

Caption: General workflow for the purification of trans-4-Dimethylaminocrotonic acid HCl.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure trans-4-Dimethylaminocrotonic acid hydrochloride? A1: It is typically a white to off-white solid.[1]

Q2: What analytical techniques are most suitable for assessing the purity of the final product? A2: A combination of techniques is recommended for a comprehensive assessment:

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is ideal for quantifying the purity and separating the trans-isomer from the cis-isomer and other potential impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and for identifying and quantifying impurities, especially the cis-isomer.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q3: How should I store trans-4-Dimethylaminocrotonic acid hydrochloride? A3: The compound should be stored in a well-sealed container in a cool, dry place, protected from light and moisture. As a hydrochloride salt, it is generally more stable than its free base form.

Q4: Can the pH of my reaction or workup cause isomerization from the trans to the cis form? A4: While the trans-isomer of α,β-unsaturated carboxylic acids is generally more stable, isomerization can be catalyzed by both acid and base, particularly with heating. It is important to control the pH and temperature during the synthesis and workup to minimize the risk of isomerization. The final acidification to form the hydrochloride salt should be done at a low temperature.

Q5: Are there any specific safety precautions I should take when working with this compound? A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

  • Kovacevic, T., Mesic, M., Avdagic, A., & Zegarac, M. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters, 59(47), 4180-4182. [Link]

  • Kumar, P., Dhande, P., Mazlee, M., Yaman, S. M., Chandran, N., Makhtar, M., Shekhawat, D., Lanke, S., Kumar, R., & Mhetre, S. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports, 1(1). [Link]

  • Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride. (2015).
  • Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. [Link]

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Technical Support Center: Determination of Short-Chain Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of short-chain fatty acids (SCFAs). As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers, scientists, and drug development professionals face during SCFA determination. This resource is structured in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of SCFAs so challenging?

The primary challenges in SCFA analysis stem from their inherent physicochemical properties. SCFAs are small, highly volatile, and hydrophilic, which leads to several analytical hurdles[1]. Their high volatility can result in analyte loss during sample preparation, especially during evaporation or drying steps[2]. Their polarity makes them difficult to retain on standard reversed-phase chromatography columns, and their poor ionization efficiency presents a significant challenge for mass spectrometry-based detection[3][4].

Q2: What are the most common analytical techniques for SCFA determination?

The principal methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS)[3].

  • Gas Chromatography (GC-FID, GC-MS): A gold standard, especially for volatile compounds. It offers high resolution and sensitivity but typically requires a derivatization step to make the SCFAs less polar and more volatile[5].

  • Liquid Chromatography (HPLC-UV, LC-MS): This technique has gained popularity as it can sometimes be performed without derivatization and operates at lower temperatures, reducing the risk of losing volatile analytes[6]. However, it is often plagued by poor chromatographic retention and ion suppression in MS detection[4][7].

  • Ion Chromatography (IC): A robust method for separating organic acids from inorganic ions, particularly useful for aqueous samples. However, it can be susceptible to interferences from the sample matrix[8].

Q3: Is derivatization always necessary for GC-MS analysis of SCFAs?

While direct aqueous injection methods exist, derivatization is highly recommended for robust and sensitive GC-MS analysis[9]. The process converts the polar carboxylic acid group into a less polar ester or silyl ester. This improves volatility, enhances thermal stability, and leads to better peak shapes and separation on common GC columns[1]. However, many derivatization agents are moisture-sensitive, which complicates sample preparation[9][10].

General Sample Preparation Troubleshooting

The majority of errors in SCFA analysis originate from the sample preparation stage. This section addresses common issues applicable across all analytical platforms.

Q4: I'm worried about losing my volatile SCFAs (acetic, propionic acid) during sample preparation. How can I prevent this?

This is a critical concern. Analyte loss is common during sample drying or concentration steps.

Root Cause: The high vapor pressure of shorter-chain acids (C2-C4) causes them to evaporate easily along with the solvent.

Solutions:

  • Acidification & Liquid-Liquid Extraction (LLE): Before extraction, acidify your aqueous sample (e.g., with HCl) to a pH below the pKa of the SCFAs (~4.8). This protonates the carboxylate anions (R-COO⁻) to their less water-soluble carboxylic acid form (R-COOH), improving their partitioning into an organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether[9][11][12].

  • Aqueous Derivatization: Employ a derivatization method that works in an aqueous solution, eliminating the need for a drying step. Reagents like isobutyl chloroformate can be used directly in the aqueous phase before extraction[1][10].

  • Use of Condensing Agents: Agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) can facilitate derivatization reactions in the presence of water, preventing analyte loss from drying[2].

  • Avoid High Temperatures: If a concentration step is unavoidable, use gentle conditions, such as a nitrogen stream at room temperature or vacuum centrifugation without heat.

Workflow for Robust SCFA Extraction from Complex Matrices (e.g., Feces, Plasma)

cluster_prep Sample Preparation cluster_analysis Analysis Path Sample 1. Homogenize Sample (e.g., 50mg feces in water) IS 2. Add Internal Standard (Deuterated SCFAs) Sample->IS Acidify 3. Acidify (e.g., HCl to pH < 3) IS->Acidify Extract 4. Liquid-Liquid Extraction (e.g., with MTBE) Acidify->Extract Centrifuge 5. Centrifuge & Collect Organic Supernatant Extract->Centrifuge Deriv 6a. Derivatize (for GC-MS) Centrifuge->Deriv GC Path Direct 6b. Concentrate & Reconstitute (for LC-MS) Centrifuge->Direct LC Path GCMS 7a. GC-MS Analysis Deriv->GCMS LCMS 7b. LC-MS Analysis Direct->LCMS

Caption: General workflow for SCFA extraction and analysis.

Gas Chromatography (GC-MS / GC-FID) Troubleshooting Guide

Q5: My derivatization reaction is inefficient, leading to low or no signal. What went wrong?

Inefficient derivatization is a frequent problem, often related to the presence of water or matrix contaminants.

Root Causes & Solutions:

  • Presence of Water: Most silylation reagents (e.g., BSTFA, MTBSTFA) and many alkylation reagents are highly sensitive to moisture, which hydrolyzes the reagent and prevents it from reacting with your SCFAs[9].

    • Solution: Ensure your sample extract is completely anhydrous before adding the derivatization reagent. This can be achieved by drying the organic extract over anhydrous sodium sulfate or by complete evaporation under nitrogen followed by reconstitution in an anhydrous solvent.

  • Matrix Interference: Lipids or proteins in the sample can consume the derivatization reagent or physically hinder the reaction[1].

    • Solution: Implement a cleanup step. For fecal samples, a pre-extraction with a nonpolar solvent like chloroform can remove interfering lipids. For plasma/serum, protein precipitation is essential[1].

  • Incorrect Reaction Conditions: Derivatization reactions often require specific temperatures and incubation times for completion.

    • Solution: Consult the literature or manufacturer's protocol for your specific reagent. For example, silylation with BSTFA often requires heating at 60-80°C for 30-60 minutes.

Derivatization Reagent Type Pros Cons Common Application
BSTFA / TMCS SilylationReacts quickly, forms stable TMS esters.Highly moisture-sensitive.General purpose GC-MS.[3]
MTBSTFA SilylationForms more stable TBDMS esters, less moisture sensitive than BSTFA.Slower reaction, higher cost.Targeted, robust quantification.
Isobutyl Chloroformate AlkylationCan be performed in aqueous solution, avoiding drying steps.[1]Reagent peak can interfere with early eluting compounds.[1]High-throughput analysis, avoids analyte loss.
Pentafluorobenzyl Bromide (PFBBr) AlkylationCreates derivatives with excellent sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI-MS).Can be a harsh reagent, requires careful optimization.Trace-level analysis, especially for formic acid.[3][10]
Q6: I see broad or tailing peaks for my SCFAs in the chromatogram. What should I check?

Root Causes & Solutions:

  • Incomplete Derivatization: Free, underivatized acids are highly polar and will interact strongly with the GC system, causing poor peak shape.

    • Solution: Re-optimize your derivatization protocol (see Q5). Ensure you are using a sufficient excess of the derivatization reagent.

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with your analytes.

    • Solution: Use a deactivated injector liner. If the column is old, it may need to be conditioned at a high temperature or replaced.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or decrease the injection volume.

Troubleshooting Tree: Low/No SCFA Signal in GC-MS

cluster_yes cluster_no Start Low or No SCFA Signal CheckStd Is the Internal Standard (IS) signal also low? Start->CheckStd YesNode YES CheckStd->YesNode NoNode NO CheckStd->NoNode SystemIssue Potential System-wide Issue (Injector, MS Detector) CheckInjector Check injector temp, septum, liner. SystemIssue->CheckInjector CheckMS Check MS tune, ion source cleanliness. CheckInjector->CheckMS SampleIssue Sample-Specific Issue (Prep or Derivatization) CheckVol Analyte loss due to volatility? (See Q4) SampleIssue->CheckVol CheckDeriv Incomplete derivatization? (See Q5) CheckVol->CheckDeriv

Caption: Decision tree for diagnosing low signal in GC-MS.

Liquid Chromatography (LC-MS / HPLC) Troubleshooting Guide

Q7: My SCFA peaks are not retained on my C18 column. What can I do?

This is the most common issue in reversed-phase LC of SCFAs.

Root Cause: SCFAs are small and polar, leading to minimal interaction with the hydrophobic C18 stationary phase, causing them to elute at or near the solvent front (void volume).

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will ensure the SCFAs are in their protonated, less polar form (R-COOH), which increases retention on a C18 column[13].

  • Use a Different Stationary Phase:

    • Polar-Embedded Columns: These columns (e.g., C18-A) are designed for use with highly aqueous mobile phases and offer better retention for polar analytes[14].

    • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a high organic mobile phase, which can be effective for retaining very polar compounds like SCFAs[15].

  • Derivatization: As with GC, derivatization can make the SCFAs more hydrophobic, significantly improving their retention. Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline are commonly used for LC-MS[4].

Q8: My signal intensity is inconsistent between samples, and my recovery is poor. Could this be ion suppression?

Yes, this is highly likely, especially when analyzing complex biological matrices like plasma or fecal extracts.

Root Cause: Ion suppression occurs in the mass spectrometer's ion source when co-eluting matrix components compete with the analytes of interest for ionization, reducing the analyte's signal intensity[7][16]. This effect is not necessarily visible as a distinct peak in the chromatogram but can severely impact accuracy and precision[17][18].

Solutions:

  • Improve Sample Preparation: The best defense is a cleaner sample.

    • Solid-Phase Extraction (SPE): SPE can be more effective than LLE at removing interfering compounds like phospholipids and salts.

    • Protein Precipitation: Essential for plasma and serum samples.

  • Optimize Chromatography: Separate the SCFAs from the interfering matrix components.

    • Use a Gradient: A well-optimized gradient elution can help resolve analytes from the "zone" of ion suppression that often appears early in the run.

    • Divert the Flow: Use a diverter valve to send the highly contaminated early eluent (containing salts and other interferences) to waste instead of the MS source.

  • Use Stable Isotope-Labeled Internal Standards: Using a deuterated or ¹³C-labeled version of each SCFA is the most reliable way to compensate for matrix effects. These standards co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal[4][19].

Protocol: Post-Column Infusion to Diagnose Ion Suppression

This experiment helps visualize where in your chromatogram ion suppression is occurring.

  • Setup: Tee a syringe pump into the flow path between the LC column and the MS ion source.

  • Infusion: Continuously infuse a standard solution of your target SCFA at a low flow rate (e.g., 10 µL/min). This should produce a stable, elevated baseline signal on the mass spectrometer.

  • Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma without any analyte).

  • Analysis: Monitor the baseline signal of your infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components. This allows you to adjust your chromatography to move your analyte peaks away from these zones.[18]

Ion Chromatography (IC) Troubleshooting Guide

Q9: I am seeing variable retention times and poor peak shapes in my IC analysis.

These issues in IC often point to problems with the eluent, column, or secondary interactions.

Root Causes & Solutions:

  • Eluent Issues:

    • Incorrect Concentration: Verify that the eluent was prepared correctly. In systems with automatic eluent generation, ensure the cartridges are not exhausted[20].

    • Contamination: Ionic contaminants in the eluent or source water can create a high background signal and cause random peaks[21]. Use high-purity (18.2 MΩ·cm) deionized water.

  • Column Overload: Injecting a sample with a very high concentration of the target acids or other ions can exceed the column's capacity.

    • Solution: Dilute the sample and re-inject[20][22].

  • Secondary Interactions: Non-ion-exchange interactions, such as hydrophobic interactions between the SCFAs and the stationary phase, can lead to peak tailing[20].

    • Solution: Check the column specifications. Sometimes switching to a more hydrophilic ion exchange column can mitigate these effects.

  • Insufficient Equilibration: The column must be fully equilibrated with the starting eluent before each injection.

    • Solution: Increase the equilibration time between runs[20].

Symptom Possible Cause Recommended Action
Increasing Retention Times Eluent concentration is too low; Flow rate is too low.Verify eluent concentration and pump flow rate.[20]
Decreasing Retention Times Eluent concentration is too high.Prepare fresh eluent; check eluent generator settings.
Ghost Peaks Contamination in the injector or sample loop; Carryover.Clean the injection port and loop; run blank injections.
High Backpressure Blockage in the column frit or tubing; Particulate matter in the sample.Filter all samples (0.22 or 0.45 µm); Reverse-flush the column (follow manufacturer's instructions).[22]
Baseline Drift/Noise Temperature fluctuations; Bubbles in the pump or detector; Contaminated eluent.Use a column oven; Degas the eluent thoroughly; Check for leaks.[22]

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. Retrieved from [Link]

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. (n.d.). Frontiers. Retrieved from [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. Retrieved from [Link]

  • On-trap derivatization of short-chain fatty acids. (n.d.). Digital Commons @ EMU. Retrieved from [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (2023, March 1). Shimadzu. Retrieved from [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022, June 7). PMC - PubMed Central. Retrieved from [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, February 11). PMC - PubMed Central. Retrieved from [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022, May 26). MDPI. Retrieved from [Link]

  • Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). (2021, April 6). NIH. Retrieved from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • IC Troubleshooting. (n.d.). Scribd. Retrieved from [Link]

  • A study of analyzing short-chain fat acid by gradient reversed-phase high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Recovery and matrix effect of spiked individual SCFAs, BSCFAs and lactate in appropriate matrices. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. (n.d.). PubMed Central. Retrieved from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022, April 20). PLOS. Retrieved from [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. (2023, May 13). MDPI. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024, September 16). MDPI. Retrieved from [Link]

  • The determination of organic acids using suppressed conductivity ion chromatography. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Recovery and matrix effect values evaluated at three concentration... (n.d.). ResearchGate. Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024, August 20). PubMed Central. Retrieved from [Link]

  • A Practical Guide to Ion Chromatography. (n.d.). Nest Group. Retrieved from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Separation of Small Organic Acids on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • An improved underivatized, cost-effective, validated method for six short-chain fatty organic acids by high-performance liquid chromatography. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Determination of Volatile Fatty Acids in Environmental Aqueous Samples. (n.d.). Unknown Source. Retrieved from [Link]

  • Quantifying Volatile Fatty Acid Concentrations During the Pretreatment and Anaerobic Digestion Process. (2022, December 15). BYU ScholarsArchive. Retrieved from [Link]

  • 12.3: Optimizing Chromatographic Separations. (2021, September 13). Chemistry LibreTexts. Retrieved from [Link]

  • What are various methods available for estimation of volatile fatty acids? (2015, June 29). ResearchGate. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved from [Link]

  • Short Chain Fatty Acids Analysis. (2018, October 8). YouTube. Retrieved from [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Retrieved from [Link]

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Technical Support Center: Enhancing Detection Sensitivity for Hydrophilic Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their analysis of hydrophilic organic acids. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice to overcome the common challenges associated with achieving high detection sensitivity for these critical analytes. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of hydrophilic organic acids, providing concise answers and directing you to more detailed information within this guide.

Q1: Why am I observing low signal intensity for my hydrophilic organic acids in LC-MS?

Low signal intensity for hydrophilic organic acids is a frequent challenge stemming from several factors. These small, polar molecules are often poorly retained on traditional reversed-phase (RP) chromatography columns, leading to their elution in the void volume where ion suppression from the sample matrix is most pronounced.[1] Additionally, their inherent chemical properties can result in poor ionization efficiency in common electrospray ionization (ESI) sources.

Q2: What are the primary chromatographic strategies to improve the retention of hydrophilic organic acids?

To counteract the poor retention on RP columns, several alternative chromatographic techniques are highly effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[2][3] This technique is particularly well-suited for the analysis of polar organic acids.[4]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to enhance the retention and selectivity of polar and ionizable compounds.[5]

  • Ion-Pair Chromatography (IPC): This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged organic acid, thereby increasing its retention on a reversed-phase column.[6] However, be mindful of potential ion suppression in the MS source.[7]

Q3: Can chemical derivatization really improve the detection of my organic acids?

Absolutely. Chemical derivatization is a powerful strategy to enhance the detectability of hydrophilic organic acids.[8] By chemically modifying the carboxylic acid functional group, you can:

  • Increase Hydrophobicity: Improve retention on reversed-phase columns.

  • Enhance Ionization Efficiency: Introduce a readily ionizable moiety, leading to a stronger signal in the mass spectrometer.[9][10]

  • Improve Chromatographic Peak Shape: Reduce tailing and improve resolution.

Q4: How can I minimize matrix effects in my biological samples?

Matrix effects, primarily ion suppression, can significantly reduce analyte signal. To mitigate these effects:

  • Effective Sample Preparation: Employ techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.[11]

  • Chromatographic Separation: Ensure good chromatographic resolution to separate your analytes of interest from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled (SIL) internal standards is the gold standard for accurate and precise quantification as they co-elute with the analyte and experience similar matrix effects.[12][13]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments. Each guide offers a systematic approach to problem-solving, grounded in scientific principles.

Guide 1: Poor Peak Shape and Low Retention in Reversed-Phase LC

Issue: My organic acids are eluting early with broad or tailing peaks on my C18 column.

Root Cause Analysis: This is a classic problem of insufficient retention for highly polar analytes on a non-polar stationary phase. The interaction between the hydrophilic organic acids and the hydrophobic C18 chains is minimal, leading to rapid elution and poor peak shape.

Troubleshooting Workflow

start Poor Peak Shape & Low Retention step1 Option 1: Modify Mobile Phase - Add Ion-Pairing Reagent (e.g., TBA) - Lower Mobile Phase pH start->step1 step2 Option 2: Change Chromatography Mode start->step2 step5 Option 3: Derivatization start->step5 end Improved Retention & Peak Shape step1->end step3 Implement HILIC (e.g., Amide, Diol columns) step2->step3 step4 Implement Mixed-Mode Chromatography (e.g., RP/Anion-Exchange) step2->step4 step3->end step4->end step6 Derivatize to increase hydrophobicity step5->step6 step6->end

Caption: Troubleshooting workflow for poor peak shape and low retention.

Detailed Protocols and Explanations

Protocol 1.1: Implementing Ion-Pair Chromatography (IPC)

  • Reagent Selection: Choose a suitable ion-pairing reagent. For anionic organic acids, a cationic ion-pairing reagent like tetrabutylammonium (TBA) is commonly used.[14]

  • Concentration Optimization: Start with a low concentration of the ion-pairing reagent in the mobile phase (e.g., 5-10 mM) and optimize for the best retention and peak shape.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the ion-pairing mobile phase before injecting your sample. This can take a significant amount of time.

  • MS Compatibility: Be aware that non-volatile ion-pairing reagents can contaminate the MS source. If using MS detection, opt for volatile ion-pairing agents like trifluoroacetic acid (TFA), although this can also cause ion suppression.[15]

Causality: The ion-pairing reagent forms a neutral, hydrophobic complex with the ionized organic acid. This complex has a stronger interaction with the C18 stationary phase, leading to increased retention.

Protocol 1.2: Switching to HILIC

  • Column Selection: Select a HILIC column with a stationary phase appropriate for your analytes (e.g., amide, diol, or zwitterionic).[2][3]

  • Mobile Phase Composition: The mobile phase in HILIC consists of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A typical starting point is 95% acetonitrile.

  • Gradient Elution: Develop a gradient that starts with a high organic concentration and gradually increases the aqueous component to elute the analytes.

  • Sample Diluent: Dissolve your sample in a solvent that is compatible with the initial mobile phase conditions (i.e., high organic content) to ensure good peak shape.

Causality: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. The elution order is generally from least polar to most polar.[3]

Guide 2: Low Sensitivity in LC-MS Analysis

Issue: My organic acids are chromatographically separated, but the signal in the mass spectrometer is weak.

Root Cause Analysis: Low MS signal can be due to inefficient ionization of the analyte, ion suppression from matrix components or mobile phase additives, or suboptimal ion source parameters.

Troubleshooting Workflow

start Low MS Sensitivity step1 Optimize Ion Source Parameters (Voltage, Gas Flow, Temperature) start->step1 step2 Evaluate Mobile Phase Additives (Formic Acid vs. Acetic Acid, Buffers) start->step2 step3 Implement Chemical Derivatization start->step3 step5 Enhance Sample Clean-up start->step5 step7 Incorporate Stable Isotope-Labeled Internal Standards start->step7 end Enhanced MS Signal & Accuracy step1->end step2->end step4 Introduce an easily ionizable tag step3->step4 step4->end step6 Use Solid-Phase Extraction (SPE) step5->step6 step6->end step7->end

Caption: Troubleshooting workflow for low MS sensitivity.

Detailed Protocols and Explanations

Protocol 2.1: Optimizing ESI Source Parameters

  • Systematic Tuning: Methodically optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[16][17][18]

  • Flow Injection Analysis (FIA): Perform FIA by infusing a standard solution of your analyte directly into the MS source to quickly find the optimal settings without chromatographic separation.

  • Design of Experiments (DoE): For a more rigorous optimization, consider using a DoE approach to investigate the interactions between different parameters.[19]

Causality: The efficiency of droplet formation and desolvation in the ESI source is highly dependent on these parameters. Proper optimization ensures the maximum number of analyte ions reach the mass analyzer.[20]

Protocol 2.2: Chemical Derivatization for Enhanced Ionization

  • Reagent Selection: Choose a derivatization reagent that introduces a functional group with high proton affinity (for positive ion mode) or high electron affinity (for negative ion mode). For example, 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids for sensitive detection in positive ESI mode.[9][10][21]

  • Reaction Optimization: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time, to ensure complete derivatization of your analytes.[9]

  • Method Validation: Validate the derivatization method to ensure it is reproducible and does not introduce bias.

Causality: By adding a chemical "tag" that is easily ionized, you overcome the poor ionization efficiency of the native organic acid, leading to a significant increase in signal intensity.[8][22]

Table 1: Comparison of Chromatographic Techniques for Hydrophilic Organic Acid Analysis

TechniquePrincipleAdvantagesDisadvantages
Reversed-Phase (RP) Separation based on hydrophobicity.Widely available columns and established methods.Poor retention for polar organic acids.[1]
Ion-Pair Chromatography (IPC) Forms a neutral complex with a charged analyte to increase retention on RP columns.Improved retention on RP columns.[6]Can cause ion suppression in MS; column equilibration can be slow.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Excellent retention and separation of highly polar compounds.[2]Sensitive to sample solvent composition; requires careful method development.
Mixed-Mode Chromatography (MMC) Utilizes multiple interaction mechanisms (e.g., RP and ion-exchange).Enhanced retention and selectivity for a wide range of analytes.[5]Can be more complex to develop methods due to multiple interaction modes.
Ion Exclusion Chromatography Separation based on the exclusion of ionized analytes from the pores of the stationary phase.Good for separating organic acids.[1]Often requires specialized columns and mobile phases; direct UV detection can be insensitive.[23]

Table 2: Selected Derivatization Reagents for Carboxylic Acids in LC-MS

Derivatizing AgentReaction PrincipleAdvantagesReference
4-bromo-N-methylbenzylamine (4-BNMA) Amide bond formationEnhances positive ESI signal; introduces a bromine isotope pattern for easier identification.[9][10][21]
Benzyl Alcohol Fischer esterificationIncreases hydrophobicity for RP separation and improves ESI efficiency.[22]
N-(4-aminomethylphenyl)pyridinium (AMPP) Amide bond formationProvides a permanently charged quaternary amine for high sensitivity in positive ESI.N/A

References

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Waters Corporation.

  • Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. Waters Corporation.

  • Separation and Analysis of Low Molecular Weight Organic Acid Metabolites by Mixed-Mode Chromatography Coupled to Mass Spectrometry. LabRulez LCMS.

  • Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies.

  • Organic Acid Quantitation in Mouse Muscle by Ion Chromatography-Mass Spectrometry with Isotopically Labeled Standards. Eurisotop.

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns.

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online.

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. SpringerLink.

  • Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies.

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar.

  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. eScholarship.

  • HILIC Separation of Carboxylic Acids. SIELC Technologies.

  • Optimizing the Agilent Multimode Source. Agilent Technologies.

  • Organic Acids and Conjugate Salts. Cambridge Isotope Laboratories.

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC - NIH.

  • Organic Acid Mixes. Cambridge Isotope Laboratories.

  • Mixed-mode chromatography. Wikipedia.

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International.

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PubMed Central.

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central.

  • Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. ResearchGate.

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Waters Corporation.

  • Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. ACS Publications.

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.

  • Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin in neonates. ScienceDirect.

  • Principles and Characteristics of Isotope Labeling. Creative Proteomics.

  • LC-MS analysis of low molecular weight organic acids derived from root exudation. SpringerLink.

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials.

  • Analyzing Organic Acids by Ion Chromatography. Thermo Fisher Scientific.

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation.

  • How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.

  • Analysis of Organic Acids in Aqueous Samples Application. Agilent.

  • Analytical Methods for Organic Acids. Shimadzu.

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today.

  • Ion-Pair Reagents for HPLC. TCI Chemicals.

  • Various Analysis Techniques For Organic Acids and Examples of Their Application. Scribd.

  • (PDF) An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. ResearchGate.

  • Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. PMC - NIH.

  • Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Semantic Scholar.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

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Validation & Comparative

A Comparative Guide to the Efficacy of Afatinib Precursors in Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precursor Strategy in the Synthesis of Afatinib

Afatinib, an irreversible ErbB family blocker, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its intricate molecular architecture necessitates a multi-step synthesis where the choice of precursors and the overall synthetic route profoundly impact the efficiency, purity, and scalability of the manufacturing process.[1][3] This guide provides a comparative analysis of two prominent synthetic strategies for afatinib, focusing on the efficacy of their key precursors. We will delve into the chemical logic underpinning these routes, present comparative data, and provide detailed experimental protocols for synthesis and biological evaluation.

Afatinib functions by covalently binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of tyrosine kinase autophosphorylation and subsequent downregulation of ErbB signaling.[4][5] The successful synthesis of a highly pure and potent final product is therefore paramount, and this begins with the strategic selection and efficient synthesis of its foundational precursors.

Comparative Analysis of Two Major Synthetic Routes and Their Key Precursors

Two primary synthetic routes to afatinib have emerged from the extensive research and patent literature. These strategies differ fundamentally in their approach to constructing the core quinazoline scaffold and introducing the crucial side chains.

Route A: The "Core-First" Approach

This established route, detailed in early patents by Boehringer Ingelheim, focuses on the initial construction of the substituted quinazoline core.[6] A key intermediate in this pathway is 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline . This precursor serves as the backbone to which the (S)-tetrahydrofuran-3-yloxy and the (dimethylamino)butenoyl side chains are subsequently added.

Route B: The "Convergent" Approach

More recent synthetic strategies, often aimed at process optimization for industrial-scale production, employ a convergent approach.[6] Here, a highly functionalized aniline derivative is synthesized first, which already contains one of the critical side chains. A key precursor in this route is 2-cyano-4-((4-(dimethylamino)but-2-enoyl)amino)-5-(((S)-tetrahydrofuran-3-yl)oxy)aniline . This complex precursor then undergoes a cyclization reaction to form the quinazoline ring.

Head-to-Head Comparison of Precursor Efficacy

While direct, simultaneous comparative studies are scarce in the literature, a logical comparison can be drawn based on reported yields, number of synthetic steps, and the overall efficiency described in patents and publications.

FeatureRoute A Precursor: 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline Route B Precursor: 2-cyano-4-((4-(dimethylamino)but-2-enoyl)amino)-5-(((S)-tetrahydrofuran-3-yl)oxy)aniline
Synthesis Complexity The synthesis of this precursor involves the construction of the quinazoline ring from simpler starting materials, followed by nitration and nucleophilic aromatic substitution.[1]This precursor requires the sequential attachment of two distinct side chains to an aniline core, a process that can be lengthy and require multiple protection/deprotection steps.[6]
Number of Steps The synthesis of the precursor itself is relatively straightforward, but the subsequent introduction of the two side chains adds to the overall step count of the afatinib synthesis.[6]While the precursor synthesis is more complex, its direct cyclization to form the afatinib core can potentially reduce the total number of steps in the overall synthesis.[6]
Reported Overall Yield Earlier synthetic routes employing this precursor generally report moderate overall yields for afatinib.[6]Patents describing this convergent approach often claim improved overall yields, suggesting a higher efficiency of this precursor in the final steps of the synthesis.[6]
Purification Challenges Purification of this intermediate and subsequent products can be challenging due to the presence of structurally similar byproducts.[3]The complexity of this precursor can introduce unique purification challenges, but its direct conversion to afatinib might simplify the final purification steps.[3]
Industrial Scalability This route has been successfully implemented on an industrial scale, but there is always a drive to improve efficiency and reduce costs.[3]The convergent nature of this route is often favored for industrial-scale synthesis as it can lead to higher throughput and reduced waste.[7]

Expert Insights: The "Convergent" approach (Route B) is conceptually more elegant and, based on claims in more recent patents, appears to be the more efficient route for large-scale synthesis. The ability to construct a complex precursor and then perform a high-yielding cyclization is a hallmark of modern industrial organic synthesis. However, the "Core-First" approach (Route A) remains a valid and well-established method.

Visualizing the Synthetic Pathways

To better understand the two synthetic strategies, the following diagrams illustrate the key transformations.

Afatinib_Synthesis_Route_A cluster_0 Precursor Synthesis cluster_1 Afatinib Synthesis Starting_Materials_A Simple Anilines & Quinazoline Precursors Precursor_A 4-((3-chloro-4-fluorophenyl)amino) -7-fluoro-6-nitroquinazoline Starting_Materials_A->Precursor_A Multiple Steps Intermediate_A1 Intermediate A1 Precursor_A->Intermediate_A1 Nucleophilic Substitution Side_Chain_1 (S)-3-hydroxytetrahydrofuran Side_Chain_1->Intermediate_A1 Afatinib Afatinib Intermediate_A1->Afatinib Amidation Side_Chain_2 4-(dimethylamino) -but-2-enoyl chloride Side_Chain_2->Afatinib

Caption: Synthetic Strategy of Route A ("Core-First").

Afatinib_Synthesis_Route_B cluster_0 Precursor Synthesis cluster_1 Afatinib Synthesis Starting_Materials_B Substituted Aniline Intermediate_B1 Intermediate B1 Starting_Materials_B->Intermediate_B1 Side Chain 1 Addition Precursor_B 2-cyano-4-((4-(dimethylamino)but-2-enoyl)amino) -5-(((S)-tetrahydrofuran-3-yl)oxy)aniline Intermediate_B1->Precursor_B Side Chain 2 Addition Afatinib_B Afatinib Precursor_B->Afatinib_B Cyclization Cyclization_Reagent Cyclization Reagent Cyclization_Reagent->Afatinib_B

Caption: Synthetic Strategy of Route B ("Convergent").

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of afatinib. These are representative methods and may require optimization based on laboratory conditions and available starting materials.

Protocol 1: Synthesis of Afatinib via a Convergent Approach (Route B, Simplified)

This protocol outlines a simplified synthesis of afatinib based on the convergent strategy.

Step 1: Synthesis of the Key Precursor

  • Objective: To synthesize 2-cyano-4-((4-(dimethylamino)but-2-enoyl)amino)-5-(((S)-tetrahydrofuran-3-yl)oxy)aniline.

  • Materials: Substituted aniline, (S)-3-hydroxytetrahydrofuran, 4-(dimethylamino)but-2-enoyl chloride, appropriate solvents and reagents for coupling and protection/deprotection steps.

  • Procedure:

    • Protect the amino group of the starting substituted aniline.

    • Couple the protected aniline with (S)-3-hydroxytetrahydrofuran via a nucleophilic aromatic substitution or other suitable coupling reaction.

    • Deprotect the amino group.

    • Perform an amidation reaction with 4-(dimethylamino)but-2-enoyl chloride to yield the desired precursor.

    • Purify the precursor by column chromatography or recrystallization.

Step 2: Cyclization to Afatinib

  • Objective: To cyclize the precursor to form the afatinib core.

  • Materials: The synthesized precursor, a suitable cyclization reagent (e.g., formamidine acetate or a dehydrating agent), and an appropriate high-boiling solvent.

  • Procedure:

    • Dissolve the precursor in the chosen solvent.

    • Add the cyclization reagent.

    • Heat the reaction mixture to reflux for the required time, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and isolate the crude afatinib by filtration or extraction.

    • Purify the afatinib by recrystallization or column chromatography.

Protocol 2: Purity and Yield Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and yield of the synthesized afatinib.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of afatinib of known concentration.

    • Prepare a solution of the synthesized afatinib sample.

    • Inject the standard and sample solutions into the HPLC system.

    • Determine the retention time of afatinib from the standard chromatogram.

    • Calculate the purity of the synthesized sample by comparing the peak area of afatinib to the total peak area of all components in the chromatogram.

    • Quantify the yield by comparing the peak area of the sample to the standard curve generated from a series of known concentrations of the afatinib standard.

Protocol 3: In Vitro Efficacy Evaluation using a Cell Viability Assay

Objective: To assess the biological activity of the synthesized afatinib by measuring its effect on the viability of cancer cells.

  • Cell Line: A human cancer cell line known to overexpress EGFR or HER2 (e.g., A431 or SK-BR-3).

  • Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent, and DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare a series of dilutions of the synthesized afatinib and a reference standard in cell culture medium.

    • Treat the cells with the different concentrations of afatinib and incubate for 72 hours.

    • Add the MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of afatinib that inhibits cell growth by 50%) by plotting the cell viability against the log of the drug concentration.

The Underlying Biology: Afatinib's Mechanism of Action

Afatinib exerts its therapeutic effect by targeting the ErbB family of receptor tyrosine kinases.[8] These receptors play a crucial role in cell proliferation, survival, and differentiation.[6][9] In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of the receptors.[3][10]

Afatinib_MoA cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR_HER2 EGFR/HER2 Receptors PI3K_AKT PI3K/AKT Pathway EGFR_HER2->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Activation Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition RAS_MAPK->Cell_Proliferation Afatinib Afatinib Afatinib->EGFR_HER2 Irreversible Inhibition

Caption: Afatinib's Mechanism of Action on the ErbB Signaling Pathway.

By irreversibly binding to the kinase domain of these receptors, afatinib blocks the downstream signaling cascades, leading to an inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[11] The efficacy of the synthesized afatinib can be confirmed by its ability to inhibit these processes in cancer cell lines.

Conclusion

The selection of an optimal synthetic route and highly efficient precursors is a critical determinant in the successful development and manufacturing of afatinib. While the "Core-First" approach is a proven method, the "Convergent" strategy appears to offer advantages in terms of overall yield and scalability, reflecting a trend in modern pharmaceutical chemistry towards more efficient and atom-economical syntheses. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate afatinib, with the ultimate goal of producing a high-purity, biologically active compound for further investigation and development. The continuous refinement of synthetic routes and the discovery of even more efficient precursors will remain a key area of research in ensuring the broad accessibility of this important anti-cancer therapeutic.

References

  • Kumar, P., Dhande, P., Mazlee, M. T. F., Yaman, S. M., Chandran, N., Makhtar, M. M., Shekhawat, D., Lanke, S., Kumar, R., & Mhetre, S. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports, 1(1), 3-12. [Link]

  • Li, X., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(15), 5791. [Link]

  • Eskens, F. A. L. M., & Lolkema, M. P. (2013). Afatinib.
  • Solca, F., Dahl, G., Zoephel, A., Bader, G., Sanderson, M., Klein, C., Kraemer, O., Himmelsbach, F., Haaksma, E., & Adolf, G. R. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350.
  • Kumar, P., Dhande, P., Mazlee, M. T. F., Yaman, S. M., Chandran, N., Makhtar, M. M., Shekhawat, D., Lanke, S., Kumar, R., & Mhetre, S. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports, 1(1), 3-12. [Link]

  • Pfizer Inc. (2005). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. US2005/250761.
  • Li, Q., & Wang, F. (2016).
  • Hirsh, V. (2015). Afatinib (Gilotrif) for the treatment of non-small cell lung cancer. P & T : a peer-reviewed journal for formulary management, 40(6), 398–403.
  • Arteaga, C. L., & Engelman, J. A. (2014). ERBB receptors: from oncogene discovery to basic science to mechanism-based cancer therapeutics. Cancer cell, 25(3), 282–303.
  • Bublil, E. M., & Yarden, Y. (2007). The EGF/ErbB signaling network: life and death decisions. The FEBS journal, 274(11), 2763–2771.
  • Sequist, L. V., Yang, J. C. H., Yamamoto, N., O'Byrne, K., Hirsh, V., Mok, T., Geater, S. L., Orlov, S., Tsai, C. M., Boyer, M., Su, W. C., Bennouna, J., Kato, T., Govindan, R., Pao, W., D'Amelio, A. M., Jr, D'Amelio, A. M., Jr, De-Marini, D. J., De-Marini, D. J., … Schuler, M. (2013). Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 31(27), 3327–3334.

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A Senior Application Scientist's Guide to Method Validation for trans-4-Dimethylaminocrotonic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Techniques with Supporting Experimental Frameworks

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of trans-4-Dimethylaminocrotonic acid hydrochloride, a critical pharmaceutical intermediate in the synthesis of anti-tumor drugs like afatinib and neratinib[1]. We will explore the technical nuances of various analytical techniques, grounded in the authoritative validation requirements set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3].

The molecular structure of trans-4-Dimethylaminocrotonic acid hydrochloride—featuring a tertiary amine, a carboxylic acid, and a conjugated double bond—presents specific analytical challenges and opportunities. This guide will dissect these properties to rationalize the selection of optimal analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique, with a comparative look at Titrimetry and Gas Chromatography (GC).

Comparison of Core Analytical Methodologies

The choice of an analytical method is a balance of specificity, sensitivity, precision, and practicality. For a molecule like trans-4-Dimethylaminocrotonic acid hydrochloride, the options vary significantly in their capabilities.

Method Principle Primary Use Case Advantages Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.Assay, Impurity Profiling, Stability TestingHigh specificity, sensitivity, and precision. Capable of separating analyte from impurities.Higher cost and complexity. Requires more extensive method development.
Potentiometric Titration Neutralization reaction between the acidic/basic analyte and a titrant.Assay (Bulk Drug Substance)Simple, cost-effective, high precision for bulk assay.Lacks specificity (titrates all acidic/basic groups), unsuitable for impurity analysis or low concentrations.
Gas Chromatography (GC) Partitioning into a gaseous mobile phase based on volatility.Not recommended without derivatization.High efficiency for volatile compounds.The analyte is a salt with low volatility; requires derivatization, adding complexity and potential for error.

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most suitable and versatile technique. Its ability to perform both assays and impurity determinations makes it the workhorse for quality control and stability studies, aligning with modern pharmaceutical development standards.

The HPLC-UV Method: A Detailed Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[3]. The following protocols are based on the ICH Q2(R1) framework and are designed to establish a self-validating system of evidence for a hypothetical, yet scientifically robust, RP-HPLC method.[2][4]

Proposed Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Experimental Workflow for HPLC Method Validation

The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Sensitivity & Robustness Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity LOQ Limit of Quantitation (LOQ) Specificity->LOQ Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Workflow for HPLC analytical method validation.

Step-by-Step Validation Protocols:

1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Protocol:

    • Prepare solutions of a placebo (all formulation components except the active ingredient).

    • Prepare a solution of the analyte reference standard.

    • Spike the placebo with the analyte and known related substances.

    • Subject the analyte to forced degradation conditions (acid, base, oxidation, heat, light).

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The analyte peak should be free from interference from placebo components, impurities, or degradation products. Peak purity analysis (using a Photodiode Array detector) should yield a purity angle less than the purity threshold, indicating spectral homogeneity.

2. Linearity This parameter establishes that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations, typically ranging from 80% to 120% of the expected assay concentration.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

3. Accuracy Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

4. Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD) These parameters are crucial for the analysis of impurities. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected.[5]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

    • Confirm the LOQ by injecting six preparations at this concentration and verifying that the precision (RSD) is ≤ 10%.

  • Acceptance Criteria: LOQ must be precise and accurate. LOD is demonstrated by a clear, discernible peak.

6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Acetonitrile composition (± 2%)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, theoretical plates) must remain within acceptable limits for all varied conditions.

Comparative Validation Data Summary

The following table presents hypothetical but realistic performance data to illustrate the comparison between HPLC and Potentiometric Titration for the assay of trans-4-Dimethylaminocrotonic acid hydrochloride.

Validation Parameter RP-HPLC-UV Potentiometric Titration Commentary
Specificity High (Separates impurities)Low (Titrates any acid/base)HPLC is required for stability-indicating assays.
Linearity (r²) ≥ 0.999N/A (Endpoint determination)HPLC demonstrates proportionality over a range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods are highly accurate for the main component.
Precision (RSD) ≤ 2.0%≤ 1.0%Titration can be more precise for bulk material but lacks specificity.
LOQ ~0.05 µg/mLNot applicableOnly HPLC is suitable for quantifying trace impurities.
Robustness DemonstratedHighTitration is generally very robust, but HPLC robustness must be formally demonstrated.

Logical Relationships in Method Validation

Understanding how validation parameters interrelate is key to an efficient and logical validation strategy. For instance, the range of a method is directly dependent on the successful demonstration of linearity, accuracy, and precision.

G cluster_core Core Attributes Method Validated Analytical Method Linearity Linearity Range Range Linearity->Range define Accuracy Accuracy Accuracy->Range define Precision Precision Precision->Range define Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method Range->Method

Caption: Interdependence of core analytical validation parameters.

Conclusion

For the comprehensive quality assessment of trans-4-Dimethylaminocrotonic acid hydrochloride, a validated RP-HPLC method is indispensable. It provides the specificity required for stability-indicating assays and the sensitivity needed for impurity profiling, which are non-negotiable requirements in modern drug development and manufacturing. While techniques like potentiometric titration have a role in specific, limited applications such as bulk assay, they cannot replace the detailed analytical picture provided by chromatography.

The protocols and comparative data presented in this guide offer a robust framework for scientists to develop and validate analytical methods that are not only compliant with global regulatory standards like ICH Q2(R1) but also scientifically sound and fit for their intended purpose.[2][6][7]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Bioanalytical method validation. European Medicines Agency. [Link]

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  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Jordi Labs. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

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A Senior Application Scientist's Guide to Reproducibility in Covalent Kinase Inhibitor Synthesis: A Comparative Analysis of trans-4-Dimethylaminocrotonic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals dedicated to the synthesis of targeted covalent inhibitors (TCIs), the reliability of key intermediates is paramount. This guide provides an in-depth analysis of trans-4-Dimethylaminocrotonic acid hydrochloride, a critical building block for the acrylamide "warhead" found in FDA-approved drugs like Afatinib and Neratinib.[1][2][3] We will explore the nuances of its application, the causal factors influencing experimental reproducibility, and present a comparative analysis against emerging alternative electrophiles, supported by experimental insights and protocols.

The Central Role of the Acrylamide Warhead and its Precursor

Targeted covalent inhibitors function through a two-step mechanism: initial, reversible binding to the target protein, followed by the formation of a permanent covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[4] This irreversible action can lead to enhanced potency and a prolonged pharmacodynamic effect.[5] The electrophilic moiety responsible for this bond is often a Michael acceptor, with the α,β-unsaturated acrylamide being the most prevalent and well-studied "warhead".[4][6]

trans-4-Dimethylaminocrotonic acid hydrochloride is the key precursor for installing this reactive group onto the core structure of inhibitors like Afatinib.[1] It is typically converted to its more reactive acyl chloride form, trans-4-(dimethylamino)crotonoyl chloride, immediately before the crucial amidation reaction with an amino-functionalized scaffold (e.g., an aminoquinazoline).

The choice of this specific precursor is not arbitrary. The trans geometry is essential for proper orientation in the kinase binding pocket. Furthermore, the terminal dimethylamino group serves a dual purpose: it enhances the solubility of the intermediate and the final compound, a critical factor for bioavailability, and it can modulate the reactivity of the Michael acceptor.[7]

Reproducibility Challenges in Amidation Reactions

While conceptually straightforward, the amidation step using the acyl chloride derived from trans-4-Dimethylaminocrotonic acid hydrochloride is a frequent source of reproducibility issues. Low yields, inconsistent product purity, and batch-to-batch variation often stem from the inherent reactivity of the reagents involved.

Causality Behind Common Experimental Failures:

  • Acyl Chloride Instability: trans-4-(Dimethylamino)crotonoyl chloride, like other acryloyl chlorides, is highly susceptible to hydrolysis and polymerization.[5][8] Exposure to even trace amounts of moisture in solvents or on glassware will convert it to the unreactive carboxylic acid, halting the reaction. Spontaneous polymerization is a significant risk, especially at elevated temperatures or in the absence of inhibitors, leading to insoluble materials and reduced yields.[5]

  • Competitive Side Reactions: The high reactivity of the acyl chloride can lead to undesired side reactions. If the substrate contains multiple nucleophilic sites (e.g., other amines or hydroxyl groups), diacylation or O-acylation can occur, complicating purification.[5]

  • Michael Addition: The amine substrate itself can act as a nucleophile in a Michael addition reaction with the α,β-unsaturated system of either the acyl chloride or the desired product. This is particularly problematic if the reaction is not sufficiently cooled or if a highly nucleophilic amine is used.[5]

  • Base and Temperature Control: The amidation reaction generates hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).[9] Insufficient base will lead to the protonation of the substrate amine, rendering it non-nucleophilic and stalling the reaction.[5] Conversely, the reaction is highly exothermic; inadequate temperature control can accelerate decomposition and side reactions.[5]

These factors underscore the necessity of a rigorously controlled and validated protocol to ensure reproducible outcomes.

Validated Experimental Protocol: Amidation for Afatinib Synthesis

This protocol describes the critical amidation step to form the Afatinib free base from its amino precursor, (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine. It is designed as a self-validating system where careful control over each parameter directly contributes to the success and reproducibility of the outcome.

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation (In Situ) cluster_1 Step 2: Amidation Reaction cluster_2 Step 3: Coupling & Quench cluster_3 Step 4: Workup & Purification A trans-4-Dimethylamino- crotonic acid HCl D Reaction at 0°C (Vigorous Off-gassing) A->D B Oxalyl Chloride in Anhydrous DCM B->D C DMF (catalytic) C->D E E D->E trans-4-(Dimethylamino) crotonoyl chloride solution I Slow, dropwise addition of acyl chloride solution E->I F Amino-quinazoline Precursor H Solution cooled to 0°C F->H G Triethylamine (Base) in Anhydrous DCM G->H H->I J Reaction monitored by TLC (1-2 hours at 0°C) I->J K Aqueous NaHCO₃ Quench J->K L Crude Afatinib K->L M Phase Separation L->M N Drying (Na₂SO₄) M->N O Solvent Evaporation N->O P Column Chromatography O->P Q Pure Afatinib Free Base P->Q

Caption: Workflow for the synthesis of Afatinib via amidation.

Methodology:

  • Preparation of Acyl Chloride (In Situ):

    • To a dry, argon-purged flask, add trans-4-Dimethylaminocrotonic acid hydrochloride (1.0 eq).

    • Suspend in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.[5]

    • Cool the suspension to 0°C using an ice bath. This mitigates the exothermic nature of the reaction.

    • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, ~0.05 eq).

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed. Causality: Oxalyl chloride is preferred over thionyl chloride as the byproducts are gaseous, simplifying workup. The reaction is performed in situ as the resulting acyl chloride is too unstable for isolation.

    • Stir the reaction at 0°C for 1 hour after gas evolution ceases. The resulting pale-yellow solution contains the reactive acyl chloride and is used immediately in the next step.

  • Amidation:

    • In a separate dry, argon-purged flask, dissolve the amino-quinazoline precursor (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Causality: An excess of the base is used to neutralize both the HCl generated during the amidation and the HCl from the starting material.

    • Cool this solution to 0°C. Maintaining a low temperature is the single most important factor for preventing side reactions.[5]

  • Coupling and Work-up:

    • Add the freshly prepared acyl chloride solution dropwise to the cooled amine solution over 30-45 minutes via a dropping funnel. Causality: A slow addition rate maintains a low concentration of the highly reactive acyl chloride, minimizing polymerization and diacylation.

    • Allow the reaction to stir at 0°C for 1-2 hours, monitoring for the consumption of the starting amine by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude solid should be purified by column chromatography (silica gel, typically with a DCM/Methanol gradient) to yield pure Afatinib free base. An optimized process can achieve an overall isolated yield of around 84%.[7]

Performance Comparison with Alternative Electrophilic Warheads

The challenges associated with acrylamides have spurred research into alternative electrophiles for TCIs. These alternatives aim to modulate reactivity, improve selectivity, and potentially overcome resistance mechanisms. Below is a comparative summary.

Electrophilic WarheadPrecursor ExampleKey Characteristics & Performance InsightsSupporting References
Acrylamide trans-4-Dimethylaminocrotonic acid HClMechanism: Irreversible Michael Addition. Pros: Well-established chemistry, proven clinical efficacy (e.g., Afatinib, Ibrutinib). Cons: High reactivity can lead to off-target effects and requires stringent reaction control. Potential for polymerization.[3][4][5][3][4][5]
Cyanoacrylamide 2-Cyano-3-phenylacrylic acidMechanism: Reversible Covalent Michael Addition. Pros: The electron-withdrawing cyano group facilitates both the forward (addition) and reverse (elimination) reactions, leading to a reversible covalent bond. This can improve selectivity and reduce off-target modification. Can be more potent than acrylamide counterparts in certain systems. Cons: The reversible nature might not provide the same duration of action as an irreversible inhibitor.[4][6][10]
Allenamide N-aryl-penta-2,3-dienamideMechanism: Irreversible Michael Addition. Pros: Can exhibit significantly higher reaction rates compared to acrylamides (e.g., 7- to 28-fold higher reaction with glutathione), potentially enabling the targeting of less reactive cysteines. Cons: Often suffer from poor stability in plasma and challenging pharmacokinetic properties.[6]
2-Sulfonylpyrimidine 2-(Methylsulfonyl)pyrimidine-5-carboxylic acidMechanism: Nucleophilic Aromatic Substitution (SNAr). Pros: Shows excellent stability in aqueous buffers and plasma. Can be a direct replacement for acrylamides, achieving comparable in vitro and in cellulo potency (demonstrated in BTK inhibitors). Cons: Less explored than Michael acceptors; synthesis of precursors can be more complex.[1][2]
Butynamide 4-(Dimethylamino)but-2-ynamideMechanism: Irreversible Michael Addition. Pros: Used in the approved drug Acalabrutinib. The butynamide electrophile is generally less reactive than an acrylamide, which can lead to superior selectivity and a better safety profile. Cons: Lower reactivity may not be sufficient for all targets.[4]

Signaling Pathway Covalent Inhibition:

G cluster_0 cluster_1 Kinase Kinase Protein Cys Nucleophilic Cysteine (e.g., Cys797 in EGFR) Inactive Irreversibly Inhibited Kinase Cys->Inactive Covalent Adduct TCI Reversible Binding Moiety (e.g., Quinazoline) TCI->Kinase 1. Reversible Binding (Ki) Warhead Electrophilic Warhead (e.g., Acrylamide) TCI->Warhead attached via amide bond Warhead->Cys 2. Covalent Bond Formation (kinact)

Caption: Mechanism of targeted covalent inhibition.

Conclusion and Future Outlook

trans-4-Dimethylaminocrotonic acid hydrochloride remains a cornerstone intermediate in the synthesis of clinically important covalent inhibitors. Its successful application, however, is not trivial and hinges on a deep understanding of the underlying reaction mechanisms and a meticulous approach to experimental execution. Reproducibility is directly tied to the stringent control of reaction conditions—particularly temperature, moisture, and stoichiometry—to manage the high reactivity of the derived acyl chloride.

The emergence of alternative electrophiles like cyanoacrylamides and 2-sulfonylpyrimidines offers exciting possibilities for the future of TCI design. These novel warheads provide a broader palette of reactivity and selectivity, enabling chemists to fine-tune inhibitor properties to match specific biological targets. For researchers, the choice of electrophile is no longer limited to the traditional acrylamide. A comparative approach, weighing the established utility of precursors like trans-4-Dimethylaminocrotonic acid hydrochloride against the unique advantages of these alternatives, will be crucial for developing the next generation of safer and more effective covalent therapeutics.

References

  • US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google P
  • Kumar, P., Dhande, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. [Link]

  • Kumar, P., Dhande, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. [Link]

  • Synthesis of afatinib dimaleate. | Download Scientific Diagram - ResearchGate. [Link]

  • Oh, S., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm. [Link]

  • Dalton, S. E., & Gilbert, A. M. (2019). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]

  • de Gruiter, M. L., et al. (2020). Advances in covalent drug discovery. Nature Reviews Drug Discovery. [Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design | Request PDF - ResearchGate. [Link]

  • Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews. [Link]

  • Tuley, A., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Tuley, A., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. [Link]

  • Kumar, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. [Link]

  • Medicinal Chemistry and Chemical Biology Highlights - CHIMIA. [Link]

  • A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Semantic Scholar. [Link]

  • Iska, V. V. R., & Shaffer, J. S. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Aslam, M., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • ACRYLOYL CHLORIDE EXPOSURE - Stanford Environmental Health & Safety. [Link]

  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? | ResearchGate. [Link]

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A Comparative Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride and Other Crotonic Acid Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final active pharmaceutical ingredient (API), and ultimately, the therapeutic efficacy of the drug. Crotonic acid and its derivatives represent a versatile class of C4 unsaturated carboxylic acids that serve as essential building blocks in the synthesis of a wide array of pharmacologically active molecules.[1][2]

This guide provides a comprehensive comparison of trans-4-Dimethylaminocrotonic acid hydrochloride with other notable crotonic acid derivatives. We will delve into their physicochemical properties, synthesis methodologies, and biological relevance, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to Crotonic Acid Derivatives in Drug Discovery

The chemical reactivity of crotonic acid, stemming from its conjugated system of a carbon-carbon double bond and a carboxylic acid, makes it a valuable synthon in organic chemistry.[3] This reactivity allows for a variety of chemical modifications, including esterification, amidation, and additions across the double bond, opening avenues for the creation of diverse molecular scaffolds.[3] Consequently, crotonic acid derivatives have been integral to the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][4]

This guide will focus on a comparative analysis of the following key derivatives:

  • trans-4-Dimethylaminocrotonic acid hydrochloride: A crucial intermediate in the synthesis of targeted cancer therapies.[3][5]

  • Crotonic Acid: The parent compound, providing a baseline for comparison.

  • trans-4-Aminocrotonic Acid (TACA): A well-studied conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).[6][7]

  • cis-4-Aminocrotonic Acid (CACA): The geometric isomer of TACA with distinct pharmacological properties.[8][9]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug intermediate are paramount as they influence its solubility, stability, reactivity, and ultimately its suitability for a given synthetic route. The following table summarizes the key physicochemical properties of our selected crotonic acid derivatives.

Propertytrans-4-Dimethylaminocrotonic acid hydrochlorideCrotonic Acidtrans-4-Aminocrotonic Acid (TACA)cis-4-Aminocrotonic Acid (CACA)
Molecular Formula C₆H₁₂ClNO₂[10]C₄H₆O₂[1]C₄H₇NO₂C₄H₇NO₂[9]
Molecular Weight 165.62 g/mol [10]86.09 g/mol [1]101.10 g/mol 101.11 g/mol [9]
Melting Point ~162 °C[2]70-73 °C[1]Data not availableData not available
pKa Data not available4.69[1]Data not availableData not available
Solubility Slightly soluble in DMSO, Methanol, and Water[2]Water: 94 g/L at 25°C; Soluble in ethanol, ether, acetone[1]Data not availableWater: 124 mg/mL[9]
Appearance White solid[5]White crystalline solidSolidSolid

Expert Insights:

In contrast, the parent crotonic acid exhibits well-defined solubility and a pKa of 4.69, typical for a carboxylic acid.[1] The aminocrotonic acid isomers, TACA and CACA, are zwitterionic at physiological pH, which generally imparts good water solubility, as evidenced by the data for CACA.[9]

Synthesis Methodologies: A Comparative Workflow

The choice of a synthetic route is often a balance between yield, purity, cost, and scalability. Here, we present a comparative overview of the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride and TACA.

Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

trans-4-Dimethylaminocrotonic acid hydrochloride is a key intermediate in the synthesis of the tyrosine kinase inhibitors afatinib and neratinib.[3][5] A common synthetic approach involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis via Ester Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-4-(dimethylamino)-2-butenoic acid methyl ester in a mixture of methanol and water.

  • Hydrolysis: Add a stoichiometric amount of sodium hydroxide to the solution and stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: Upon completion of the hydrolysis, cool the reaction mixture in an ice bath and carefully add hydrogen chloride (e.g., concentrated HCl) to adjust the pH to acidic. This will protonate the dimethylamino group and the carboxylate, leading to the precipitation of the hydrochloride salt.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold solvent (e.g., isopropanol or acetone) to remove impurities, and then dried under vacuum to yield trans-4-Dimethylaminocrotonic acid hydrochloride as a white solid.

SynthesisWorkflow

Synthesis of trans-4-Aminocrotonic Acid (TACA)

A reliable method for the synthesis of TACA starts from the readily available γ-aminobutyric acid (GABA).[6]

Experimental Protocol: Synthesis from GABA

  • Bromination: Dissolve GABA in glacial acetic acid and add N-bromosuccinimide (NBS). Stir the mixture at room temperature.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent to remove byproducts.

  • Elimination: Treat the aqueous layer with a base, such as potassium carbonate, and heat to induce an elimination reaction, forming the trans-double bond.

  • Purification: Cool the reaction mixture and adjust the pH to precipitate TACA. The product can be further purified by recrystallization.

TACASynthesisWorkflow

Biological Activity and Performance in Pharmaceutical Synthesis

The ultimate measure of an intermediate's performance is its utility in synthesizing a biologically active molecule. Here, we compare the roles of our selected crotonic acid derivatives.

trans-4-Dimethylaminocrotonic Acid Hydrochloride in Cancer Therapy

trans-4-Dimethylaminocrotonic acid hydrochloride is a pivotal precursor for the synthesis of afatinib and neratinib, both of which are irreversible pan-ErbB family inhibitors. These drugs target the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4, which are often overexpressed or mutated in various cancers. The crotonic acid moiety in these drugs acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor, leading to irreversible inhibition.

EGFR_Pathway

While IC₅₀ values for trans-4-Dimethylaminocrotonic acid hydrochloride itself are not reported (as it is an intermediate and not the final active drug), the efficacy of the final products underscores its importance.

TACA and CACA as GABA Receptor Modulators

TACA and CACA are conformationally restricted analogs of GABA, the primary inhibitory neurotransmitter in the central nervous system. Their rigid structures allow for selective interaction with different GABA receptor subtypes. TACA is a potent agonist of both GABA-A and GABA-C receptors, with a reported KD of 0.6 μM for GABA-C receptors.[1] In contrast, CACA is a selective partial agonist for GABA-C receptors.[8] This differential activity makes them invaluable tools in neuroscience research for dissecting the roles of these receptor subtypes.

GABA_Receptor_Pathway

The following table presents some reported biological activity data for crotonic acid derivatives:

CompoundBiological TargetActivityValueReference
TACAGABA-C ReceptorKD0.6 µM[1]
trans-4-amino-2-methylbut-2-enoic acidGABA-C ReceptorIC₅₀ (antagonist)31.0 µM[2]
Acetyl aleuritolic acid (a croton derivative)Staphylococcus aureusMICNot specified, but active[4]
Acetyl aleuritolic acid (a croton derivative)Salmonella typhimuriumMICNot specified, but active[4]

Experimental Protocols for Comparative Performance Evaluation

To facilitate a direct comparison of the performance of different crotonic acid derivatives, we provide the following standardized experimental protocols.

Protocol for Determining Aqueous Solubility

This protocol is based on the shake-flask method, a gold standard for solubility determination.

  • Preparation: Add an excess amount of the crotonic acid derivative to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: Calculate the solubility in units of g/L or mol/L based on the measured concentration and the volume of the solvent.

Protocol for pKa Determination via Potentiometric Titration

This protocol is suitable for determining the pKa of the acidic and basic functional groups in the crotonic acid derivatives.

  • Sample Preparation: Prepare a solution of the crotonic acid derivative of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: For acidic derivatives like crotonic acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For amine hydrochlorides, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base after converting it to the free base. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or as the pH at the half-equivalence point.

Conclusion and Future Perspectives

trans-4-Dimethylaminocrotonic acid hydrochloride stands out as a highly specialized and indispensable intermediate for the synthesis of cutting-edge anticancer drugs. Its performance is defined by its ability to be efficiently incorporated into the final API, where the crotonic acid moiety plays a crucial role in the mechanism of action.

In contrast, other derivatives like TACA and CACA have carved their niche as valuable pharmacological tools for studying the central nervous system. The parent compound, crotonic acid, remains a versatile and cost-effective starting material for a wide range of applications.

The field of drug discovery is in constant evolution, and the demand for novel, highly functionalized intermediates will continue to grow. Future research into crotonic acid derivatives will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of new derivatives with unique biological activities. A deeper understanding of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • BioCrick. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity. Available from: [Link]

  • Chemcess. Crotonic Acid: Properties, Reactions, Production And Uses. Available from: [Link]

  • Lapa F, et al. Chemical composition and antimicrobial activity of Croton urucurana Baillon (Euphorbiaceae). J Ethnopharmacol. 2009;124(3):650-2.
  • ResearchGate. Anti-inflammatory activity (IC50) of the synthesized compounds. Available from: [Link]

  • MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]

  • PubMed Central. Antibacterial activity of Croton roxburghii Balak. against the enteric pathogens. Available from: [Link]

  • ResearchGate. MIC and MBC of Croton roxburghii leaves and bark extracts on bacterial strains. Available from: [Link]

  • PubMed Central. Design, synthesis and antimicrobial activity of usnic acid derivatives. Available from: [Link]

  • PubMed. Efficient synthesis of the GABA A receptor agonist trans-4-aminocrotonic acid (TACA). Available from: [Link]

  • PubMed. Anti-inflammatory and antinociceptive activities of Croton urucurana Baillon bark. Available from: [Link]

  • PubMed. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice. Available from: [Link]

  • PubChem. 4-Aminocrotonic acid. Available from: [Link]

  • ResearchGate. IC50 of several anti-inflammatory compounds. Available from: [Link]

  • ResearchGate. 4 Aminocrotonic Acid. Available from: [Link]

  • Wikipedia. N-Acetyl-γ-aminobutyric acid. Available from: [Link]

  • Cheméo. Chemical Properties of Crotonic acid (CAS 3724-65-0). Available from: [Link]

  • ResearchGate. Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. Available from: [Link]

  • Sinoright. Crotonic Acid: Characteristics, Applications and Excellent Q. Available from: [Link]

  • Luna. China Supplier Trans-4-Dimethylaminocrotonic Acid Hydrochloride - 1,1-Cyclopropanedicarboxylic Acid. Available from: [Link]

  • Wikipedia. (Z)-4-Amino-2-butenoic acid. Available from: [Link]

  • PubMed. Physicochemical, pharmacological and pharmacokinetic study of a new GABAergic compound, calcium acetylhomotaurinate. Available from: [Link]

  • ResearchGate. Anti-inflammatory activity. [A] IC50 values of all the compounds [B.C] Percentage of inhibition represented by Heat map (B. albumin denaturation method C. RBC membrane stabilization method). Available from: [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. Available from: [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • PharmaCompass. trans-4-Dimethylaminocrotonic acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • Simple Method for the Estimation of pKa of Amines. Available from: [Link]

  • Fengchen Group. trans-4-Dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. Available from: [Link]

  • ResearchGate. The IC50 value of the anti-inflammatory assay indicated that values were significantly different at p ≤ 0.05. Available from: [Link]

  • ResearchGate. IC50 values of antibacterial activity. Available from: [Link]

  • PubMed. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. Available from: [Link]

  • PubChem. Crotonic Acid. Available from: [Link]

  • PubMed. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. Available from: [Link]

  • PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

  • Google Patents. Preparation method and application of 4-methoxy crotonic acid.
  • FooDB. Showing Compound Crotonic acid (FDB003283). Available from: [Link]

  • NIST. Crotonic acid. Available from: [Link]

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  • Wikipedia. Crotonic acid. Available from: [Link]

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A Researcher's Guide to Purity Analysis of trans-4-Dimethylaminocrotonic Acid Hydrochloride from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, drug efficacy, and patient safety. This is particularly true for critical intermediates like trans-4-Dimethylaminocrotonic acid hydrochloride (DMAC-HCl), a key building block in the synthesis of potent tyrosine kinase inhibitors such as afatinib and neratinib[1][2]. The presence of impurities, even in trace amounts, can have cascading effects on downstream reactions, potentially leading to the formation of undesired side products, reduced yields, and complications in the final drug substance's safety profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively evaluate the purity of DMAC-HCl obtained from different commercial suppliers. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and present a logical workflow for data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.

The Significance of Purity in Pharmaceutical Intermediates

trans-4-Dimethylaminocrotonic acid hydrochloride is a relatively small molecule, but its synthesis involves multiple steps where impurities can be introduced[3][4][5]. These can include residual starting materials, reagents, solvents, and side-products from the chemical transformations. For instance, incomplete isomerization could lead to the presence of the cis-isomer, which may have different reactivity and pharmacological implications.

Given its role in the synthesis of targeted cancer therapies, a thorough understanding of the purity profile of DMAC-HCl is paramount. This guide will equip you with the necessary tools to make informed decisions when selecting a supplier, ensuring the quality and integrity of your research.

A Multi-pronged Approach to Purity Assessment

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Therefore, we advocate for a multi-pronged approach, leveraging the strengths of several orthogonal analytical methods. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and sensitive impurity detection.

G cluster_0 Purity Assessment Workflow start Obtain DMAC-HCl Samples (from Suppliers A, B, C) hplc High-Performance Liquid Chromatography (HPLC) - Quantitative Purity (%) start->hplc Primary Analysis nmr Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation - Impurity Identification start->nmr Structural Verification ms Mass Spectrometry (MS) - Molecular Weight Verification - Trace Impurity Detection start->ms Molecular Identity data Data Analysis & Interpretation hplc->data nmr->data ms->data report Comparative Purity Report data->report

Figure 1: A schematic overview of the multi-pronged analytical workflow for the purity comparison of trans-4-Dimethylaminocrotonic acid hydrochloride.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments. It is crucial to use high-purity solvents and reagents for all analyses to avoid introducing external contaminants.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for determining the purity of non-volatile organic compounds. By separating the main compound from its impurities, we can quantify the area percentage of the primary peak, which corresponds to its purity.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of a certified reference standard of DMAC-HCl and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Prepare samples from each supplier (A, B, and C) at the same concentration.

  • Instrument Setup:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

  • Injection and Data Acquisition:

    • Inject 10 µL of each sample and the standard solution.

    • Acquire data for 30 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is an indispensable tool for confirming the chemical structure of a molecule and identifying structurally related impurities.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of each DMAC-HCl sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

  • Data Analysis:

    • Compare the chemical shifts, coupling constants, and integration values of the signals with the expected structure of trans-4-Dimethylaminocrotonic acid hydrochloride.

    • Look for any unexpected signals, which could indicate the presence of impurities. The relative integration of these signals can provide a semi-quantitative estimate of the impurity levels.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides a highly sensitive method for confirming the molecular weight of the target compound and detecting any impurities with different mass-to-charge ratios.

Instrumentation:

  • An Electrospray Ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).

Protocol:

  • Sample Preparation:

    • Prepare dilute solutions of each sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Direct Infusion or LC-MS Analysis:

    • For a quick check, infuse the sample directly into the mass spectrometer.

    • For a more thorough analysis, use the same LC method as described for HPLC purity.

  • Data Acquisition:

    • Acquire data in positive ion mode. The expected [M+H]⁺ for the free base (C₆H₁₁NO₂) is approximately 130.08 m/z.

  • Data Analysis:

    • Confirm the presence of the expected molecular ion peak.

    • Scrutinize the spectrum for any other significant peaks that could correspond to impurities.

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative data from the HPLC analysis should be summarized in a table.

SupplierPurity by HPLC (Area %)Number of Impurities Detected
A99.5%3
B98.2%5
C99.8%1

The NMR and MS data should be used to support these findings and provide qualitative information about the nature of the impurities. For example, NMR might reveal the presence of the cis-isomer, while MS could detect an impurity with a mass corresponding to a known starting material.

Conclusion and Recommendations

The selection of a supplier for a critical pharmaceutical intermediate like trans-4-Dimethylaminocrotonic acid hydrochloride should be a data-driven decision. By employing a multi-technique analytical approach, researchers can gain a comprehensive understanding of the purity profile of the material from different sources. This guide provides a robust framework for conducting such a comparative analysis, empowering scientists to choose the highest quality reagents for their research and development endeavors, ultimately contributing to the integrity and success of their therapeutic programs.

References

  • Google Patents. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method. [3]

  • Google Patents. CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology. [4]

  • Google Patents. CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride. [5]

  • PubChem. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Buffering Reagents: A Case Study with trans-4-Dimethylaminocrotonic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of biochemical and pharmaceutical research, the fundamental components of our experimental systems warrant rigorous evaluation. While established reagents provide reliability, novel compounds present opportunities for enhanced stability, reduced interference, and improved performance in sensitive assays. This guide presents a comprehensive framework for benchmarking a novel chemical entity, using trans-4-Dimethylaminocrotonic acid hydrochloride (DMACA-HCl) as a case study, against established biological buffers. Although DMACA-HCl is primarily known as a synthetic intermediate in oncology drug development, its zwitterionic character at physiological pH suggests a potential, unexplored application as a biological buffer.[1][2][3] This guide provides the theoretical and practical basis for evaluating such a hypothesis, outlining a suite of experiments to compare DMACA-HCl against the widely-used "Good's buffers" Tris, HEPES, and MES. The protocols herein are designed to be self-validating, providing researchers with a robust methodology for qualifying new reagents for critical applications.

Introduction: The Critical Role of Buffers in Biological Systems

The maintenance of a stable hydrogen ion concentration (pH) is paramount for the success of most in vitro biological experiments.[4][5] Enzyme activity, protein stability, and cellular integrity are all exquisitely sensitive to pH fluctuations.[5][6][7][8] For decades, researchers have relied on a set of buffering agents, notably those developed by Dr. Norman Good and his colleagues, which were selected based on a stringent set of criteria.[4][9][10][11] These criteria include appropriate pKa values (typically 6-8), high water solubility, low permeability across biological membranes, minimal interference with biological reactions, and chemical stability.[4][9][10][11][12]

The most common of these buffers include MES, with a pKa of ~6.1 for acidic conditions; HEPES, with a pKa of ~7.5 for physiological pH; and Tris, with a pKa of ~8.1 for slightly alkaline conditions.[13][14][15][16][17][18] While indispensable, these buffers are not without their limitations. For instance, the pKa of Tris is highly sensitive to temperature changes, and HEPES can interfere with certain protein assays.[13][14][19]

This reality necessitates a continuous search for and evaluation of alternative buffering agents. The compound trans-4-Dimethylaminocrotonic acid hydrochloride (DMACA-HCl) presents an interesting theoretical candidate. Its structure, containing both a tertiary amine and a carboxylic acid, suggests it can act as a zwitterionic buffer. This guide establishes a systematic approach to validate this hypothesis and characterize its performance profile against the industry-standard reagents.

Characterization Framework for Novel Buffers

To rigorously evaluate DMACA-HCl, we will assess it against the foundational criteria established by Good.[4][9][10][11] The following key parameters will be experimentally determined and compared against Tris, HEPES, and MES.

  • Buffering Capacity and pKa Determination: Identifying the pH at which the buffer is most effective.

  • Temperature-Dependent pH Shift: Quantifying the stability of the buffer's pH with temperature fluctuations.

  • Enzyme Kinetics Compatibility: Assessing whether the buffer interferes with or inhibits a standard enzymatic reaction.

  • Protein Assay Interference: Determining the buffer's compatibility with common colorimetric protein quantification methods.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph "Benchmarking Workflow" A[Hypothesize DMACA-HCl as Buffer] --> B(Determine pKa & Buffering Range); B --> C{Characterize Key Performance Indicators}; C --> D[Temperature Stability]; C --> E[Enzyme Compatibility]; C --> F[Assay Interference]; D --> G((Compare)); E --> G; F --> G; subgraph "Standard Buffers" style Standard fill:#FFFFFF,stroke:#34A853,stroke-width:2px,stroke-dasharray: 5, 5 H[Tris] I[HEPES] J[MES] end H --> G; I --> G; J --> G; G --> K[Synthesize Data & Conclude]; end } caption: Workflow for evaluating a novel buffering agent.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the comparative analysis. The causality for each step is explained to ensure experimental integrity.

pKa and Buffering Range Determination

Rationale: The pKa is the most critical property of a buffer, defining the pH at which its buffering capacity is maximal. This experiment uses a classic acid-base titration to determine the pKa of DMACA-HCl.

Protocol:

  • Prepare a 0.1 M solution of DMACA-HCl in deionized water.

  • Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Place 50 mL of the 0.1 M DMACA-HCl solution in a beaker with a magnetic stir bar.

  • Begin stirring and record the initial pH.

  • Add 0.5 mL increments of a standardized 0.1 M NaOH solution.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen by at least 2 units past the steepest point of inflection.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

  • Repeat for Tris, HEPES, and MES to validate the method.

Temperature-Dependent pH Shift (ΔpKa/°T)

Rationale: Many biological experiments are not performed at ambient temperature (e.g., enzyme assays at 37°C). A buffer's pH can change with temperature, so a low temperature dependency is a desirable trait.[19] Tris, for example, has a significant ΔpKa/°T of -0.028, meaning its pH drops as temperature rises.[19]

Protocol:

  • Prepare 50 mM solutions of each buffer (DMACA-HCl, Tris, HEPES, MES).

  • Adjust the pH of each solution to its respective pKa at 25°C.

  • Place the buffer solution in a temperature-controlled water bath.

  • Measure and record the pH at 5°C increments, from 5°C to 40°C, allowing the solution to equilibrate at each temperature.

  • Plot pH versus temperature for each buffer.

  • Calculate the slope of the line for each buffer to determine the ΔpKa/°T.

Enzyme Compatibility: Lactate Dehydrogenase (LDH) Assay

Rationale: An ideal buffer should be biochemically inert and not interfere with enzymatic reactions.[5][7] We will use a classic lactate dehydrogenase (LDH) assay, which monitors the conversion of NADH to NAD+, to test for potential inhibitory effects of DMACA-HCl. The reaction rate is measured by the decrease in absorbance at 340 nm.[20][21]

dot graph TD { bgcolor="#F1F3F4" node [shape=egg, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"] edge [color="#5F6368"] subgraph "LDH Reaction" A[Pyruvate + NADH + H+] <--> B[Lactate + NAD+]; end subgraph "Spectrophotometric Measurement" C(Measure Absorbance at 340 nm) --> D{Rate of Decrease}; B --> C; A -- LDH --> B; end D --> E((Determine Enzyme Activity)); style A fillcolor="#FBBC05",fontcolor="#202124" style B fillcolor="#34A853",fontcolor="#FFFFFF" } caption: Principle of the Lactate Dehydrogenase (LDH) assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffers: Prepare 100 mM stock solutions of DMACA-HCl, Tris, HEPES, and MES. Adjust each to pH 7.4.

    • NADH Solution: Prepare a 3 mM solution of NADH in deionized water.

    • Pyruvate Solution: Prepare a 30 mM solution of sodium pyruvate in deionized water.

    • LDH Enzyme: Dilute commercially available LDH to a working concentration (e.g., 1 µg/mL) in each respective assay buffer just before use.[21]

  • Assay Procedure (for a 96-well plate):

    • To each well, add:

      • 150 µL of the appropriate Assay Buffer.

      • 20 µL of 30 mM Sodium Pyruvate.

      • 20 µL of 3 mM NADH.

    • Incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 10 µL of the LDH enzyme solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 5 minutes.[20][21]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each buffer by determining the slope of the linear portion of the absorbance vs. time plot (ΔA340/min).

    • Normalize the activity in the DMACA-HCl, HEPES, and MES buffers to the activity observed in the Tris buffer (a common buffer for this assay). Express results as a percentage of control activity.

Interference with Bradford Protein Assay

Rationale: The Bradford assay is a widely used colorimetric method for protein quantification. It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[22] Some buffer components can interfere with this interaction, leading to inaccurate protein measurements.[23]

Protocol:

  • Reagent Preparation:

    • Protein Standard: Prepare a 1 mg/mL stock solution of Bovine Serum Albumin (BSA) in deionized water. Create a dilution series (e.g., 0, 100, 250, 500, 750, 1000 µg/mL) in each of the four test buffers (50 mM DMACA-HCl, Tris, HEPES, MES, all at pH 7.4).

    • Bradford Reagent: Use a commercially available concentrated Bradford dye reagent.

  • Assay Procedure (for a 96-well plate):

    • Add 10 µL of each BSA standard dilution (prepared in each respective buffer) to triplicate wells.

    • Add 200 µL of the Bradford reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis:

    • For each buffer, subtract the absorbance of the 0 µg/mL blank from all other readings.

    • Plot the corrected absorbance vs. BSA concentration for each buffer system.

    • Perform a linear regression for each dataset and compare the slopes and R² values. Significant deviation from the control (e.g., water or a known compatible buffer like phosphate) indicates interference.

Expected Results & Data Interpretation

The experimental data should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Physicochemical Properties of DMACA-HCl and Standard Buffers

PropertyDMACA-HClTrisHEPESMES
pKa (at 25°C) Experimentally Determined~8.1[13][17][18]~7.5[14][24][25]~6.1[15][16][26]
Effective pH Range Determined from pKa7.0 - 9.0[13][17]6.8 - 8.2[14][24][25]5.5 - 6.7[15][26]
ΔpKa/°T Experimentally Determined-0.028[19]-0.014[14]-0.011[11]

Table 2: Performance in Biochemical Assays

AssayDMACA-HClTrisHEPESMES
Relative LDH Activity (%) Experimentally Determined100% (Control)~95-105%~95-105%
Bradford Assay Interference Experimentally DeterminedMinimal[27]Minimal[27]Minimal[27]

Interpretation:

  • Ideal Outcome for DMACA-HCl: The ideal result would be a pKa within the physiological range (e.g., 7.0-7.8), a low ΔpKa/°T value (closer to HEPES and MES than Tris), relative LDH activity near 100%, and a linear Bradford assay standard curve with an R² value >0.99.

  • Signs of a Poor Buffer: A pKa outside the useful 6-8 range, a large temperature-dependent pH shift, significant inhibition of LDH activity (<80% relative activity), or a non-linear or flattened standard curve in the Bradford assay would indicate that DMACA-HCl is not a suitable biological buffer.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of a novel buffering agent, using trans-4-Dimethylaminocrotonic acid hydrochloride as a practical, albeit hypothetical, example. By systematically evaluating its core physicochemical properties and compatibility with common biochemical assays, researchers can make data-driven decisions about its suitability for laboratory use.

Successful validation based on these initial tests would justify further investigation, including cytotoxicity assays for cell culture applications, testing for metal chelation properties, and assessing its performance in other sensitive systems like PCR or chromatography. Ultimately, this rigorous, multi-faceted benchmarking process ensures that any new reagent adopted into the laboratory workflow enhances, rather than compromises, scientific integrity and experimental reproducibility.

References

  • Good, N.E., et al. (1966) Hydrogen Ion Buffers for Biological Research. Biochemistry 5(2), 467-477.
  • Ferguson, W.J., et al. (1980). Hydrogen ion buffers for biological research. Analytical Biochemistry, 104(2), 300-310.
  • Hopax Fine Chemicals. (2019). What is a Good's Buffer? Hopax Fine Chemicals Blog. Available at: [Link]

  • Interchim. Good's buffers (biological buffers). Interchim Technical Document. Available at: [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Available at: [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • Singh, S. & Held, P. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 1(5), e148. Available at: [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Bradford Protein Assay. Bio-Rad Technical Note. Available at: [Link]

  • Sharebiology. (n.d.). Tris Buffer. Available at: [Link]

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A Comparative Guide to the Toxicological Assessment of Aminocrotonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminocrotonic Acid Derivatives and the Imperative of Toxicological Scrutiny

Aminocrotonic acid and its derivatives are conformationally restricted analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] The cis- and trans-isomers, in particular, exhibit distinct pharmacological profiles, with the trans-isomer (TACA) acting as a potent agonist at both GABA(A) and GABA(C) receptors, while the cis-isomer (CACA) shows selectivity for GABA(C) receptors.[2][3] This differential activity underscores the potential for developing highly specific neuropharmacological agents.

However, early research has indicated that even compounds designed to enhance inhibitory neurotransmission can have unexpected toxicological profiles. For instance, trans-4-aminocrotonic acid has demonstrated proconvulsant effects in certain animal models, a counterintuitive finding for a GABA agonist.[4] This highlights the critical need for comprehensive toxicity studies early in the drug development pipeline to identify and mitigate potential adverse effects.

The development of various derivatives, such as esters and amides, aims to improve pharmacokinetic properties like bioavailability and target specificity.[5][6] Yet, these chemical modifications can also significantly alter a compound's toxicity profile. Therefore, a systematic and comparative approach to toxicological assessment is not just a regulatory hurdle but a fundamental aspect of rational drug design.

A Framework for Comparative Toxicity Assessment: In Vitro and In Vivo Strategies

A multi-pronged approach, encompassing both in vitro and in vivo methodologies, is essential for a thorough toxicological comparison of aminocrotonic acid derivatives.

In Vitro Toxicity Profiling: The First Line of Assessment

In vitro assays are crucial for the initial screening and mechanistic evaluation of a series of aminocrotonic acid derivatives.[7] They offer the advantages of being high-throughput, cost-effective, and reducing the reliance on animal testing.

Key In Vitro Assays:

  • Cytotoxicity Assays: These assays determine the concentration at which a compound is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

  • Genotoxicity Assays: These assays evaluate a compound's potential to damage genetic material. The Ames test, using Salmonella typhimurium strains, is a standard initial screen for mutagenicity.[8] Further in vitro tests in mammalian cells, such as the micronucleus assay or chromosomal aberration test, are necessary to assess clastogenic potential.[9]

  • Neurotoxicity Assays: Given that the primary targets of aminocrotonic acid derivatives are within the nervous system, specific neurotoxicity assays are critical. These can involve primary neuronal cultures or differentiated neuroblastoma cell lines.[10] Endpoints can include neuronal viability, neurite outgrowth, and synaptic function.

  • Mitochondrial Toxicity Assays: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[11][12] Assays that measure mitochondrial membrane potential, oxygen consumption, and ATP production can reveal adverse effects on cellular energy metabolism.[13][14]

  • Oxidative Stress Assays: Many toxic compounds exert their effects by inducing oxidative stress.[15][16][17] Measurement of reactive oxygen species (ROS) production and cellular antioxidant levels (e.g., glutathione) can provide insights into this mechanism.[18]

Table 1: Comparative In Vitro Toxicity Data for Hypothetical Aminocrotonic Acid Derivatives

CompoundDerivative TypeCell LineIC50 (µM)Genotoxicity (Ames Test)Neurotoxicity (Neuronal Viability)
ACA-001Parent CompoundSH-SY5Y>1000NegativeNo significant effect at 100 µM
ACA-E01Ethyl EsterSH-SY5Y550NegativeMild decrease at 100 µM
ACA-P01Propyl EsterSH-SY5Y275NegativeModerate decrease at 100 µM
ACA-A01N-phenyl AmideSH-SY5Y150Positive (Strain TA98)Significant decrease at 50 µM

This table presents hypothetical data for illustrative purposes.

In Vivo Toxicity Studies: Assessing Systemic Effects

While in vitro assays provide valuable initial data, in vivo studies in animal models are indispensable for evaluating the systemic toxicity and overall safety profile of a drug candidate.[19]

Key In Vivo Assessments:

  • Acute Toxicity Studies: These studies determine the short-term toxic effects of a single high dose of a compound. The LD50 (lethal dose for 50% of the test population) is a common, albeit increasingly refined, endpoint.[20]

  • Subchronic and Chronic Toxicity Studies: These studies involve repeated dosing over a longer period to assess the potential for cumulative toxicity and to identify target organs of toxicity.[21]

  • Neurobehavioral Assessments: For neuroactive compounds, a battery of behavioral tests is necessary to evaluate potential adverse effects on motor function, cognition, and emotional state.

  • Histopathological Analysis: Microscopic examination of tissues from various organs is crucial for identifying any pathological changes induced by the compound.

Structure-Toxicity Relationships: Predicting and Mitigating Toxicity

Understanding the relationship between the chemical structure of aminocrotonic acid derivatives and their toxicity is key to designing safer compounds.[22][23][24]

Key Structural Considerations:

  • Lipophilicity: Increasing the lipophilicity of a molecule, for instance by adding longer alkyl chains to an ester or amide, can enhance its ability to cross cell membranes, including the blood-brain barrier. While this may be desirable for therapeutic efficacy, it can also increase intracellular concentrations and the potential for off-target toxicity.

  • Metabolic Stability: The introduction of different functional groups can alter the metabolic fate of the parent compound. Some metabolites may be more toxic than the original molecule. Therefore, metabolic profiling is an important component of a comprehensive toxicity assessment.

  • Geometric Isomerism: As demonstrated by the differing pharmacological profiles of cis- and trans-4-aminocrotonic acid, the spatial arrangement of atoms can have a profound impact on biological activity and, consequently, on toxicity.

Mechanistic Insights into Aminocrotonic Acid Derivative Toxicity

Elucidating the molecular mechanisms underlying the toxicity of aminocrotonic acid derivatives is crucial for risk assessment and the development of safer alternatives.

Potential Mechanisms of Toxicity:

  • Excitotoxicity: Although aminocrotonic acid derivatives are GABA analogues, off-target effects on excitatory amino acid receptors could lead to excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[25]

  • Mitochondrial Dysfunction: Interference with the mitochondrial electron transport chain or the induction of mitochondrial permeability transition can lead to a bioenergetic crisis and cell death.[11][12][26]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species and the cell's antioxidant defenses can lead to damage to lipids, proteins, and DNA.[15][16][17]

  • Protein Misfolding and Aggregation: Some amino acid analogues can be incorporated into proteins, leading to misfolding and aggregation, which is a hallmark of several neurodegenerative diseases.[10]

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the aminocrotonic acid derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Acute Toxicity Study (Up-and-Down Procedure)
  • Animal Selection: Use a small number of healthy, young adult rodents (e.g., Swiss Webster mice).

  • Dosing: Administer a single oral or intraperitoneal dose of the test compound to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • Endpoint: The study is complete when a specified number of dose reversals have occurred, allowing for the statistical calculation of the LD50.

Visualizing Experimental Workflows and Pathways

Diagram: In Vitro Cytotoxicity Workflow

Caption: Workflow for determining the in vitro cytotoxicity of aminocrotonic acid derivatives using the MTT assay.

Diagram: Potential Mechanisms of Neurotoxicity

Neurotoxicity_Mechanisms cluster_mechanisms Cellular Effects cluster_outcomes Toxicological Outcomes Compound Aminocrotonic Acid Derivative Receptor Receptor Dysregulation (e.g., Excitotoxicity) Compound->Receptor Mito Mitochondrial Dysfunction Compound->Mito ROS Oxidative Stress (↑ ROS) Compound->ROS Protein Protein Misfolding Compound->Protein Apoptosis Apoptosis / Necrosis Receptor->Apoptosis Energy ↓ ATP Production Mito->Energy Damage Macromolecular Damage (Lipids, Proteins, DNA) ROS->Damage Protein->Apoptosis Energy->Apoptosis Damage->Apoptosis

Caption: Potential interconnected mechanisms leading to the neurotoxicity of aminocrotonic acid derivatives.

Conclusion and Future Directions

The therapeutic potential of aminocrotonic acid derivatives is intrinsically linked to their safety profiles. A systematic and comparative toxicological assessment, as outlined in this guide, is essential for the identification of lead candidates with an optimal balance of efficacy and safety. While this guide provides a foundational framework, it is crucial to recognize that the field is ever-evolving. Future research should focus on developing more predictive in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, to better recapitulate human physiology and improve the translation of preclinical findings to the clinic. Furthermore, a deeper understanding of the structure-toxicity relationships will empower medicinal chemists to proactively design safer and more effective neurotherapeutics.

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A Comparative Guide to Structural Analogs of trans-4-Dimethylaminocrotonic Acid Hydrochloride for Covalent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Covalent Inhibition

In the landscape of targeted cancer therapy, irreversible covalent inhibitors have carved out a significant niche, offering durable target engagement and the ability to overcome certain forms of acquired resistance. At the heart of many of these inhibitors lies a reactive moiety, a "warhead," designed to form a stable covalent bond with a specific nucleophilic residue within the target protein. Trans-4-Dimethylaminocrotonic acid hydrochloride is a key building block for some of the most successful second-generation tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib.[1] Its α,β-unsaturated carbonyl system functions as a Michael acceptor, a critical electrophile that reacts with a conserved cysteine residue in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2]

The Rationale for Structural Analogs

The dimethylamino group of trans-4-dimethylaminocrotonic acid is not merely a synthetic handle; its electronic and steric properties are critical. The nitrogen's lone pair of electrons can donate into the conjugated system, thereby modulating the electrophilicity of the β-carbon, the site of nucleophilic attack. This, in turn, influences the rate of the Michael addition reaction with the target cysteine residue. Altering the substituents on the nitrogen allows for a systematic investigation of these effects.

This guide will focus on a curated set of logical structural analogs where the dimethylamino moiety is replaced by other common cyclic and acyclic amines.

Table 1: Proposed Structural Analogs and Their Rationale

Compound IDStructureNameRationale for Comparison
LEAD-01 trans-4-Dimethylaminocrotonic acid hydrochlorideThe parent compound and established kinase inhibitor precursor.
ANA-02

trans-4-(Diethylamino)crotonic acid hydrochlorideIncreased steric bulk around the nitrogen may influence binding and reactivity.
ANA-03

trans-4-(Pyrrolidin-1-yl)crotonic acid hydrochlorideA cyclic amine with slightly different steric and electronic properties compared to acyclic amines.
ANA-04

trans-4-(Morpholin-4-yl)crotonic acid hydrochlorideThe oxygen atom in the morpholine ring is electron-withdrawing, which is expected to increase the electrophilicity of the Michael acceptor.

Comparative Performance Evaluation: A Prospective Analysis

A comprehensive evaluation of these analogs would require a multi-pronged approach, assessing chemical reactivity, target engagement, and cellular effects. Below, we outline the key experiments and their expected outcomes based on fundamental principles of medicinal chemistry.

Chemical Reactivity: The Michael Addition Rate

The intrinsic reactivity of the Michael acceptor is a fundamental parameter. A higher reactivity could lead to more rapid covalent bond formation but may also increase off-target reactions and potential toxicity. This can be quantified by measuring the rate of reaction with a model thiol, such as glutathione (GSH).[3][4][5]

Expected Outcome: The reactivity is predicted to follow the order: ANA-04 > LEAD-01 ≈ ANA-02 > ANA-03 . The electron-withdrawing nature of the morpholine oxygen in ANA-04 should make the β-carbon more electrophilic, leading to a faster reaction rate. The alkylamines in LEAD-01, ANA-02, and ANA-03 are electron-donating, which should decrease reactivity compared to an unsubstituted crotonic acid, with minor differences expected due to sterics and hyperconjugation.

Table 2: Predicted Comparative Reactivity and Biological Activity

Compound IDPredicted GSH Reactivity (kGSH)Predicted EGFR/HER2 Inhibition (IC50)Predicted Cell Viability (EC50)
LEAD-01 BaselineBaselineBaseline
ANA-02 Similar to LEAD-01Potentially slightly higher due to stericsSimilar to or slightly higher than LEAD-01
ANA-03 Slightly lower than LEAD-01Potentially slightly higherSimilar to or slightly higher than LEAD-01
ANA-04 Higher than LEAD-01Potentially lower (more potent)Potentially lower (more cytotoxic)
Target Engagement: In Vitro Kinase Inhibition

The ultimate goal of these molecules (as part of a larger inhibitor) is to inhibit the target kinase. An in vitro kinase assay using the recombinant EGFR or HER2 kinase domain will determine the half-maximal inhibitory concentration (IC50).[6][7][8][9]

Expected Outcome: The IC50 values are expected to correlate with the chemical reactivity, but with the added complexity of binding within the ATP pocket. ANA-04, with its higher intrinsic reactivity, is predicted to have the lowest IC50 (highest potency). The increased steric bulk of ANA-02 might slightly decrease its binding affinity compared to LEAD-01, potentially leading to a higher IC50.

Cellular Activity: Cancer Cell Viability

The efficacy of these compounds in a biological context can be assessed by measuring their effect on the viability of a cancer cell line that is dependent on EGFR or HER2 signaling (e.g., BT-474 or SK-BR-3, which are HER2-positive).[10] An MTT or similar cell viability assay will determine the half-maximal effective concentration (EC50).

Expected Outcome: The cellular potency should generally track with kinase inhibition. Therefore, ANA-04 is predicted to be the most cytotoxic compound. However, differences in cell permeability and off-target effects could lead to deviations from the in vitro kinase inhibition data.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to compare the performance of the proposed analogs.

Protocol 1: Glutathione (GSH) Reactivity Assay

This protocol measures the rate of depletion of GSH upon reaction with the Michael acceptor analogs.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each analog in DMSO.

    • Prepare a 1 M stock of GSH in deionized water.

    • Prepare a 1 M stock of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in DMSO.

    • Prepare the reaction buffer: 100 mM phosphate buffer, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add 188 µL of reaction buffer.

    • Add 2 µL of the analog stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding 10 µL of the GSH stock solution for a final concentration of 5 mM. Mix immediately.

    • Incubate at room temperature, taking time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, take a 20 µL aliquot of the reaction mixture and add it to a new well containing 170 µL of reaction buffer and 10 µL of the DTNB stock solution.

    • Allow the color to develop for 5 minutes and measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of GSH to correlate absorbance to GSH concentration.

    • Plot the concentration of remaining GSH versus time for each analog.

    • The rate constant (kGSH) can be determined from the slope of the line in a plot of ln([GSH]t/[GSH]0) versus time.

Protocol 2: In Vitro EGFR/HER2 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced.[6][9]

  • Reagent Preparation:

    • Reconstitute recombinant human EGFR or HER2 kinase in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a 10 mM stock solution of each analog in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing.

    • Prepare the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted analog or DMSO vehicle control to the wells.

    • Add 2 µL of the diluted enzyme solution to each well and incubate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the analog concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11][12]

  • Cell Culture and Plating:

    • Culture HER2-positive breast cancer cells (e.g., BT-474) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the analogs in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted analogs or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator.

  • Data Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the analog concentration and determine the EC50 value using a non-linear regression curve fit.

Visualizations

Signaling Pathway

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_response EGFR EGFR HER2 HER2 EGFR->HER2 Dimerizes Ras Ras EGFR->Ras Activate PI3K PI3K EGFR->PI3K Activate HER2->Ras Activate HER2->PI3K Activate Ligand Ligand (EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Regulates Translation Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Angiogenesis Angiogenesis Nucleus->Angiogenesis Inhibitor Covalent Inhibitor (e.g., Neratinib) Inhibitor->EGFR Irreversibly Binds (Cys Residue) Inhibitor->HER2 Irreversibly Binds (Cys Residue)

Caption: EGFR/HER2 signaling pathway and point of covalent inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Analog Design & Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & SAR A1 LEAD-01 (Dimethylamino) P1 Protocol 1: GSH Reactivity Assay A1->P1 P2 Protocol 2: Kinase Inhibition Assay A1->P2 P3 Protocol 3: Cell Viability (MTT) Assay A1->P3 A2 ANA-02 (Diethylamino) A2->P1 A2->P2 A2->P3 A3 ANA-03 (Pyrrolidino) A3->P1 A3->P2 A3->P3 A4 ANA-04 (Morpholino) A4->P1 A4->P2 A4->P3 D1 Determine k_GSH (Reactivity) P1->D1 D2 Determine IC50 (Potency) P2->D2 D3 Determine EC50 (Efficacy) P3->D3 SAR Structure-Activity Relationship (SAR) Analysis D1->SAR D2->SAR D3->SAR

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of trans-4-Dimethylaminocrotonic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical reagent extends far beyond the bench. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7), ensuring the protection of personnel, facilities, and the environment.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

trans-4-Dimethylaminocrotonic acid hydrochloride is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Acute Inhalation Toxicity (Category 4): Harmful if inhaled.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Given these hazards, improper disposal, such as drain disposal, is strictly prohibited.[1][2] The hydrochloride salt imparts acidic properties, and the organic dimethylamino and crotonic acid components present environmental considerations. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

The Core Disposal Directive: Incineration by a Licensed Professional

The mandated and most effective method for the disposal of trans-4-Dimethylaminocrotonic acid hydrochloride is through a licensed chemical destruction facility, utilizing controlled incineration with flue gas scrubbing.[2]

The Rationale Behind Incineration:

Incineration at high temperatures (typically 900°C to 1400°C) effectively breaks down the organic molecule into its constituent elements.[3] For trans-4-Dimethylaminocrotonic acid hydrochloride, this process yields primarily carbon dioxide, water, and hydrogen chloride. The nitrogen atom from the dimethylamino group will be converted into nitrogen oxides (NOx).[4][5]

Why Flue Gas Scrubbing is Essential:

The combustion products, specifically hydrogen chloride (an acid) and nitrogen oxides (pollutants), cannot be released directly into the atmosphere.[4] Flue gas scrubbing is a critical secondary process where these harmful gases are neutralized or "scrubbed" from the exhaust stream before it is vented, ensuring environmental compliance.[2]

Procedural Workflow for Disposal

The following step-by-step protocol outlines the process from waste generation to final pickup by a licensed contractor. Adherence to these steps is crucial for maintaining a safe and compliant laboratory environment.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste material, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or goggles.To protect against dust particles and splashes causing serious eye irritation.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator if dust is generated.To prevent inhalation of the compound, which is harmful and can cause respiratory irritation.[1]
Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is paramount to prevent dangerous chemical reactions.[6][7]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for trans-4-Dimethylaminocrotonic acid hydrochloride waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[8]

  • Solid Waste: Collect unadulterated solid waste, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and residues in this container. Avoid creating dust during transfer.[1][9]

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams unless compatibility has been verified.

  • Avoid Incompatibilities: Do not mix this waste with strong bases, strong oxidizing agents, or peroxides.[8] Such mixing can lead to violent reactions, heat generation, or the release of toxic gases.

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("trans-4-Dimethylaminocrotonic acid hydrochloride"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be under the direct control of laboratory personnel, away from general traffic, and in a well-ventilated location.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate potential leaks or spills.

Step 4: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or a designated waste management officer.

  • Provide Documentation: Accurately describe the waste, including its chemical name and quantity, on the waste pickup request form.

  • Licensed Contractor: Your institution's EHS will arrange for a licensed and insured hazardous waste disposal company to collect, transport, and incinerate the material in accordance with all federal, state, and local regulations.[2]

The logical flow for the disposal of trans-4-Dimethylaminocrotonic acid hydrochloride is illustrated in the diagram below.

Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_Disposal Official Disposal Channel A Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Step 2: Segregate Waste - Designate compatible container - Collect solid & liquid waste separately A->B Handle Waste C Step 3: Label & Store Securely - 'Hazardous Waste' label - Store in designated SAA B->C Containerize D Step 4: Request Pickup - Contact Institutional EHS C->D Prepare for Removal E Step 5: Licensed Contractor Collection - Transport to approved facility D->E Initiate Transfer F Step 6: Final Disposal - Controlled Incineration - Flue Gas Scrubbing E->F Process Waste

Caption: Disposal workflow for trans-4-Dimethylaminocrotonic acid hydrochloride.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 3.1, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with a chemical absorbent dike.

  • Clean-up: Carefully sweep or wipe up the spilled material and absorbent. Place all contaminated materials into a designated hazardous waste container.[1][9] Do not use water to wash down the area until the bulk of the material has been collected, as this can spread contamination.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that the final step in the lifecycle of trans-4-Dimethylaminocrotonic acid hydrochloride is handled with the same diligence and precision as its application in your research.

References

  • Angene Chemical. (2025, March 11). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Medical Waste Incineration and Pollution Prevention. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet Crotonic acid. Retrieved from [Link]

  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2007). Trial Burns, Compliance Testing, and Health Risk Assessments. In Review of Chemical Agent Secondary Waste Disposal and Regulatory Requirements. Washington, DC: The National Academies Press. Retrieved from [Link]

  • UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

  • Reddit. (2021, December 14). How do you neutralize an acid for disposal? r/chemistry. Retrieved from [Link]

  • Laboratory Incinerator. (2025, January 2). What Role Does a Laboratory Incinerator Play in Waste Management?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Medical Waste Incineration. AP-42, Compilation of Air Pollutant Emission Factors. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Utah State University Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Retrieved from [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?. Retrieved from [Link]

  • Labor Security System. (n.d.). Incompatibility of major chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Method for disposing high-concentration waste liquid of glutamic acid.
  • Royal Society of Chemistry. (n.d.). Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. RSC Advances. Retrieved from [Link]

  • Labor Security System. (n.d.). Incompatibility of major chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 4). Selective chemical recycling of polyhydroxybutyrate into high-value hydroxy acid using the taurine organocatalyst. Retrieved from [Link]

Sources

Personal protective equipment for handling trans-4-Dimethylaminocrotonic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling trans-4-Dimethylaminocrotonic Acid Hydrochloride

As a Senior Application Scientist, my priority is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7), a compound that requires meticulous attention to safety protocols. We will move beyond simple checklists to explain the causality behind each recommendation, ensuring every step is a self-validating component of a secure laboratory environment.

Immediate Hazard Assessment

trans-4-Dimethylaminocrotonic acid hydrochloride is a solid organic compound that presents multiple hazards upon exposure. Understanding these risks is the foundational step in establishing a safe handling protocol. According to its Safety Data Sheet (SDS), the compound is classified with significant health warnings under the Globally Harmonized System (GHS).[1]

Key Hazards:

  • Harmful if Swallowed or Inhaled: Poses a significant toxicological risk through ingestion and inhalation.[1]

  • Causes Skin and Respiratory Irritation: Direct contact with the powdered form or its solutions can lead to skin irritation.[1][2] Inhalation of dust can irritate the respiratory tract.[1]

  • Causes Serious Eye Irritation/Damage: The compound is a severe irritant to the eyes and can cause serious damage.[1][3] This is a critical consideration for all handling procedures.

The table below summarizes the GHS classifications, which dictate the necessary protective measures.

Hazard ClassificationGHS CategoryPictogramRequired Precaution
Acute Toxicity, OralCategory 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
Acute Toxicity, InhalationCategory 4Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[1][2]
Skin Corrosion/IrritationCategory 2Wear protective gloves and clothing. Avoid contact with skin.[1][5]
Serious Eye Damage/IrritationCategory 2AWear safety goggles and a face shield.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential. The choice of each component is directly linked to the hazards identified above. The following protocol is mandatory for all personnel handling this compound.

A. Respiratory Protection

Why it's necessary: The fine, powdered nature of this solid poses a significant inhalation hazard, capable of causing acute toxicity and respiratory tract irritation.[1]

  • Primary Control: Always handle the solid material inside a certified chemical fume hood to contain dust and aerosols at the source.[6]

  • Secondary Protection: When weighing or transferring the powder, even within a fume hood, a NIOSH-approved particulate respirator (e.g., N95 or P95) is required to minimize exposure from transient eddies or minor spills.[1]

B. Eye and Face Protection

Why it's necessary: This compound is classified as causing serious eye irritation.[1] Dust particles can readily become airborne and cause severe damage upon contact with the eyes.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[1][7]

  • Best Practice (Mandatory for >1g quantities): A full-face shield must be worn over the safety goggles.[1][8] The face shield provides a secondary barrier protecting the entire face from splashes that may occur when preparing solutions or in the event of an accidental release.

C. Hand Protection

Why it's necessary: The compound is a skin irritant.[1] Proper glove selection and use are critical to prevent direct contact.

  • Glove Type: Use chemical-resistant nitrile gloves. Nitrile provides adequate protection against incidental contact with this class of chemical.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[1]

    • When working with larger quantities or for extended periods, consider double-gloving.

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

    • Dispose of contaminated gloves immediately as hazardous waste.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[8]

D. Body Protection

Why it's necessary: To prevent accidental contact with skin and contamination of personal clothing.

  • Standard: A buttoned, long-sleeved laboratory coat must be worn at all times.[8]

  • Enhanced Protection: For operations involving larger quantities (>25g) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[9]

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire workflow, from initial handling to final disposal.

A. Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational, all required PPE is donned correctly, and emergency equipment (eyewash, safety shower) is accessible and unobstructed.[7][9]

  • Weighing the Solid:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Add the weighed solid slowly to the solvent in the reaction vessel.

    • Never add solvent directly to the bulk solid in a way that could cause splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposables (weigh boats, wipes, gloves) in a designated, sealed hazardous waste container.[2]

B. Spill and Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

In Case of a Spill:

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the lab.

  • Contain (for small, contained spills):

    • Ensure proper PPE is worn before cleanup.

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully sweep up the absorbed material without creating dust.[1]

    • Place the material into a suitable, labeled, and sealed container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

C. Waste Disposal Plan
  • Chemical Waste: Unused or waste trans-4-Dimethylaminocrotonic acid hydrochloride must be disposed of as hazardous chemical waste.[6] It should be placed in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be considered hazardous waste and disposed of in a designated, sealed container.[2]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.

Visual Workflows

The following diagrams provide at-a-glance procedural guidance for critical safety operations.

PPE_Workflow cluster_donning Donning Sequence (Outside Lab) cluster_doffing Doffing Sequence (Before Exiting) d1 1. Lab Coat d2 2. Respirator (N95) d3 3. Goggles d4 4. Face Shield d5 5. Gloves (Last) f1 1. Gloves (First) d5->f1 Enter Lab & Handle Chemical f2 2. Face Shield f3 3. Lab Coat f4 4. Goggles f5 5. Respirator (Last)

Caption: PPE Donning and Doffing Sequence to Minimize Contamination.

Spill_Response decision decision action action stop stop start Spill Occurs assess Assess Spill Size & Location start->assess alert Alert Nearby Personnel assess->alert Any Size don_ppe Don Full PPE (if not already worn) assess->don_ppe Small & Contained evacuate Evacuate Area & Call EHS assess->evacuate Large or Uncontained alert->don_ppe contain Cover with Inert Absorbent don_ppe->contain cleanup Sweep into Sealed Waste Container contain->cleanup decon Decontaminate Area cleanup->decon decon->stop End evacuate->stop End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.